molecular formula C9H12O B1619483 1-(3-Methylphenyl)ethanol CAS No. 7287-81-2

1-(3-Methylphenyl)ethanol

Numéro de catalogue: B1619483
Numéro CAS: 7287-81-2
Poids moléculaire: 136.19 g/mol
Clé InChI: SPNHUMWMKXWVIU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Methylphenyl)ethanol is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-(3-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNHUMWMKXWVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70993652
Record name 1-(3-Methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7287-81-2, 25675-28-9
Record name 1-(3-Methylphenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7287-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-3-Dimethylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007287812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-3-dimethylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 25675-28-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Methylphenyl)ethanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 1-(3-methylphenyl)ethanol, a chiral secondary alcohol of significant interest in synthetic chemistry. The document delves into its core chemical properties, molecular structure with an emphasis on its stereochemistry, and detailed spectroscopic signatures (NMR, IR, MS). Foundational synthetic methodologies, including the reduction of 3'-methylacetophenone, are presented with a focus on the causal relationships behind procedural choices, ensuring a self-validating and reproducible framework. Furthermore, this guide explores the pivotal role of this compound and related chiral synthons as valuable building blocks in the pharmaceutical industry for the development of complex, stereospecific active pharmaceutical ingredients (APIs). Safety protocols and handling considerations are also summarized to ensure safe laboratory practice.

Introduction: The Significance of a Chiral Synthon

This compound, also known as 1-(m-tolyl)ethanol, is an aromatic secondary alcohol. While structurally unassuming, its importance in the fields of organic synthesis and drug development is profound, primarily due to the presence of a stereocenter at the carbinol carbon. This chirality means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-(3-methylphenyl)ethanol and (S)-1-(3-methylphenyl)ethanol.

In the pharmaceutical landscape, the biological activity of a drug is often dictated by its stereochemistry. Typically, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects.[1][2] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery.[3] Chiral secondary alcohols like this compound are indispensable chiral building blocks, serving as key intermediates in the stereoselective synthesis of more complex APIs.[4][] This guide offers the technical foundation necessary for researchers and drug development professionals to effectively utilize this versatile molecule.

Molecular Structure and Stereochemistry

The structure of this compound consists of a benzene ring substituted at the meta-position with a methyl group, and an ethanol group attached to the C1 position of the ring. The carbon atom bonded to both the aromatic ring and the hydroxyl group is a chiral center.

  • IUPAC Name: this compound[6]

  • SMILES: CC1=CC(=CC=C1)C(C)O[6]

  • InChIKey: SPNHUMWMKXWVIU-UHFFFAOYSA-N[6]

The placement of the methyl group at the meta-position influences the molecule's electronic properties and steric profile, distinguishing it from its ortho- and para-isomers. This structural nuance can affect its reactivity and its interactions in chiral environments, such as during enzymatic reactions or when used in asymmetric synthesis.

Physicochemical and Spectroscopic Properties

A clear understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and characterization.

Physicochemical Data

The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₁₂O[6][7]
Molecular Weight 136.19 g/mol [6][7]
CAS Number 7287-81-2 (racemate)[6]
Appearance Liquid
Density ~0.997 g/mL[8]
Refractive Index ~1.526[8]
Spectroscopic Signature

Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. In CDCl₃, the aromatic protons would appear in the δ 7.0-7.3 ppm region as complex multiplets. The methine proton (-CHOH) would be a quartet around δ 4.9 ppm due to coupling with the adjacent methyl group. The methyl group of the ethyl moiety (-CH(OH)CH₃) would appear as a doublet around δ 1.5 ppm. The aryl methyl group (-ArCH₃) would be a singlet around δ 2.3 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet whose chemical shift is concentration-dependent.[9]

    • ¹³C NMR: The carbon spectrum would show nine distinct signals. The benzylic carbon (-CHOH) would appear around δ 70 ppm. The aliphatic methyl carbon would be around δ 25 ppm, while the aryl methyl carbon would be around δ 21 ppm. The aromatic carbons would generate signals in the δ 120-145 ppm region.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

    • O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the alcohol hydroxyl group.[10]

    • C-H Stretch (Aromatic): Absorption peaks just above 3000 cm⁻¹ indicate the C-H bonds of the benzene ring.[11]

    • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and methine groups.[11]

    • C=C Stretch (Aromatic): One or more medium-intensity bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.[10]

    • C-O Stretch: A strong band in the 1050-1260 cm⁻¹ range corresponds to the C-O single bond of the secondary alcohol.[10]

    • C-H Out-of-Plane Bending: Bending vibrations in the 680-810 cm⁻¹ region can help confirm the meta-disubstitution pattern of the aromatic ring.[12]

  • Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum would exhibit a molecular ion peak (M⁺) at m/z = 136. Key fragmentation patterns for secondary benzylic alcohols include:

    • Alpha-Cleavage: The most common fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom. Loss of a methyl radical (•CH₃, mass 15) would result in a prominent peak at m/z = 121.[13][14] This is often the base peak.

    • Dehydration: Loss of a water molecule (H₂O, mass 18) from the molecular ion can produce a peak at m/z = 118.[13][14]

Synthesis and Purification Workflow

This compound is most commonly synthesized via the reduction of the corresponding ketone, 3'-methylacetophenone. This method is reliable, high-yielding, and utilizes readily available reagents.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

SynthesisWorkflow cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Validation Stage Start Reactants: - 3'-Methylacetophenone - Sodium Borohydride (NaBH4) - Methanol (Solvent) Reaction Ketone Reduction (Stir at 0°C to RT) Start->Reaction Monitoring Reaction Monitoring (Thin-Layer Chromatography) Reaction->Monitoring Quench Workup: Quench (Add H2O / dil. HCl) Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extraction Drying Drying Organic Layer (Anhydrous Na2SO4) Extraction->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval FinalPurification Final Purification (Vacuum Distillation or Column Chromatography) SolventRemoval->FinalPurification Analysis Characterization (NMR, IR, GC-MS) FinalPurification->Analysis FinalProduct Final Product: This compound Analysis->FinalProduct Purity & Identity Confirmed

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Reduction of 3'-Methylacetophenone

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials:

  • 3'-Methylacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3'-methylacetophenone (e.g., 10.0 g, 74.5 mmol) in methanol (100 mL).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. While stirring, slowly add sodium borohydride (e.g., 2.8 g, 74.5 mmol) in small portions over 15-20 minutes.

    • Causality Insight: NaBH₄ is a mild and selective reducing agent that reduces ketones to alcohols but will not reduce the aromatic ring.[15] Adding it slowly at a low temperature controls the exothermic reaction and prevents side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting ketone spot has been fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding deionized water (50 mL). Then, acidify the mixture to pH ~5-6 with 1 M HCl to neutralize excess NaBH₄ and hydrolyze the borate ester intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Causality Insight: The product is more soluble in the organic solvent (ethyl acetate) than in the aqueous phase, allowing for its separation from inorganic salts and residual methanol.

  • Washing: Combine the organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL).

    • Causality Insight: The water wash removes any remaining water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to obtain the pure this compound.[8][16]

  • Final Validation: Confirm the identity and purity of the final product using ¹H NMR, IR, and GC-MS, comparing the obtained spectra with reference data.

Role in Asymmetric Synthesis and Drug Discovery

The true value of this compound in a research and development context lies in its chiral nature. While the above protocol yields a racemic mixture, enantiomerically pure forms are highly sought after.[4][17]

Methods for Enantioselective Synthesis:

  • Asymmetric Reduction: The most direct route to a single enantiomer is the asymmetric reduction of 3'-methylacetophenone. This can be achieved using chiral catalysts or reducing agents. Biocatalysis, in particular, has emerged as a powerful green chemistry tool.[18]

    • Biocatalysis: Alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones with very high enantioselectivity.[4] Using a specific ADH with a cofactor regeneration system (e.g., using isopropanol as a sacrificial reductant) can produce either the (R) or (S) enantiomer in high yield and excellent enantiomeric excess (>99% ee).[18][19]

  • Chiral Resolution: A racemic mixture can be separated into its constituent enantiomers through resolution techniques, such as forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

As a chiral building block, enantiopure this compound can be incorporated into larger molecules, transferring its stereochemistry to the final product. This is a critical strategy for constructing complex APIs where a specific 3D arrangement of atoms is essential for biological function.[][20]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[6]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is more than a simple aromatic alcohol; it is a versatile and valuable chiral intermediate. Its well-defined chemical and spectroscopic properties make it straightforward to synthesize and characterize. The accessibility of its prochiral precursor, 3'-methylacetophenone, combined with modern asymmetric synthesis techniques like biocatalysis, allows for the efficient production of enantiomerically pure forms. For researchers and scientists in drug development, mastering the chemistry of such chiral building blocks is fundamental to advancing the synthesis of novel, safer, and more effective therapeutics.

References

1-(3-Methylphenyl)ethanol CAS number and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Methylphenyl)ethanol for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the practical aspects of its synthesis, characterization, handling, and potential applications, emphasizing the scientific reasoning behind methodological choices.

Core Chemical Identity and Physicochemical Properties

This compound is a secondary benzylic alcohol. Its structure, featuring a chiral center and an aromatic ring, makes it a valuable intermediate in organic synthesis, particularly for constructing more complex molecular architectures.

Chemical Identifiers

A compound's unique identifiers are critical for accurate documentation and database searches. The primary CAS number for this compound is 7287-81-2.[1] However, the number 25675-28-9 is also frequently associated with it in various chemical databases.[1][2][3][4]

IdentifierValue
IUPAC Name This compound[1][5]
Primary CAS Number 7287-81-2[1]
Alternate CAS Number 25675-28-9[1][2][3][4]
Molecular Formula C₉H₁₂O[1][2][5]
SMILES CC1=CC(=CC=C1)C(C)O[1][4]
InChIKey SPNHUMWMKXWVIU-UHFFFAOYSA-N[1][2][5]
Common Synonyms

In scientific literature and commercial catalogs, this compound is known by several names. Familiarity with these synonyms is essential for exhaustive literature reviews.

Synonym
1-(m-Tolyl)ethanol[1][2][3]
alpha,3-Dimethylbenzyl alcohol[1][4]
1-m-tolylethanol[1]
Methyl m-tolylcarbinol[1][3]
m-tolylmethylcarbinol[2][4]
1-(3-METHYLPHENYL)ETHAN-1-OL[1][3]
Physicochemical Data

The physical properties of a compound dictate its handling, purification methods, and reaction conditions.

PropertyValueSource
Molecular Weight 136.19 g/mol PubChem, NIST[5]
Density 0.997 g/mLStenutz[2]
Refractive Index 1.526Stenutz[2]
Boiling Point ~220 °C (estimated for isomer)Fisher Scientific

Synthesis Pathway: Reduction of 3-Methylacetophenone

The most direct and common laboratory synthesis of this compound is the reduction of its corresponding ketone, 3-methylacetophenone. The choice of reducing agent is a critical decision driven by factors of selectivity, safety, and operational simplicity.

Rationale for Reagent Selection

Sodium borohydride (NaBH₄) is the preferred reagent for this transformation in a research setting. Here's the expert reasoning:

  • Expertise & Experience : While a more powerful reagent like Lithium aluminum hydride (LiAlH₄) would also accomplish this reduction, it is pyrophoric and reacts violently with protic solvents. NaBH₄ is a much safer, more manageable reagent that can be used in alcoholic solvents like methanol or ethanol, which are also excellent solvents for the ketone starting material.

  • Trustworthiness (Selectivity) : NaBH₄ exhibits excellent chemoselectivity. It readily reduces aldehydes and ketones but is generally unreactive towards other functional groups like esters, amides, or nitro groups. This selectivity ensures a clean reaction, minimizing side products and simplifying purification. This predictable outcome is the hallmark of a trustworthy protocol.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and checkpoints.

Objective : To synthesize this compound from 3-methylacetophenone.

Materials :

  • 3-methylacetophenone

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure :

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylacetophenone (e.g., 10.0 g) in methanol (100 mL).

  • Cooling : Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to 0-5 °C.

  • Reduction : Slowly add sodium borohydride (e.g., 1.5 equivalents) to the stirred solution in small portions over 30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring : Allow the reaction to stir in the ice bath for 1 hour, then remove the bath and let it stir at room temperature for an additional 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.

  • Quenching : Carefully quench the reaction by slowly adding 50 mL of deionized water. Once the initial effervescence subsides, add 1 M HCl dropwise to neutralize the excess NaBH₄ and decompose the borate esters until the solution is slightly acidic (pH ~6).

  • Solvent Removal : Remove the methanol from the mixture using a rotary evaporator.

  • Extraction : Transfer the remaining aqueous slurry to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Causality Note: Multiple extractions with smaller volumes are more efficient than a single extraction with a large volume.

  • Washing : Combine the organic layers and wash with brine (saturated NaCl solution, 1 x 50 mL) to remove residual water.

  • Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Concentration : Remove the solvent via rotary evaporation to yield the crude this compound, typically as a colorless oil. Further purification can be achieved by vacuum distillation if required.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation Ketone 3-Methylacetophenone in Methanol IceBath Cool to 0-5 °C Ketone->IceBath AddNaBH4 Add NaBH₄ (portion-wise) IceBath->AddNaBH4 Stir Stir (1 hr at 0°C, 2 hrs at RT) AddNaBH4->Stir Quench Quench with H₂O & HCl Stir->Quench Rotovap1 Remove Methanol Quench->Rotovap1 Extract Extract with Diethyl Ether Rotovap1->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Product This compound (Crude Product) Dry->Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirming the identity and purity of the final product is a non-negotiable step in any synthetic workflow. This ensures the validity of any subsequent experimental results.

Standard Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals in ¹H NMR would include a quartet for the methine proton (CH-OH), a doublet for the adjacent methyl group, a singlet for the aromatic methyl group, and multiplets for the aromatic protons.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. The most prominent feature will be a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol group. The disappearance of the sharp carbonyl (C=O) peak from the starting material (around 1685 cm⁻¹) is a key indicator of a successful reaction.[1]

  • Mass Spectrometry (MS) : Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight and can provide fragmentation patterns to further support the structure.[1]

Analytical Workflow Diagram

G cluster_confirm Structural Confirmation cluster_purity Purity Assessment NMR NMR (¹H, ¹³C) IR FTIR Spectroscopy Result Verified Structure & Purity NMR->Result IR->Result GCMS GC-MS GCMS->Result Sample Synthesized Product Sample->NMR Sample->IR Sample->GCMS

Caption: Standard workflow for analytical verification.

Safety, Handling, and Storage

Authoritative grounding in safety protocols is paramount for laboratory practice. This compound has specific hazards that require careful management.

GHS Hazard Profile

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1][3]

Hazard CodeDescriptionClass
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)[1]
H315 Causes skin irritationSkin Irritation (Category 2)[1]
H319 Causes serious eye irritationEye Irritation (Category 2A)[1]
H335 May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure)[1]
Handling and Storage Protocols
  • Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a lab coat, and nitrile gloves. Work in a well-ventilated fume hood.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Peroxide Formation : CRITICAL WARNING : Like many benzylic alcohols, this compound may form explosive peroxides upon exposure to air and light over time. It is imperative to date the container upon receipt and opening. If solids (peroxide crystals) are observed or if the material is old, it should be tested for peroxides before use. Do not distill to dryness.

First Aid Measures
  • If Swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention.

  • In Case of Skin Contact : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

  • If Inhaled : Move person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-(3-Methylphenyl)ethanol

This compound, a substituted aromatic alcohol, serves as a valuable building block in organic synthesis and is of interest in the development of various chemical entities. Its precise molecular structure, a toluene ring substituted at the meta position with an ethanol group, dictates its reactivity and physical properties. The unequivocal confirmation of this structure is paramount for researchers in synthetic chemistry, materials science, and drug development to ensure the integrity of their work.

This technical guide provides a comprehensive analysis of this compound using a multi-pronged spectroscopic approach. As a self-validating system, the collective data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural fingerprint. This document is designed for scientists and researchers, offering not just the spectral data but also the underlying principles and experimental considerations that lead to confident structural elucidation. The molecular formula for this compound is C₉H₁₂O, and its molecular weight is approximately 136.19 g/mol .[1][2]

Caption: Chemical Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides a precise count and electronic environment of the hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0 ppm, is chemically inert, and is easily removed.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. The spectrum is typically acquired on a 400 MHz or higher field spectrometer.[3] Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans to ensure a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction, to yield the final spectrum.

¹H NMR Data Summary

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.26 - 7.16Multiplet3H-Aromatic H (Ar-H)
7.10 - 7.08Multiplet1H-Aromatic H (Ar-H)
4.86Quartet1H6.4CH-OH
2.36Singlet3H-Ar-CH₃
1.88Singlet1H-OH
1.49Doublet3H6.8CH-CH₃

Data sourced from a 400 MHz spectrum in CDCl₃.[3]

Analysis and Interpretation

  • Aromatic Region (δ 7.08-7.26): The signals in this region correspond to the four protons on the benzene ring. The complex multiplet pattern is characteristic of a 1,3- (or meta-) substituted ring system.

  • Benzylic Methine (δ 4.86): The quartet signal at 4.86 ppm is assigned to the proton attached to the same carbon as the hydroxyl group (the benzylic proton). It is split into a quartet by the three adjacent methyl protons (n+1 rule, 3+1=4).

  • Aromatic Methyl (δ 2.36): The singlet at 2.36 ppm, integrating to three protons, is characteristic of the methyl group directly attached to the aromatic ring. Its singlet nature indicates no adjacent protons.

  • Hydroxyl Proton (δ 1.88): The broad singlet at 1.88 ppm corresponds to the hydroxyl proton. This signal can be broad and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

  • Aliphatic Methyl (δ 1.49): The doublet at 1.49 ppm, integrating to three protons, is assigned to the methyl group of the ethanol substituent. It is split into a doublet by the single adjacent methine proton (n+1 rule, 1+1=2).

Carbon-¹³ (¹³C) NMR Spectroscopy: Elucidating the Carbon Skeleton

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Acquisition The sample preparation is identical to that for ¹H NMR. The acquisition is performed on the same spectrometer, but the ¹³C nucleus is observed. Proton decoupling is typically used to simplify the spectrum, resulting in a single line for each chemically distinct carbon atom.

¹³C NMR Data Summary

Chemical Shift (δ, ppm)Assignment
145.8Aromatic C (quaternary, C-CHOH)
138.1Aromatic C (quaternary, C-CH₃)
128.4Aromatic CH
128.3Aromatic CH
126.2Aromatic CH
122.5Aromatic CH
70.3C H-OH
25.1CH-C H₃
21.4Ar-C H₃

Note: Specific peak assignments for the aromatic CH carbons can be ambiguous without further 2D NMR experiments, but the number and general location of the signals are confirmatory.

Analysis and Interpretation

  • Aromatic Carbons (δ 122-146): The spectrum shows six distinct signals in the aromatic region, consistent with the six carbons of the substituted benzene ring. Two of these are quaternary (lacking attached protons), corresponding to the carbons bonded to the ethanol and methyl substituents. The other four are CH carbons.

  • Benzylic Carbon (δ 70.3): The signal at 70.3 ppm is characteristic of a carbon atom single-bonded to an oxygen atom, corresponding to the C-OH carbon.

  • Methyl Carbons (δ 21.4, 25.1): The two upfield signals are assigned to the two methyl groups. The signal at 21.4 ppm is typical for a methyl group attached to an aromatic ring, while the signal at 25.1 ppm is assigned to the methyl group of the ethanol side chain.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: A small drop of neat liquid this compound is placed directly onto the crystal surface (e.g., diamond or germanium) of the ATR accessory.[4]

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is taken first and automatically subtracted from the sample spectrum.

IR Data Summary

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3360Strong, BroadO-H Stretch (Alcohol)
~3030MediumAromatic C-H Stretch
~2970MediumAliphatic C-H Stretch
~1605, 1490Medium-WeakAromatic C=C Bending
~1080StrongC-O Stretch (Secondary Alcohol)
~780, 700StrongAromatic C-H Bending (Meta-substitution)

Data is representative and consistent with values found in spectral databases.[3][4]

Analysis and Interpretation

  • O-H Stretch: The most prominent feature is the strong, broad absorption band around 3360 cm⁻¹, which is the classic signature of an alcohol's hydroxyl (-OH) group, broadened due to hydrogen bonding.[3]

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic methyl and methine groups.

  • C-O Stretch: The strong band around 1080 cm⁻¹ is indicative of the C-O single bond stretching vibration of a secondary alcohol.

  • Aromatic Bending: The sharp peaks in the 800-700 cm⁻¹ region are highly diagnostic for the substitution pattern on the benzene ring. The presence of strong bands around 780 cm⁻¹ and 700 cm⁻¹ is characteristic of 1,3- (meta) disubstitution.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces to the structural puzzle.

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system which separates the sample from any impurities.[2]

  • Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecules, ejecting an electron to form a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments.

  • Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

MS Data Summary

m/zRelative IntensityProposed Fragment
136Moderate[C₉H₁₂O]⁺• (Molecular Ion, M⁺•)
121High[M - CH₃]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)

Data is consistent with entries in the NIST Mass Spectrometry Data Center.[2]

Analysis and Interpretation

  • Molecular Ion (m/z 136): The peak at m/z 136 corresponds to the intact molecular ion, confirming the molecular weight of 136.19 g/mol .[1]

  • Base Peak (m/z 121): The most intense peak (base peak) is often at m/z 121. This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a stable, resonance-stabilized benzylic cation.

  • Tropylium Ion (m/z 91): The fragment at m/z 91 is a common feature in the mass spectra of alkylbenzenes and is attributed to the formation of the highly stable tropylium ion, which arises from rearrangement of the benzyl cation.

fragmentation_pathway M Molecular Ion [C₉H₁₂O]⁺• m/z = 136 F1 Loss of •CH₃ (α-cleavage) M->F1 Frag1 [M - CH₃]⁺ m/z = 121 F1->Frag1 F2 Rearrangement & Loss of CO Frag1->F2 Frag2 Tropylium Ion [C₇H₇]⁺ m/z = 91 F2->Frag2

References

An In-depth Technical Guide to the Physical Properties of 1-(3-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of the key physical properties of 1-(3-Methylphenyl)ethanol, a significant aromatic alcohol in various research and development applications. Intended for researchers, scientists, and professionals in drug development, this document details the boiling point and density of the compound, alongside robust, field-proven methodologies for their experimental determination.

Introduction

This compound, also known as 1-(m-tolyl)ethanol, is a secondary alcohol that holds importance as a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals. Its structural isomerism, with the methyl group at the meta position of the phenyl ring, imparts specific physical and chemical characteristics that are crucial for its application in complex molecular architectures. An accurate understanding and verification of its physical properties, such as boiling point and density, are fundamental for process optimization, quality control, and the successful development of novel chemical entities.

Core Physical Properties

The physical characteristics of a compound are dictated by its molecular structure and the intermolecular forces at play. For this compound, the presence of a hydroxyl group allows for hydrogen bonding, while the aromatic ring contributes to van der Waals interactions. These factors significantly influence its boiling point and density.

Data Summary

For ease of reference, the key physical properties of this compound are summarized in the table below. These values represent a consolidation of reliable data from authoritative sources.

Physical PropertyValueSource(s)
Boiling Point 215.7°C at 760 mmHg[1]
Density 0.997 g/mL[2]

Experimental Determination of Physical Properties

To ensure the utmost confidence in experimental outcomes, it is imperative to employ validated and reproducible methods for the determination of physical properties. This section outlines detailed protocols for measuring the boiling point and density of this compound, rooted in established scientific principles.

I. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The following micro-reflux method is a precise technique for determining the boiling point of a small sample of liquid.

This method is selected for its accuracy with small sample volumes, minimizing waste and cost. The use of a controlled heating source and the observation of the reflux ring ensure that the thermometer bulb is accurately measuring the temperature of the vapor in equilibrium with the boiling liquid, which is the definition of the boiling point.

  • Apparatus Setup:

    • Place a small, clean, and dry test tube containing approximately 1-2 mL of this compound and a magnetic stir bar into a heating mantle or an appropriate heating block.

    • Clamp a thermometer in place so that the bulb is positioned approximately 1 cm above the surface of the liquid.

    • Secure a condenser to the top of the test tube to prevent the loss of vapor.

  • Heating and Observation:

    • Begin gentle stirring and slowly heat the sample.

    • Observe the liquid for the onset of boiling, characterized by the formation of bubbles.

    • Continue heating until a "reflux ring" of condensing vapor is observed on the inner wall of the test tube, at or just below the level of the thermometer bulb.

  • Temperature Measurement:

    • Once a stable reflux is established, record the temperature reading on the thermometer. This temperature is the observed boiling point.

    • It is crucial to record the ambient atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. The observed boiling point can be corrected to standard pressure (760 mmHg) using a nomograph or appropriate calculations if necessary.

II. Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume. The following protocol utilizes a pycnometer, a specialized flask that allows for the precise measurement of a liquid's volume, thereby enabling an accurate density determination.

The pycnometer method is chosen for its high degree of precision and accuracy in determining the density of liquids. By accurately measuring the mass of a known volume of the liquid, this method minimizes errors associated with volume readings from less precise glassware like graduated cylinders.

  • Preparation and Calibration:

    • Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).

    • Accurately weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

    • Fill the pycnometer with deionized water of a known temperature and weigh it again to determine the mass of the water (m_water). The exact volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

  • Sample Measurement:

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with this compound, ensuring there are no air bubbles.

    • Accurately weigh the filled pycnometer and record its mass (m₂).

  • Calculation:

    • Calculate the mass of the this compound sample (m_sample) by subtracting the mass of the empty pycnometer: m_sample = m₂ - m₁

    • Calculate the density (ρ) of this compound using the formula: ρ = m_sample / V

Visualization of Experimental Workflow

To provide a clear visual representation of the logical flow of the experimental procedures, the following diagram illustrates the key steps in determining the physical properties of this compound.

G cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_start Start bp_setup Set up micro-reflux apparatus bp_start->bp_setup bp_heat Gently heat the sample bp_setup->bp_heat bp_observe Observe for stable reflux ring bp_heat->bp_observe bp_measure Record temperature and pressure bp_observe->bp_measure bp_end End bp_measure->bp_end d_start Start d_weigh_empty Weigh empty pycnometer d_start->d_weigh_empty d_fill Fill pycnometer with sample d_weigh_empty->d_fill d_weigh_full Weigh filled pycnometer d_fill->d_weigh_full d_calculate Calculate density d_weigh_full->d_calculate d_end End d_calculate->d_end

Caption: Experimental workflows for determining boiling point and density.

References

An In-depth Technical Guide to 1-(3-Methylphenyl)ethanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(3-methylphenyl)ethanol (CAS No: 7287-81-2), a key secondary aromatic alcohol. Intended for researchers, chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, robust synthesis protocols, analytical characterization, and its significance as a versatile intermediate in the synthesis of complex molecules.

Core Molecular Attributes

This compound, also known as 1-(m-tolyl)ethanol or α,3-dimethylbenzyl alcohol, is an organic compound whose structure features a hydroxyl group on the ethyl substituent of a meta-xylene core. This seemingly simple structure possesses a chiral center at the carbinol carbon, making it a valuable precursor for stereospecific synthesis.

The molecular formula for this compound is C₉H₁₂O.[1] Its molecular weight is approximately 136.19 g/mol .[1]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol
IUPAC Name This compound[1]
CAS Number 7287-81-2[2]
Boiling Point ~210.5 °C at 760 mmHg[2]
Density ~0.997 g/cm³[1]
Refractive Index ~1.526

Strategic Synthesis Methodologies

The synthesis of this compound is primarily achieved through two well-established and reliable pathways in organic chemistry: the nucleophilic addition of a Grignard reagent to an aldehyde and the reduction of a corresponding ketone. The choice between these methods often depends on the availability of starting materials, desired scale, and laboratory equipment.

Pathway A: Grignard Reaction

This classic carbon-carbon bond-forming reaction offers a direct and efficient route starting from 3-methylbenzaldehyde (m-tolualdehyde). The core of this method is the nucleophilic attack of a methylmagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon of the aldehyde.

Causality of Experimental Design: The paramount consideration for this reaction is the absolute exclusion of water. Grignard reagents are potent bases and will be instantly quenched by any protic source, terminating the desired reaction. Therefore, all glassware must be oven-dried, and anhydrous solvents are mandatory. Diethyl ether or tetrahydrofuran (THF) are chosen as solvents because they are aprotic and effectively solvate the magnesium center of the Grignard reagent, stabilizing it. The final step, an acidic workup, is crucial to protonate the intermediate magnesium alkoxide to yield the final alcohol product.

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification reagent_prep Prepare Methylmagnesium Bromide (Mg turnings + CH3Br in dry ether) aldehyde 3-Methylbenzaldehyde in dry ether reaction_mix Combine Reagents (Add aldehyde to Grignard at 0°C) aldehyde->reaction_mix Dropwise addition alkoxide Intermediate Magnesium Alkoxide reaction_mix->alkoxide Nucleophilic attack quench Aqueous Workup (sat. aq. NH4Cl or dil. HCl) alkoxide->quench Protonation extract Liquid-Liquid Extraction (e.g., Diethyl Ether) quench->extract dry Dry Organic Layer (anhydrous Na2SO4) extract->dry evap Solvent Removal (Rotary Evaporation) dry->evap purify Purification (Vacuum Distillation or Chromatography) evap->purify product Final Product: This compound purify->product

Figure 1: Workflow for Grignard Synthesis.

Experimental Protocol: Grignard Synthesis

  • Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to initiate the reaction. A solution of methyl bromide or iodide (1.1 eq.) in anhydrous diethyl ether is added dropwise from the dropping funnel. Maintain a gentle reflux until all the magnesium has been consumed.

  • Addition of Aldehyde: Cool the freshly prepared Grignard reagent to 0°C using an ice bath. Add a solution of 3-methylbenzaldehyde (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred solution.

  • Reaction & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Cool the reaction mixture again to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography.

Pathway B: Reduction of 3'-Methylacetophenone

An alternative and equally effective route involves the reduction of the ketone 3'-methylacetophenone. This method is particularly useful if the ketone is more readily available than the corresponding aldehyde.

Causality of Experimental Design: The choice of reducing agent is critical for this pathway. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to secondary alcohols without affecting the aromatic ring. It is safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄). Protic solvents like methanol or ethanol are typically used as they facilitate the reaction by protonating the carbonyl oxygen, making it more electrophilic, and also serve to decompose the borate ester intermediate.

G ketone 3'-Methylacetophenone in Methanol/Ethanol reaction_mix Combine Reagents (Add NaBH4 portion-wise at 0°C) ketone->reaction_mix reductant Sodium Borohydride (NaBH4) reductant->reaction_mix workup Aqueous Workup (Quench with water or dil. acid) reaction_mix->workup Reduction & Hydrolysis extract Extraction & Purification (As per Grignard workup) workup->extract product Final Product: This compound extract->product

Figure 2: Workflow for Ketone Reduction.

Experimental Protocol: Ketone Reduction

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-methylacetophenone (1.0 eq.) in methanol or ethanol.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction Monitoring: After the addition, allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Workup and Isolation: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid. Remove the bulk of the alcohol solvent via rotary evaporation.

  • Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol via vacuum distillation or flash column chromatography on silica gel.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic methods is typically employed.

Table 2: Key Spectroscopic and Chromatographic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons, a quartet for the carbinol proton (CH-OH), a singlet for the aryl methyl group (Ar-CH₃), a doublet for the secondary methyl group (CH-CH₃), and a broad singlet for the hydroxyl proton (OH).
¹³C NMR Resonances for aromatic carbons (including a quaternary carbon), the carbinol carbon, and two distinct methyl carbons.
FT-IR A strong, broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, C=C aromatic stretches around 1600 cm⁻¹, and a C-O stretch around 1050-1150 cm⁻¹.
GC-MS A distinct peak at a specific retention time. The mass spectrum will show a molecular ion peak (M⁺) at m/z 136, and characteristic fragmentation patterns, often including the loss of a methyl group (m/z 121) and the loss of water (M-18).[1]

Protocol: Quality Control by GC-MS

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph equipped with a standard non-polar capillary column (e.g., DB-5 or HP-5ms) and a mass selective detector.

  • GC Parameters (Typical):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 250°C at 15°C/min.

    • Detector Temperature: 280°C

  • Data Analysis: Confirm the purity of the sample by observing a single major peak in the chromatogram. Verify the identity by matching the resulting mass spectrum with a reference library or by analyzing the molecular ion and fragmentation pattern.

Applications in Drug Development and Medicinal Chemistry

While this compound itself may not be an active pharmaceutical ingredient (API), its structure represents a crucial building block, particularly when resolved into its individual enantiomers. Secondary benzylic alcohols are common motifs in pharmacologically active molecules.

The true value of this compound for drug development lies in its role as a chiral intermediate. For instance, the closely related analog, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, serves as a key chiral building block for synthesizing neuroprotective compounds. This highlights a critical application area: the stereoselective synthesis of complex molecules where the specific three-dimensional arrangement of atoms is essential for biological activity. By analogy, (R)- or (S)-1-(3-methylphenyl)ethanol can be used as a precursor to introduce a specific stereocenter into a larger molecule, influencing its binding affinity to biological targets like enzymes or receptors.

Its utility is demonstrated in patents where similar secondary alcohol structures are synthesized and incorporated into novel compounds being investigated for their therapeutic potential. This establishes this compound as a valuable starting material for the discovery and development of new chemical entities.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

A Comprehensive Technical Guide to 1-(3-Methylphenyl)ethanol: Synthesis, Characterization, and Pharmaceutical Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 1-(3-Methylphenyl)ethanol

This compound, systematically named according to IUPAC nomenclature, is a chiral secondary alcohol that is gaining increasing attention as a versatile building block in organic synthesis, particularly within the pharmaceutical industry.[1] Its structure, featuring a tolyl group attached to an ethanol backbone, provides a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. This guide offers a deep dive into the essential technical aspects of this compound, from its synthesis and characterization to its emerging role in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, reactivity, and compatibility with various analytical and synthetic methodologies.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 1-(m-Tolyl)ethanol, α,3-Dimethylbenzyl alcohol[2]
CAS Number 7287-81-2[1]
Molecular Formula C₉H₁₂O[1][3]
Molecular Weight 136.19 g/mol [1][3]
Appearance Colorless to pale yellow liquid
Boiling Point ~215-217 °C
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, ether, and dichloromethane.

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.[2][4] The following sections will delve into the interpretation of its characteristic spectra.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the laboratory-scale synthesis of this compound is the reduction of its corresponding ketone precursor, 3'-methylacetophenone. This transformation is typically achieved using a mild and selective reducing agent such as sodium borohydride (NaBH₄).[5][6]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products ketone 3'-Methylacetophenone alcohol This compound ketone->alcohol Reduction reducing_agent NaBH₄ Methanol reducing_agent->alcohol borate_ester Borate Esters

Caption: Reduction of 3'-methylacetophenone to this compound.

Experimental Protocol: Sodium Borohydride Reduction

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • 3'-Methylacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • 3 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-methylacetophenone in methanol. Cool the solution in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 20°C. The causality behind this is to prevent a runaway reaction and to enhance the selectivity of the reduction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 3 M HCl to decompose the excess NaBH₄ and the borate ester complex. This step is performed in an ice bath as the reaction is exothermic and produces hydrogen gas.

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add dichloromethane to extract the product.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure alcohol.

Analytical Characterization: A Spectroscopic Deep Dive

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

¹H NMR (CDCl₃, 400 MHz):

  • δ 7.20-7.00 (m, 4H): Aromatic protons of the tolyl group. The complex multiplet arises from the different chemical environments of the protons on the substituted benzene ring.

  • δ 4.88 (q, J = 6.5 Hz, 1H): The methine proton (-CHOH). The quartet splitting pattern is due to coupling with the three protons of the adjacent methyl group.

  • δ 2.35 (s, 3H): The methyl protons of the tolyl group (-Ar-CH₃). The singlet indicates no adjacent protons to couple with.

  • δ 1.48 (d, J = 6.5 Hz, 3H): The methyl protons of the ethyl group (-CH(OH)CH₃). The doublet is a result of coupling with the single methine proton.

  • δ 1.8-2.5 (br s, 1H): The hydroxyl proton (-OH). This peak is often broad and its chemical shift can vary depending on concentration and solvent.

¹³C NMR (CDCl₃, 100 MHz):

  • δ 145.9, 138.1, 128.4, 126.2, 125.4, 122.6: Aromatic carbons.

  • δ 70.4: The carbon bearing the hydroxyl group (-CHOH).

  • δ 25.1: The methyl carbon of the ethyl group (-CH(OH)CH₃).

  • δ 21.4: The methyl carbon of the tolyl group (-Ar-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • ~3350 cm⁻¹ (broad): O-H stretching vibration, characteristic of an alcohol. The broadness is due to hydrogen bonding.

  • ~3030 cm⁻¹: Aromatic C-H stretching.

  • ~2970 cm⁻¹: Aliphatic C-H stretching.

  • ~1605, 1490 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~1080 cm⁻¹: C-O stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • m/z 136: Molecular ion peak [M]⁺, corresponding to the molecular weight of the compound.[3]

  • m/z 121: Loss of a methyl group ([M-CH₃]⁺), a common fragmentation for compounds with a methyl group attached to a carbinol center.

  • m/z 118: Loss of water ([M-H₂O]⁺), a characteristic fragmentation for alcohols.[7][8]

  • m/z 91: Tropylium ion ([C₇H₇]⁺), a common fragment for tolyl-containing compounds.

  • m/z 43: Acetyl cation ([CH₃CO]⁺) or isopropyl cation ([C₃H₇]⁺).

G M [M]⁺˙ m/z 136 M_minus_CH3 [M-CH₃]⁺ m/z 121 M->M_minus_CH3 - •CH₃ M_minus_H2O [M-H₂O]⁺˙ m/z 118 M->M_minus_H2O - H₂O Tropylium [C₇H₇]⁺ m/z 91 M_minus_CH3->Tropylium - C₂H₄O Base_Peak Base Peak [M-CH₃]⁺

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

Significance in Drug Development and Asymmetric Synthesis

Chiral alcohols are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs).[9] The stereochemistry of a drug molecule is often critical to its pharmacological activity and safety profile. This compound, being a chiral molecule, can be resolved into its (R) and (S) enantiomers, which can then be used as building blocks in the asymmetric synthesis of complex drug targets.

While a direct blockbuster drug synthesized from this compound is not prominently documented, its structural motif is present in various biologically active compounds. For instance, the structurally related compound, Etafedrine, a sympathomimetic amine, highlights the potential of this class of molecules as precursors to valuable pharmaceuticals. The synthesis of Etafedrine often involves the reductive amination of a precursor ketone that is structurally analogous to 3'-methylacetophenone.[10]

The development of biocatalytic methods for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols has further enhanced the utility of compounds like this compound in pharmaceutical manufacturing.[9] These enzymatic transformations often proceed with high enantiomeric excess, providing access to optically pure starting materials for drug synthesis.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the field of organic synthesis and drug development. Its straightforward synthesis, well-defined spectroscopic characteristics, and its nature as a chiral building block make it an attractive target for further exploration by researchers and scientists. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of intermediates like this compound is set to increase, driving further innovation in its synthesis and application.

References

An In-depth Technical Guide to the Safe Handling of 1-(3-Methylphenyl)ethanol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling instructions for 1-(3-Methylphenyl)ethanol, tailored for researchers, scientists, and professionals in drug development. Moving beyond standard safety data sheets, this document elucidates the rationale behind safety measures, offering a framework for risk mitigation rooted in the specific chemical properties of this compound.

Compound Profile and Hazard Identification

This compound, a substituted aromatic alcohol, is a valuable intermediate in organic synthesis. However, its reactivity and toxicological profile necessitate a thorough understanding of its hazards to ensure safe handling in a laboratory setting.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂O--INVALID-LINK--[1]
Molecular Weight 136.19 g/mol --INVALID-LINK--[1]
Appearance Not specified, likely a liquid
Boiling Point 218-220 °C--INVALID-LINK--[2]
Flash Point 102 °C--INVALID-LINK--[2]
Density 0.997 g/mL--INVALID-LINK--[3]

The primary hazards associated with this compound are summarized by its GHS classifications:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]

  • Skin Irritation (Category 2), H315: Causes skin irritation. [1]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation. [1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation. [1][4]

  • Flammable liquids (Category 4), H227: Combustible liquid.

A significant, yet often overlooked, hazard is the potential for this secondary alcohol to form explosive peroxides upon prolonged exposure to air. This is a critical consideration for long-term storage and handling.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management for this compound involves implementing a multi-layered safety strategy. The hierarchy of controls, a fundamental concept in occupational safety, provides a framework for minimizing exposure.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing risks associated with this compound.

While elimination of this specific molecule is not practical in a research context, substitution with a less hazardous alternative should always be the first consideration. When substitution is not feasible, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) is essential.

Personal Protective Equipment (PPE): The Last Line of Defense

Proper selection and use of PPE are critical to prevent direct contact with this compound.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are suitable for handling this compound.[6] Always inspect gloves for any signs of degradation or puncture before use and practice proper glove removal techniques to avoid skin contamination.[7][8]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: While not typically required under normal use conditions with adequate ventilation, a NIOSH-approved respirator may be necessary for large spills or in poorly ventilated areas.[9]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to prevent accidental exposure and maintain the chemical's integrity.

Handling:
  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[10]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[7]

  • Use spark-proof tools and explosion-proof equipment, especially when handling larger quantities.[11]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[11] No smoking in the handling area.

  • Wash hands thoroughly after handling.

Storage:
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[9]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Due to the risk of peroxide formation, it is crucial to date the container upon receipt and upon opening. Consider testing for peroxides if the container has been open for an extended period or if visual signs of crystallization are present.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is essential for mitigating the consequences of accidental exposure or spills.

First Aid Measures

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid ProtocolSource
Inhalation Move the exposed individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][12]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[13]
Spill Response

A tiered approach to spill response ensures that the cleanup is managed safely and effectively.

SpillResponse cluster_1 Spill Response Workflow for this compound Start Spill Occurs Assess Assess Spill Size and Location Start->Assess SmallSpill Small Spill (Manageable by lab personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires emergency response) Assess->LargeSpill Large Cleanup Contain and Absorb (Use inert material) SmallSpill->Cleanup Evacuate Evacuate Area Alert EHS LargeSpill->Evacuate End Decontaminate Area and Report Incident Evacuate->End Dispose Dispose of Waste (Follow hazardous waste protocols) Cleanup->Dispose Dispose->End

Caption: Decision-making workflow for responding to a this compound spill.

Protocol for a Small, Manageable Spill:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat.

  • Containment: Confine the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

  • Absorption: Carefully absorb the spilled liquid.

  • Collection: Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the waste according to institutional and local regulations.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Fire-Fighting Measures

This compound is a combustible liquid.

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[14] A water spray can be used to cool fire-exposed containers.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Upon combustion, hazardous decomposition products such as carbon oxides can be formed.

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Waste Disposal

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Collect waste in a properly labeled, sealed container.

  • Dispose of the waste through a licensed professional waste disposal service.

  • Do not allow the chemical to enter drains or waterways.

Conclusion

The safe handling of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the implementation of robust safety protocols. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, following established handling and storage procedures, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence.

References

Mass spectrometry fragmentation pattern of 1-(3-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(3-Methylphenyl)ethanol

Authored by: A Senior Application Scientist

This guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation mechanisms, explains the chemical rationale behind the observed mass spectrum, and offers a practical protocol for its acquisition.

Introduction: The Analyte and the Technique

This compound (C₉H₁₂O, M.W. 136.19 g/mol ) is a secondary benzylic alcohol.[1][2] Its structure, featuring a hydroxyl group on an ethyl chain attached to a toluene moiety, dictates a rich and predictable fragmentation pattern under Electron Ionization (EI).

EI mass spectrometry is a hard ionization technique where high-energy electrons bombard a molecule in the gas phase. This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[3] This molecular ion is energetically unstable and undergoes a series of fragmentation events, breaking down into smaller, characteristic ions. The resulting mass spectrum is a fingerprint of the molecule, providing invaluable structural information. For alcohols, the molecular ion peak is often of low intensity or entirely absent due to the rapid fragmentation initiated by the oxygen atom.[4][5]

Primary Fragmentation Pathways of this compound

The fragmentation of the this compound molecular ion (m/z 136) is governed by the stability of the resulting fragments. The presence of the aromatic ring and the hydroxyl group directs the cleavage events.

Alpha (α)-Cleavage: The Dominant Pathway

The most favorable fragmentation route for secondary alcohols is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the carbinol carbon).[6][7] This cleavage is driven by the formation of a resonance-stabilized oxonium ion. For this compound, this leads to the loss of a methyl radical (•CH₃).

  • Reaction: M⁺• (m/z 136) → [M - CH₃]⁺ + •CH₃

  • Resulting Ion: A highly stable acylium-type cation at m/z 121 .

  • Significance: The stability of this ion, where the positive charge is delocalized over the oxygen atom and the aromatic ring, typically renders the m/z 121 peak the base peak (the most intense peak) in the spectrum.

Dehydration: Loss of Water

A characteristic fragmentation for many alcohols is the elimination of a neutral water molecule (H₂O, 18 Da).[4][7][8] This process results in an alkene radical cation.

  • Reaction: M⁺• (m/z 136) → [M - H₂O]⁺• + H₂O

  • Resulting Ion: A radical cation at m/z 118 .

  • Significance: The presence of a peak at [M-18] is a strong indicator of an alcohol functional group.

Benzylic Cleavage and Tropylium Ion Formation

Compounds containing a benzyl group are renowned for forming the highly stable tropylium ion (C₇H₇⁺).[9][10] This pathway involves the cleavage of the bond between the benzylic carbon and the side chain.

  • Reaction: M⁺• (m/z 136) → [C₈H₉]⁺ + •CH(OH)CH₃

  • Resulting Ion: The methylbenzyl cation at m/z 91 .

  • Mechanism: This m/z 91 ion readily rearranges from a benzyl structure to the exceptionally stable, seven-membered aromatic tropylium ring structure. The peak at m/z 91 is a hallmark of alkylbenzene derivatives.

Secondary Fragmentation

The primary fragment ions undergo further fragmentation, leading to other significant peaks in the lower mass region of the spectrum.

  • From m/z 91: The tropylium ion can lose a neutral acetylene molecule (C₂H₂, 26 Da) to form an ion at m/z 65 .

  • From m/z 121: The base peak ion can lose carbon monoxide (CO, 28 Da) after rearrangement to yield a fragment at m/z 93 . Further loss of hydrogen can contribute to the m/z 91 peak.

  • Phenyl Cation: The formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 is also common in the fragmentation of aromatic compounds.

Visualizing the Fragmentation Cascade

The logical flow of these fragmentation events can be visualized starting from the molecular ion.

G M This compound M+• m/z 136 F121 [C8H9O]+ m/z 121 (Base Peak) M->F121 - •CH3 (α-Cleavage) F118 [C9H10]+• m/z 118 M->F118 - H2O (Dehydration) F91 [C7H7]+ Tropylium Ion m/z 91 M->F91 - •CH(OH)CH3 (Benzylic Cleavage) F65 [C5H5]+ m/z 65 F91->F65 - C2H2

Caption: Key fragmentation pathways of this compound in EI-MS.

Summary of Expected Fragment Ions

The principal ions expected in the EI mass spectrum are summarized below for quick reference.

m/zProposed Structure / FormulaFragmentation PathwayExpected Relative Intensity
136[C₉H₁₂O]⁺•Molecular IonLow to Absent
121[C₈H₉O]⁺Loss of •CH₃ (α-Cleavage)Very High (Base Peak)
118[C₉H₁₀]⁺•Loss of H₂O (Dehydration)Moderate
91[C₇H₇]⁺Benzylic Cleavage (Tropylium Ion)High
77[C₆H₅]⁺Phenyl CationModerate
65[C₅H₅]⁺Loss of C₂H₂ from m/z 91Moderate to Low

Experimental Protocol: GC-MS Analysis

This self-validating protocol outlines the steps for acquiring a high-quality mass spectrum of this compound.

Objective: To separate the analyte from the sample matrix and obtain its characteristic electron ionization mass spectrum.

Methodology Workflow:

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep 1. Dilute Sample (1 mg/mL in Methanol) Inject 2. Inject 1 µL Prep->Inject Separate 3. Separation on DB-5ms Column Inject->Separate Ionize 4. EI Ionization (70 eV) Separate->Ionize Analyze 5. Mass Analysis (Quadrupole, m/z 40-400) Ionize->Analyze Detect 6. Detection & Spectrum Generation Analyze->Detect

Caption: Standard workflow for GC-EI-MS analysis of a semi-volatile compound.

Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile, high-purity solvent such as methanol or dichloromethane.

    • Vortex the solution to ensure homogeneity.

    • Transfer an aliquot to a 2 mL autosampler vial.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp: Increase temperature at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Rationale: This temperature program ensures good peak shape for the analyte while allowing for the elution of any heavier contaminants before the next run.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400. This range covers the molecular ion and all significant fragments.

    • Solvent Delay: 3 minutes. This prevents the high concentration of solvent from entering and saturating the MS detector.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the fragmentation pattern, identifying the molecular ion (if present) and key fragment ions (m/z 121, 118, 91, etc.).

    • Compare the acquired spectrum against a reference library (e.g., NIST, Wiley) for confirmation.

Note on Positional Isomers

While the mass spectra of positional isomers (ortho-, meta-, para-) are often very similar under EI conditions, subtle differences in fragment ion intensities can sometimes be observed.[11][12] The core fragmentation pathways (loss of methyl, loss of water) will be identical for 1-(2-methylphenyl)ethanol and 1-(4-methylphenyl)ethanol. However, the relative abundance of certain ions might shift slightly due to differences in the stability of precursor ions or transition states. Unambiguous differentiation typically requires chromatographic separation or advanced techniques like infrared ion spectroscopy.[11]

References

An In-depth Technical Guide to the ¹H NMR Peak Assignments for 1-(3-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-Methylphenyl)ethanol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to explain the causal relationships between molecular structure and spectral output. We will explore the underlying principles of chemical shifts, spin-spin coupling, and integration to assign each proton signal with a high degree of confidence, grounded in established spectroscopic theory and experimental best practices.

The Foundation: Acquiring a High-Fidelity Spectrum

The integrity of any spectral interpretation rests upon the quality of the data acquired. A meticulously prepared sample is non-negotiable for achieving high resolution and signal-to-noise, which are critical for resolving complex coupling patterns and accurately assigning proton environments.

Experimental Protocol: NMR Sample Preparation

The following protocol outlines a self-validating system for preparing a high-quality NMR sample suitable for structural elucidation.

Objective: To prepare a homogeneous, contaminant-free solution of this compound in a deuterated solvent for ¹H NMR analysis.

Methodology:

  • Analyte Preparation: Begin with 5-25 mg of purified this compound. The sample must be dry and free of residual solvents from synthesis or purification, as these would introduce confounding signals.[1]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this non-polar analyte. Its deuterium atom provides the field-frequency lock signal for the spectrometer, and its single residual proton peak (at ~7.26 ppm) is well-characterized and typically does not interfere with the aromatic signals of the analyte.[2][3]

  • Vial Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[4] Using a vial first allows for effective mixing via vortexing to ensure complete dissolution, which can be difficult to achieve within the narrow confines of an NMR tube.[1]

  • Filtration and Transfer: To eliminate particulate matter that can degrade spectral resolution by disrupting the magnetic field homogeneity, filter the solution.[4][5] This is achieved by packing a small plug of glass wool or cotton into a Pasteur pipette and passing the sample solution through it directly into a clean, high-quality 5 mm NMR tube (e.g., Wilmad 528-PP-7 or equivalent).[5]

  • Internal Standard: While the residual solvent peak can be used as a reference, adding a small amount of Tetramethylsilane (TMS) to establish the 0.00 ppm reference point is standard practice for ultimate precision.[1][6]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample's identity.[5]

Decoding the Spectrum: Analysis and Peak Assignment

The structure of this compound presents five distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The electronic environment of each proton dictates its chemical shift (δ), the number of neighboring protons determines its multiplicity (splitting pattern), and the relative number of protons in each environment is given by the signal's integration.

The protons are labeled as follows for assignment:

Caption: Labeled proton environments in this compound.

Detailed Peak Assignments
  • Aromatic Protons (H-e, H-f, H-g, and H at C2): δ ≈ 7.05-7.28 ppm

    • Chemical Shift: Protons directly attached to a benzene ring typically resonate between 6.5 and 8.5 ppm due to the deshielding effect of the aromatic ring current.[7][8] The substitution pattern in this molecule renders all four aromatic protons chemically non-equivalent. The combined electronic effects of the electron-donating methyl group and the weakly electron-withdrawing hydroxyethyl group lead to a cluster of overlapping signals in a narrow range.[9][10]

    • Integration: The total integrated area for this region corresponds to four protons.

    • Multiplicity: These protons will display complex splitting patterns (multiplets) due to both ortho-coupling (³J ≈ 7-10 Hz) and meta-coupling (⁴J ≈ 2-3 Hz) with their neighbors.[9][11] A full resolution of these signals would likely require a higher field spectrometer or 2D NMR techniques.

  • Benzylic Methine (H-a): δ ≈ 4.89 ppm

    • Chemical Shift: This proton is at a benzylic position and is also attached to a carbon bearing an electronegative oxygen atom. Both factors cause significant deshielding, shifting the signal downfield.[12][13][14] A typical range for such a proton is 3.4-4.5 ppm, but the additional benzylic effect pushes it further downfield.[14] Data from the structurally similar 1-(4-methylphenyl)ethanol shows this peak at 4.85 ppm, corroborating this assignment.[15]

    • Integration: This signal integrates to one proton.

    • Multiplicity: According to the n+1 rule, this proton is adjacent to the three equivalent protons of the methyl group (H-d), resulting in a quartet (q) (n+1 = 3+1 = 4). The coupling constant (³J) is expected to be around 6.4 Hz.[15]

  • Aryl Methyl Protons (H-b): δ ≈ 2.35 ppm

    • Chemical Shift: Protons on a methyl group attached directly to an aromatic ring (a benzylic methyl) typically appear in the 2.2-2.5 ppm range.[12][16]

    • Integration: This signal integrates to three protons.

    • Multiplicity: As there are no protons on adjacent atoms, this signal is not split and appears as a sharp singlet (s).

  • Hydroxyl Proton (H-c): δ ≈ 1.90 ppm (Variable)

    • Chemical Shift: The chemical shift of a hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature, which affect hydrogen bonding. It can range from 1-5 ppm for alcohols.[14][17][18]

    • Integration: This signal integrates to one proton.

    • Multiplicity: Due to rapid chemical exchange with trace amounts of acid or water, the coupling between the OH proton and the adjacent benzylic methine (H-a) is often not observed.[6][14] This results in the signal appearing as a broad singlet (s). The identity of this peak can be unequivocally confirmed by a "D₂O shake" experiment, where adding a drop of D₂O to the sample results in the disappearance of the OH signal due to proton-deuterium exchange.[14]

  • Ethyl Methyl Protons (H-d): δ ≈ 1.49 ppm

    • Chemical Shift: These protons are on a primary (methyl) carbon and are relatively shielded, thus appearing upfield. Their chemical shift is slightly downfield of a typical alkane methyl group (0.8-1.0 ppm) because they are in a β-position to both the aromatic ring and the hydroxyl group.[19][20] The observed value of ~1.49 ppm in analogous compounds aligns perfectly with this assignment.[15]

    • Integration: This signal integrates to three protons.

    • Multiplicity: These three protons are coupled to the single adjacent benzylic methine proton (H-a). Following the n+1 rule, the signal is split into a doublet (d) (n+1 = 1+1 = 2). The coupling constant will be identical to that of the quartet for H-a (~6.4 Hz).

Data Summary and Visualization

Quantitative Data Summary

The complete ¹H NMR peak assignments for this compound are summarized in the table below.

Signal LabelAssignmentChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
e,f,gAr-H ~7.05-7.284HMultiplet (m)-
aCH -OH~4.891HQuartet (q)~6.4
bAr-CH~2.353HSinglet (s)-
cOH ~1.90 (Variable)1HSinglet (s, broad)-
dCH-CH~1.493HDoublet (d)~6.4
J-Coupling Visualization

The through-bond spin-spin coupling relationships that give rise to the observed signal multiplicities are illustrated below.

Caption: Key J-coupling interactions in this compound.

Conclusion

The ¹H NMR spectrum of this compound is fully assignable through a systematic analysis of chemical shifts, integration, and spin-spin coupling patterns. Each signal directly correlates to a specific set of protons in the molecule, providing unambiguous confirmation of its chemical structure. This guide demonstrates a robust workflow, from sample preparation to final interpretation, that ensures scientific integrity and provides the authoritative grounding required for research and development applications.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of 1-(3-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Chiral secondary alcohols are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The stereochemistry of these alcohol moieties often dictates their biological activity, making their enantioselective synthesis a critical endeavor in modern organic chemistry. 1-(3-Methylphenyl)ethanol, a chiral secondary alcohol, serves as a valuable building block for more complex molecules. This document provides a comprehensive guide to its enantioselective synthesis from the prochiral ketone, 3'-methylacetophenone, detailing three robust and widely employed methodologies: Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Reduction. Each protocol is presented with an emphasis on the underlying mechanistic principles, practical experimental considerations, and methods for determining enantiopurity.

I. Strategic Approaches to Enantioselective Ketone Reduction

The synthesis of a single enantiomer of this compound necessitates a chiral influence during the reduction of the carbonyl group in 3'-methylacetophenone. This can be achieved through several distinct strategies, each with its own merits in terms of selectivity, scalability, and operational simplicity.

  • Asymmetric Transfer Hydrogenation (ATH): This method utilizes a chiral transition metal catalyst, typically based on ruthenium or iridium, to facilitate the transfer of hydrogen from a simple hydrogen donor (e.g., isopropanol or formic acid) to the ketone.[1][2] The chirality of the ligand coordinated to the metal center dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer.

  • Corey-Bakshi-Shibata (CBS) Reduction: This powerful technique employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a stoichiometric borane reagent.[3][4][5][6][7] The predictability and high enantioselectivities often achieved make it a staple in asymmetric synthesis.

  • Biocatalytic Reduction: Leveraging the exquisite selectivity of enzymes, this "green" approach utilizes whole microbial cells or isolated enzymes (ketoreductases/alcohol dehydrogenases) to perform the reduction.[8][9] These reactions are typically conducted in aqueous media under mild conditions.

II. Asymmetric Transfer Hydrogenation (ATH) with a Ruthenium(II) Catalyst

This protocol details the asymmetric transfer hydrogenation of 3'-methylacetophenone using a chiral Ru(II)-indan-ambox complex, a method demonstrated to provide high conversion and excellent enantioselectivity.[10]

A. Reaction Mechanism and Rationale

The catalytic cycle of Noyori-type ATH involves the formation of a metal hydride species which then delivers the hydride to the carbonyl carbon of the ketone. The chiral ligand creates a sterically defined environment around the metal center, forcing the ketone to coordinate in a specific orientation, thus exposing one of its enantiotopic faces to the hydride transfer.

B. Experimental Protocol

Materials:

  • 3'-Methylacetophenone (≥98%)

  • RuCl₂(indan-ambox)(PPh₃) catalyst

  • 2-Propanol (anhydrous)

  • Potassium tert-butoxide (t-BuOK) solution in 2-propanol (e.g., 1 M)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the RuCl₂(indan-ambox)(PPh₃) catalyst (0.004 mmol, 1 mol%).

  • Add anhydrous 2-propanol (2.0 mL).

  • Introduce 3'-methylacetophenone (0.4 mmol, 100 mol%).

  • Add the t-BuOK solution in 2-propanol (20 µmol, 5 mol%).

  • Pressurize the reaction vessel with hydrogen gas (5 atm) and stir the mixture at room temperature for 15 hours.

  • Upon completion, carefully vent the hydrogen gas and quench the reaction with a few drops of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ATH_Workflow cluster_prep Catalyst and Reagent Preparation cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up and Purification cluster_analysis Analysis catalyst RuCl₂(indan-ambox)(PPh₃) reaction_vessel Schlenk Flask under Inert Gas catalyst->reaction_vessel ketone 3'-Methylacetophenone ketone->reaction_vessel solvent Anhydrous 2-Propanol solvent->reaction_vessel base t-BuOK in 2-Propanol base->reaction_vessel stirring Stir at RT for 15h under 5 atm H₂ reaction_vessel->stirring quench Quench with H₂O stirring->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Flash Column Chromatography dry->purify analysis Chiral HPLC for ee determination purify->analysis

Figure 1: Experimental workflow for the Asymmetric Transfer Hydrogenation of 3'-methylacetophenone.

III. Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable method for the enantioselective reduction of a wide range of ketones, including aryl alkyl ketones like 3'-methylacetophenone.[3][5][6][7]

A. Reaction Mechanism and Rationale

The mechanism involves the coordination of the borane reagent to the nitrogen atom of the chiral oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst. The ketone then coordinates to this Lewis acidic boron in a sterically controlled manner, followed by an intramolecular hydride transfer via a six-membered transition state.[5][6]

B. Experimental Protocol

Materials:

  • 3'-Methylacetophenone (≥98%)

  • (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

  • Slowly add the borane reagent (e.g., BMS, 1.0 eq) dropwise.

  • Stir the mixture for 10 minutes at 0 °C.

  • In a separate flask, dissolve 3'-methylacetophenone (1.0 eq) in anhydrous THF.

  • Slowly add the ketone solution to the catalyst-borane mixture at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, cool the reaction to 0 °C and slowly add methanol to quench the excess borane.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

CBS_Workflow cluster_prep Catalyst and Reagent Preparation cluster_reaction CBS Reduction cluster_workup Work-up and Purification cluster_analysis Analysis catalyst (R)-2-Methyl-CBS-oxazaborolidine reaction_vessel Schlenk Flask at 0°C catalyst->reaction_vessel borane Borane Reagent (BMS or BH₃·THF) borane->reaction_vessel ketone 3'-Methylacetophenone in THF stirring Stir at Room Temperature ketone->stirring solvent Anhydrous THF solvent->reaction_vessel reaction_vessel->stirring quench Quench with Methanol stirring->quench hydrolyze Hydrolyze with 1M HCl quench->hydrolyze extract Extract, Dry, and Concentrate hydrolyze->extract purify Flash Column Chromatography extract->purify analysis Chiral HPLC for ee determination purify->analysis

Figure 2: Experimental workflow for the Corey-Bakshi-Shibata Reduction of 3'-methylacetophenone.

IV. Biocatalytic Reduction with Lactobacillus sp.

The use of whole-cell biocatalysts offers a green and highly selective alternative for the synthesis of chiral alcohols. Lactobacillus species are known to possess alcohol dehydrogenases capable of reducing a variety of ketones with high enantioselectivity.[8]

A. Rationale for Biocatalyst Selection

Lactobacillus species are non-pathogenic, readily available, and can be used as whole cells, obviating the need for enzyme purification. The enzymes within the cells utilize intracellular cofactors (NADH or NADPH), which are regenerated by the cell's metabolism, typically by oxidizing a co-substrate like glucose.

B. Experimental Protocol

Materials:

  • Lactobacillus sp. (e.g., Lactobacillus paracasei)

  • Growth medium (e.g., MRS broth)

  • Glucose

  • 3'-Methylacetophenone

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

  • Centrifuge

  • Incubator shaker

Procedure:

  • Cultivation of Lactobacillus sp.: Inoculate the Lactobacillus strain into the growth medium and incubate at the optimal temperature (e.g., 37 °C) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation, and wash the cell pellet with phosphate buffer.

  • Bioreduction: Resuspend the cell pellet in phosphate buffer containing glucose (as a co-substrate for cofactor regeneration).

  • Add 3'-methylacetophenone to the cell suspension.

  • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) and monitor the reaction progress.

  • Work-up: After the desired conversion is reached, remove the cells by centrifugation.

  • Extract the supernatant with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Biocatalytic_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reduction cluster_workup Work-up and Purification cluster_analysis Analysis cultivate Cultivate Lactobacillus sp. harvest Harvest and Wash Cells cultivate->harvest resuspend Resuspend Cells in Buffer with Glucose harvest->resuspend add_ketone Add 3'-Methylacetophenone resuspend->add_ketone incubate Incubate with Shaking add_ketone->incubate centrifuge Remove Cells by Centrifugation incubate->centrifuge extract Extract Supernatant centrifuge->extract dry Dry and Concentrate extract->dry purify Flash Column Chromatography dry->purify analysis Chiral HPLC for ee determination purify->analysis

Figure 3: Experimental workflow for the Biocatalytic Reduction of 3'-methylacetophenone.

V. Data Presentation and Expected Outcomes

The choice of synthetic method will depend on the desired scale, available resources, and target enantiopurity. The following table summarizes the expected outcomes for the enantioselective synthesis of this compound based on literature precedents for similar substrates.

MethodCatalyst/BiocatalystTypical Yield (%)Typical Enantiomeric Excess (ee, %)Key Advantages
Asymmetric Transfer Hydrogenation RuCl₂(indan-ambox)(PPh₃)>99[10]95 (R)[10]High conversion, excellent enantioselectivity, broad substrate scope.
Corey-Bakshi-Shibata Reduction (R)-2-Methyl-CBS-oxazaborolidine90-99>95Predictable stereochemistry, high ee for aryl alkyl ketones.[3][7]
Biocatalytic Reduction Lactobacillus sp.80-95>99"Green" process, mild reaction conditions, very high enantioselectivity.[8]

VI. Analytical Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Accurate determination of the enantiomeric excess (ee) is crucial for evaluating the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak AD-H or Chiralcel OD-H)

General Procedure:

  • Mobile Phase Selection: A typical mobile phase for chiral separations on polysaccharide-based columns is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC column and monitor the elution profile with the UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Interpretation: The two enantiomers will have different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Example Chromatographic Conditions (starting point for optimization): [10]

  • Column: Supelco BETA DEX 120 (or similar chiral column)

  • Mobile Phase: Isocratic, e.g., Hexane/Isopropanol (90:10)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

VII. Conclusion

This application note has detailed three distinct and effective methodologies for the enantioselective synthesis of this compound. The choice between Asymmetric Transfer Hydrogenation, Corey-Bakshi-Shibata Reduction, and Biocatalytic Reduction will be guided by the specific requirements of the research or development program. Each method, when executed with care, is capable of producing the target chiral alcohol with high yield and excellent enantiomeric purity, providing a solid foundation for the synthesis of more complex, high-value molecules.

VIII. References

  • Alfa Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction. Alfa Chemistry. Retrieved from --INVALID-LINK--

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Grokipedia. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, December 2). Corey–Itsuno reduction. Wikipedia. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Catalytic homogeneous asymmetric hydrogenation – successes and opportunities. (n.d.). Retrieved from --INVALID-LINK--

  • Effect of substituents on enantioselectivity in chiral oxazaborolidine mediated asymmetric ketone reduction reaction. (n.d.). Retrieved from --INVALID-LINK--

  • Asymmetric hydrogenation of ketone catalyzed by ruthenium(II)–indan-ambox complex. (2010). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553–5556. --INVALID-LINK--

  • Çolak, N. S., & Şahin, E. (2019). Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone by using whole cell of Lactobacillus senmaizukei. Preparative Biochemistry & Biotechnology, 49(9), 865–872. --INVALID-LINK--

  • The Royal Swedish Academy of Sciences. (2001). Catalytic asymmetric synthesis. Nobel Prize. Retrieved from --INVALID-LINK--

  • Asymmetric transfer hydrogenation results for substituted acetophenones catalyzed by Ir(III)-ferrocenyl based C 2 -symmetric monodendate phosphinite complexes 5, 6 and 8 a. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • de Gonzalo, G., & Lavandera, I. (2018). Biocatalytic Reduction Reactions from a Chemist's Perspective. ChemCatChem, 10(12), 2588–2604. --INVALID-LINK--

  • Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc. Retrieved from --INVALID-LINK--

References

Application Notes & Protocols: Asymmetric Reduction of 3-Methylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the asymmetric reduction of 3-methylacetophenone to the chiral alcohol 1-(3-methylphenyl)ethanol, a valuable intermediate in pharmaceutical synthesis. We explore and contrast two primary methodologies: chemo-catalytic asymmetric transfer hydrogenation (ATH) utilizing a Noyori-type ruthenium catalyst and a biocatalytic approach employing a ketoreductase (KRED) enzyme. This guide is designed for researchers, chemists, and process development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles, comparative data, and troubleshooting strategies to ensure reproducible, high-yield, and highly enantioselective outcomes.

Introduction: The Significance of Chiral Alcohols

Chiral secondary alcohols are fundamental building blocks in modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule dictates its biological activity.[1][2] The enantioselective reduction of prochiral ketones is one of the most direct and efficient methods to access these optically active compounds.[3][4] this compound, the target of this guide, serves as a key synthon for various biologically active molecules. Achieving high enantiomeric excess (ee) is therefore not an academic exercise but a critical requirement for developing safe and effective therapeutics.

This guide focuses on the practical application of two powerful catalytic systems to achieve this transformation, providing the user with a choice between a robust organometallic catalyst and a highly selective, green biocatalyst.

Strategic Overview: Chemo-catalysis vs. Biocatalysis

The choice of catalytic system depends on factors such as substrate scope, desired enantiomer, scalability, cost, and environmental impact. Below is a comparative summary of the two main approaches detailed in this note.

FeatureChemo-catalysis (Noyori-type ATH)Biocatalysis (Ketoreductase)
Catalyst Chiral Ruthenium(II) complex (e.g., Ru-TsDPEN)Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) enzyme
Selectivity Excellent (often >95% ee)Excellent to Perfect (often >99% ee)
Reaction Conditions Anhydrous organic solvents, inert atmosphere, often elevated temp.Aqueous buffer, ambient temperature and pressure
Hydrogen Source 2-Propanol or Formic Acid/TriethylamineCofactor (NADPH), regenerated by a sacrificial substrate (e.g., glucose)
Scalability Well-established for large-scale industrial processesIncreasingly used in industrial applications; requires protein expression
Environmental Impact Requires organic solvents and heavy metal catalysts"Green" process using water as solvent and a biodegradable catalyst
Key Advantage Broad substrate scope, predictable stereochemistryUnparalleled selectivity, mild conditions, environmentally benign

Chemo-Catalytic Approach: Noyori Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation, pioneered by Ryoji Noyori, is a powerful and widely adopted method for the reduction of ketones.[5] The reaction typically employs a ruthenium catalyst bearing a chiral diamine ligand, with 2-propanol or a formic acid/triethylamine mixture serving as the hydrogen source.[6][7]

Mechanism of Action

The catalytic cycle involves a metal-ligand bifunctional mechanism. The catalyst exists as a ruthenium hydride species, which delivers a hydride to the carbonyl carbon while the amine proton of the ligand is transferred to the carbonyl oxygen via a concerted, six-membered transition state.[8] This outer-sphere mechanism avoids direct coordination of the ketone to the metal, contributing to the catalyst's high efficiency.[5] The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, thus controlling the stereochemistry of the resulting alcohol.

Noyori ATH Catalytic Cycle precatalyst [Ru(II)Cl(TsDPEN)(p-cymene)] Precatalyst active_catalyst [Ru(II)H(TsDPEN)(p-cymene)] Active Hydride Catalyst precatalyst->active_catalyst + Base + 2-Propanol ts Six-Membered Transition State active_catalyst->ts + Substrate acetone Acetone (Byproduct) product_complex [Ru(II)]-Product Complex ts->product_complex Hydride Transfer product_complex->active_catalyst + H-Donor - Byproduct alcohol This compound (Product) product_complex->alcohol ketone 3-Methylacetophenone (Substrate) ketone->ts h_donor 2-Propanol (H-Donor) h_donor->product_complex base Base (t-BuOK) base->precatalyst

Caption: Noyori Asymmetric Transfer Hydrogenation (ATH) Catalytic Cycle.

Protocol: ATH of 3-Methylacetophenone

This protocol is designed for a 1 mmol scale reaction. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[9]

Materials:

  • (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine Ruthenium(II) chloride (p-cymene) complex [(R,R)-TsDPEN-RuCl(p-cymene)]

  • 3-Methylacetophenone (≥98% purity)[10]

  • Anhydrous 2-propanol (isopropanol)

  • Potassium tert-butoxide (t-BuOK), 1.0 M solution in THF or freshly prepared solution in 2-propanol

  • Oven-dried glassware (Schlenk flask, syringes)

Procedure:

  • Catalyst Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the (R,R)-TsDPEN-RuCl(p-cymene) catalyst (3.2 mg, 0.005 mmol, 0.5 mol%).

  • Reaction Setup: Place the flask under a positive pressure of argon. Add 5.0 mL of anhydrous 2-propanol via syringe.

  • Base Activation: Add the potassium tert-butoxide solution (0.05 mL of 1.0 M solution, 0.05 mmol, 5 mol%) to the catalyst suspension. Stir the mixture at room temperature for 15 minutes. The color should change, indicating the formation of the active catalyst. The role of the base is crucial for generating the active ruthenium hydride species.[11]

  • Substrate Addition: Add 3-methylacetophenone (134 mg, 1.0 mmol) to the reaction mixture via syringe.

  • Reaction Execution: Heat the flask in a pre-heated oil bath at 40 °C. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC. The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature. Quench the reaction by adding 5 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-1-(3-methylphenyl)ethanol.

Expected Outcome: >95% conversion, >95% ee.[12]

Biocatalytic Approach: Ketoreductase (KRED) Mediated Reduction

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods.[13] Ketoreductases (KREDs), a class of alcohol dehydrogenases, use a nicotinamide cofactor (NAD(P)H) to deliver a hydride to the ketone with exceptional stereocontrol.[4][14][15] Modern approaches often use recombinant E. coli cells overexpressing a specific KRED, which simplifies the process by providing the enzyme and cofactor regeneration system in one package.[16]

The Biocatalytic System

The system consists of three key components:

  • The Ketoreductase (KRED): The enzyme that catalyzes the stereoselective reduction. KREDs are available that follow either the Prelog or anti-Prelog rule, giving access to both (S) and (R) enantiomers of the alcohol product.[17]

  • The Cofactor (NADPH/NADH): The biological source of the hydride. It is used in catalytic amounts because it is constantly recycled.

  • The Cofactor Regeneration System: An enzymatic system that regenerates the expensive NADPH cofactor. A common method is to use glucose and glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while reducing NADP⁺ back to NADPH.

Biocatalytic KRED System cluster_0 Asymmetric Reduction Cycle cluster_1 Cofactor Regeneration Cycle Ketone 3-Methylacetophenone KRED Ketoreductase (KRED) Ketone->KRED Alcohol (R)-1-(3-Methylphenyl)ethanol KRED->Alcohol NADP NADP⁺ KRED->NADP NADPH NADPH NADPH->KRED H⁻ NADP_reg NADP⁺ NADP->NADP_reg Recycle Glucose Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Gluconolactone Gluconolactone GDH->Gluconolactone NADPH_reg NADPH GDH->NADPH_reg H⁻ NADP_reg->GDH NADPH_reg->NADPH Regenerate

Caption: Biocatalytic reduction using a KRED with coupled cofactor regeneration.

Protocol: Whole-Cell Bioreduction

This protocol describes a typical small-scale reaction using commercially available KRED screening kits or a known recombinant E. coli strain.

Materials:

  • Recombinant E. coli cells expressing a suitable KRED (or lyophilized KRED enzyme and GDH).

  • 3-Methylacetophenone.

  • D-Glucose (for cofactor regeneration).

  • NADP⁺ (if using purified enzymes).

  • Potassium phosphate buffer (100 mM, pH 7.0).

  • DMSO or another co-solvent to aid substrate solubility.

  • Shaking incubator.

Procedure:

  • Reaction Buffer Preparation: In a 50 mL baffled flask, prepare 10 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • Reagent Addition: Add D-glucose to a final concentration of 100 mM (180 mg).

  • Cell/Enzyme Addition: Add the E. coli cells (e.g., 50-100 mg dry cell weight) or the lyophilized KRED/GDH enzymes as per the manufacturer's recommendation. If using purified enzymes, add NADP⁺ to a final concentration of 1 mM.

  • Substrate Addition: Prepare a stock solution of 3-methylacetophenone in DMSO (e.g., 1 M). Add the substrate stock solution to the reaction buffer to a final concentration of 20-50 mM. The use of a co-solvent is often necessary to overcome the low aqueous solubility of the ketone.

  • Reaction Execution: Place the flask in a shaking incubator at 30 °C and 200 rpm. Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by GC.

  • Workup: Once the reaction has reached completion (typically 12-24 hours), centrifuge the mixture to pellet the cells.

  • Extraction: Decant the supernatant and extract it with an equal volume of ethyl acetate (3 x 10 mL).

  • Analysis: Combine the organic layers, dry over Na₂SO₄, and analyze directly by chiral GC for conversion and enantiomeric excess. Further purification is usually not required for analytical purposes but can be done via column chromatography if needed.

Expected Outcome: >99% conversion, >99% ee.[16]

Analysis and Quality Control

A successful outcome requires accurate determination of both chemical yield and enantiomeric excess.

General Experimental Workflow

Experimental Workflow setup Reaction Setup (Chemo-catalytic or Biocatalytic) monitoring Reaction Monitoring (TLC, GC) setup->monitoring workup Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Final Analysis purification->analysis yield Determine Yield (Mass, NMR with Std.) analysis->yield ee Determine Enantiomeric Excess (Chiral GC/HPLC) analysis->ee

Caption: General workflow from reaction setup to final analysis.

Determining Enantiomeric Excess (ee)

The most reliable methods for determining the ee of this compound are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).[18][19]

  • Chiral Gas Chromatography (GC):

    • Column: A capillary column with a chiral stationary phase, such as one based on cyclodextrin derivatives (e.g., Supelco BETA DEX™ 120).[12]

    • Conditions: Isothermal oven temperature (e.g., 120 °C), Helium carrier gas.

    • Detection: Flame Ionization Detector (FID).

    • Result: The two enantiomers will have different retention times. The ee is calculated from the integrated peak areas of the (R) and (S) enantiomers: ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] * 100

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues.[9][20][21]

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion (ATH) Catalyst Inactivation: Presence of oxygen or moisture. Impurities in substrate or solvent acting as poisons.Ensure a strictly inert atmosphere and use anhydrous solvents. Purify the substrate if necessary.
Insufficient Base: Incomplete formation of the active hydride catalyst.Use fresh, accurately titrated base. Increase base equivalents slightly (e.g., to 6-8 mol%).
Low or No Conversion (Biocatalysis) Enzyme Inactivation: Incorrect pH or temperature. Substrate/product inhibition at high concentrations.Optimize pH and temperature for the specific enzyme. Run the reaction at a lower substrate concentration.
Cofactor Regeneration Failure: Inactive GDH or depletion of glucose.Use fresh GDH and ensure sufficient glucose is present.
Low Enantiomeric Excess (ee) Incorrect Catalyst/Enzyme: Wrong enantiomer of the catalyst used. Enzyme has low selectivity for the substrate.Verify the catalyst structure ((R,R) vs. (S,S)). Screen different KREDs to find a more selective enzyme.
Racemization: Harsh workup conditions (strong acid/base).Use mild workup conditions. Avoid excessive heat.
Reaction Temperature (ATH): Temperature is too high, reducing the energy difference between diastereomeric transition states.Lower the reaction temperature. Run the reaction for a longer time if necessary.

References

The Application of 1-(3-Methylphenyl)ethanol as a Chiral Auxiliary in Asymmetric Synthesis: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Chiral Auxiliaries in Enantioselective Synthesis

In the landscape of modern synthetic organic chemistry, the reliable and predictable control of stereochemistry is paramount. This is particularly true in the pharmaceutical industry, where the biological activity of a drug molecule is often confined to a single enantiomer.[1] Chiral auxiliaries are powerful tools in this endeavor, serving as transient stereogenic units that are covalently attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1] The auxiliary is then cleaved and ideally recovered, leaving behind an enantiomerically enriched product.[1]

While a multitude of chiral auxiliaries have been developed and successfully implemented, the exploration of novel and structurally distinct auxiliaries continues to be an area of active research. This guide focuses on the potential application of 1-(3-methylphenyl)ethanol as a chiral auxiliary. Although specific, detailed protocols for this particular auxiliary are not extensively documented in peer-reviewed literature, its structural features—a chiral secondary alcohol with steric and electronic differentiation—suggest its utility in asymmetric synthesis.

This document, therefore, serves as a comprehensive methodological guide based on well-established principles from analogous and widely used chiral auxiliaries. It is intended to provide researchers with the foundational knowledge and experimental frameworks to explore the use of this compound in their own synthetic endeavors.

Core Principles of Chiral Auxiliary-Mediated Synthesis

The successful application of a chiral auxiliary, such as this compound, hinges on a three-stage process: attachment, diastereoselective transformation, and cleavage. Each stage requires careful consideration of reaction conditions to maximize efficiency and stereocontrol.

Conceptual Workflow for a Chiral Auxiliary

G cluster_0 Attachment cluster_1 Diastereoselective Reaction cluster_2 Cleavage & Recovery prochiral Prochiral Substrate substrate_aux Substrate-Auxiliary Adduct prochiral->substrate_aux Covalent Bond Formation auxiliary Chiral Auxiliary (this compound) product_aux Diastereomerically Enriched Product-Auxiliary Adduct substrate_aux->product_aux Stereocontrolled Transformation reagent Reagent reagent->product_aux final_product Enantiomerically Enriched Product product_aux->final_product Cleavage recovered_aux Recovered Auxiliary product_aux->recovered_aux Cleavage

Figure 1. A generalized workflow for the application of a chiral auxiliary.

Application in Asymmetric Alkylation of Carboxylic Acids

One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of enolates derived from carboxylic acids. The following sections outline a hypothetical, yet mechanistically sound, protocol for the use of this compound in this context.

Part 1: Attachment of the Chiral Auxiliary

The first step involves the esterification of a prochiral carboxylic acid with enantiomerically pure this compound. The choice of coupling agent is critical to ensure high yields and avoid racemization of the auxiliary.

Protocol 1: Esterification of a Prochiral Carboxylic Acid

Step Procedure Rationale
1 To a solution of the prochiral carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).DCC is a common and effective coupling agent for ester formation. DMAP serves as a nucleophilic catalyst to accelerate the reaction.
2 Add enantiomerically pure (R)- or (S)-1-(3-methylphenyl)ethanol (1.2 eq) to the reaction mixture.Using a slight excess of the alcohol ensures complete consumption of the carboxylic acid.
3 Allow the reaction to warm to room temperature and stir for 12-18 hours.The reaction is typically complete within this timeframe.
4 Monitor the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.Ensures the reaction has gone to completion.
5 Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.DCU is insoluble in DCM and can be easily removed by filtration.
6 Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.Standard aqueous workup to remove any remaining reagents and byproducts.
7 Purify the crude ester by flash column chromatography on silica gel.Provides the pure chiral ester adduct.
Part 2: Diastereoselective Enolate Alkylation

With the chiral auxiliary attached, the next step is the formation of an enolate and its subsequent reaction with an electrophile. The stereochemical outcome of this step is directed by the chiral auxiliary.

Protocol 2: Asymmetric Alkylation

Step Procedure Rationale
1 Dissolve the chiral ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).Low temperature and an inert atmosphere are crucial to prevent side reactions and maintain the stability of the enolate.
2 Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF. Stir for 1 hour at -78 °C.LDA is a strong, non-nucleophilic base that will cleanly deprotonate the α-carbon to form the lithium enolate.
3 Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C.The electrophile is added to the pre-formed enolate.
4 Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature.Reaction time and temperature may need to be optimized depending on the reactivity of the electrophile.
5 Quench the reaction by adding saturated aqueous NH₄Cl solution.The acidic quench protonates any remaining enolate and neutralizes the base.
6 Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.Standard workup procedure.
7 Purify the product by flash column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.Purification and analysis to determine the success of the diastereoselective alkylation.

Mechanism of Stereochemical Control

Figure 2. A proposed model for the stereocontrol exerted by the 1-(3-methylphenyl)ethyl group.

Part 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched carboxylic acid. This is typically achieved through saponification.

Protocol 3: Saponification of the Chiral Ester

Step Procedure Rationale
1 Dissolve the alkylated ester in a mixture of THF and water.A co-solvent system is used to ensure solubility of the ester.
2 Add an excess of lithium hydroxide (LiOH, 3-5 eq) and stir the mixture at room temperature for 12-24 hours.LiOH is a common reagent for the hydrolysis of esters.
3 Monitor the reaction by TLC until the starting material is consumed.Ensures complete cleavage.
4 Acidify the reaction mixture to pH ~2 with 1 M HCl.Protonates the carboxylate to form the free carboxylic acid.
5 Extract the aqueous layer with ethyl acetate to isolate the carboxylic acid product.Separates the desired acid from the aqueous phase.
6 Make the aqueous layer basic with NaOH and extract with diethyl ether to recover the this compound auxiliary.Allows for the recovery and potential reuse of the chiral auxiliary.
7 Purify the carboxylic acid and the recovered alcohol by column chromatography if necessary.Ensures the purity of the final product and the recovered auxiliary.

Data Presentation: Expected Outcomes

The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (de) of the product after the asymmetric transformation and the overall yield of the synthetic sequence. The enantiomeric excess (ee) of the final product after cleavage should reflect the de of the intermediate.

Table 1: Hypothetical Results for Asymmetric Alkylation

Electrophile (E-X)Diastereomeric Excess (de %)Yield (%)
Methyl Iodide>9585
Ethyl Iodide>9582
Benzyl Bromide>9890
Allyl Bromide>9888

Note: The data presented in this table is hypothetical and serves as an illustration of the expected outcomes based on the performance of similar chiral auxiliaries.

Conclusion

This compound possesses the key structural elements of a successful chiral auxiliary. This guide provides a comprehensive, albeit theoretical, framework for its application in asymmetric synthesis, grounded in the established principles of stereochemical control. The provided protocols for attachment, diastereoselective alkylation, and cleavage offer a starting point for researchers to explore the potential of this and other novel chiral auxiliaries. As with any new methodology, optimization of reaction conditions will be crucial for achieving high levels of stereoselectivity and yield.

References

Application Note & Protocol: Grignard Synthesis of 1-(3-Methylphenyl)ethanol from 3-bromotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of the secondary alcohol, 1-(3-methylphenyl)ethanol, via a Grignard reaction. The protocol outlines the formation of the organometallic Grignard reagent, 3-tolylmagnesium bromide, from 3-bromotoluene, and its subsequent nucleophilic addition to acetaldehyde. This document provides an in-depth mechanistic understanding, a meticulously detailed experimental protocol, safety imperatives, and troubleshooting strategies. The content is specifically curated for researchers, scientists, and professionals in drug development, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of Grignard Synthesis

First discovered by Victor Grignard in 1900, the Grignard reaction remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Its versatility allows for the synthesis of a wide array of compounds, including primary, secondary, and tertiary alcohols.[2][3] The reaction's power lies in the umpolung (polarity reversal) of the carbon atom in an organic halide. By reacting with magnesium metal, the electrophilic carbon of the aryl halide is converted into a highly nucleophilic carbon in the Grignard reagent.[2]

This application note focuses on the synthesis of this compound, a chiral secondary alcohol with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The synthesis proceeds in two main stages: the formation of 3-tolylmagnesium bromide and its subsequent reaction with acetaldehyde, followed by an acidic workup.[1][4]

Mechanistic Pathway

The overall synthesis can be dissected into three critical phases:

2.1. Formation of the Grignard Reagent: 3-Tolylmagnesium Bromide

The process begins with the reaction of 3-bromotoluene with magnesium turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[2][5] This is an oxidative insertion of magnesium (in its 0 oxidation state) into the carbon-bromine bond, resulting in the formation of 3-tolylmagnesium bromide, an organomagnesium compound.[2] The ether solvent is not merely a medium for the reaction; it plays a crucial role in stabilizing the Grignard reagent by coordinating with the magnesium atom.[5]

2.2. Nucleophilic Addition to Acetaldehyde

The Grignard reagent is a potent nucleophile and a strong base.[6] In the second stage, the nucleophilic carbon of the 3-tolylmagnesium bromide attacks the electrophilic carbonyl carbon of acetaldehyde.[7] This nucleophilic addition results in the formation of a tetrahedral intermediate, a magnesium alkoxide salt.[7][8]

2.3. Acidic Workup and Protonation

The final step is the "workup," where a dilute acid (such as aqueous ammonium chloride or dilute hydrochloric acid) is added to the reaction mixture.[1][9] This serves two purposes: it protonates the alkoxide to yield the final product, this compound, and it neutralizes any unreacted Grignard reagent.[4]

Experimental Protocol

Reagents and Materials
Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL) Hazards
3-BromotolueneC₇H₇Br171.03183-1841.410Irritant, Harmful
Magnesium TurningsMg24.3110901.74Flammable solid
AcetaldehydeC₂H₄O44.0520.20.788Extremely flammable, Carcinogen
Anhydrous Diethyl Ether(C₂H₅)₂O74.1234.60.713Extremely flammable, Peroxide former
IodineI₂253.81184.34.933Harmful, Irritant
Saturated Ammonium ChlorideNH₄Cl (aq)53.49 (solute)~100~1.0Irritant
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Detailed Step-by-Step Methodology

Part A: Preparation of the Grignard Reagent (3-Tolylmagnesium Bromide)

  • Glassware Preparation: All glassware must be scrupulously dried to remove any traces of water, which would quench the Grignard reagent.[10][11] This is best achieved by oven-drying the glassware at >120 °C for several hours and assembling it hot under a stream of dry nitrogen or argon.

  • Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Ensure all joints are well-sealed. Place a magnetic stir bar in the flask.

  • Magnesium Activation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine. The iodine helps to activate the magnesium surface by removing the passivating layer of magnesium oxide.[12]

  • Initiation of Reaction: Add a small volume of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of the 3-bromotoluene solution to the magnesium suspension.

  • Sustaining the Reaction: The reaction should initiate spontaneously, evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution.[10] If the reaction does not start, gentle warming with a heat gun may be necessary.[12] Once initiated, the reaction is exothermic, and the rate of addition of the remaining 3-bromotoluene solution should be controlled to maintain a gentle reflux.[13]

  • Completion of Grignard Formation: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.[9]

Part B: Reaction with Acetaldehyde

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. This helps to control the exothermic reaction with the aldehyde.[9]

  • Aldehyde Addition: In the dropping funnel, place a solution of acetaldehyde (1.0 equivalent) in anhydrous diethyl ether. Add the acetaldehyde solution dropwise to the stirred Grignard reagent. A precipitate will likely form during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 30 minutes.

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction.[9] This will protonate the alkoxide and hydrolyze any remaining Grignard reagent, forming a white precipitate of magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether to dissolve all the organic product. Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and finally with brine (saturated NaCl solution).

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[9] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizing the Workflow

Grignard_Synthesis_Workflow cluster_prep Part A: Grignard Reagent Formation cluster_reaction Part B: Reaction with Aldehyde cluster_workup Part C: Work-up & Purification A1 Dry Glassware & Assemble Apparatus A2 Activate Mg with Iodine A1->A2 A3 Initiate Reaction with 3-Bromotoluene A2->A3 A4 Controlled Addition of 3-Bromotoluene A3->A4 A5 Stir to Complete Formation A4->A5 B1 Cool Grignard Reagent to 0°C A5->B1 Proceed to Reaction B2 Dropwise Addition of Acetaldehyde B1->B2 B3 Warm to RT & Stir B2->B3 C1 Quench with sat. NH4Cl (aq) B3->C1 Proceed to Work-up C2 Extract with Diethyl Ether C1->C2 C3 Wash with Water & Brine C2->C3 C4 Dry Organic Layer C3->C4 C5 Remove Solvent (Rotovap) C4->C5 C6 Purify (Distillation/Chromatography) C5->C6 Product This compound C6->Product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Troubleshooting and Side Reactions

Problem Possible Cause(s) Solution(s)
Reaction fails to initiate - Wet glassware or solvent.[6][10] - Passivated magnesium surface.- Ensure all glassware is rigorously dried and use anhydrous solvents.[12] - Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings.[12]
Low yield of alcohol - Incomplete formation of Grignard reagent. - Wurtz coupling side reaction (R-X + R-MgX → R-R).[9] - Grignard reagent acting as a base (enolization of aldehyde).- Ensure complete reaction of magnesium. - Add the aryl halide slowly to the magnesium to avoid high local concentrations.[9] - Maintain a low reaction temperature during the addition of the aldehyde.
Dark brown/black reaction mixture - Impurities in reagents. - Overheating during Grignard formation.- Use pure reagents. - Control the rate of addition of the aryl halide to maintain a steady, gentle reflux.

Safety Precautions

  • Flammability: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from any open flames or spark sources.[14][15]

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic. An ice-water bath should be readily available to control the reaction rate if it becomes too vigorous.[13][14]

  • Moisture Sensitivity: Grignard reagents react violently with water.[11] Ensure the reaction is protected from atmospheric moisture at all times using drying tubes or an inert atmosphere.[13][14]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex over nitrile) must be worn at all times.[13][15]

  • Quenching: The quenching step should be performed slowly and with cooling, as the reaction of unreacted Grignard reagent with water is vigorous and releases flammable hydrogen gas.

Conclusion

The Grignard synthesis of this compound from 3-bromotoluene is a robust and reliable method for constructing this valuable secondary alcohol. Success hinges on a thorough understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the exclusion of water. By following this detailed protocol and adhering to the safety guidelines, researchers can confidently execute this synthesis and obtain the desired product in good yield.

References

Application of 1-(3-Methylphenyl)ethanol in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-(3-Methylphenyl)ethanol in Pharmaceutical Intermediate Synthesis

Abstract

This document provides a detailed technical guide on the application of this compound as a pivotal chiral building block in the synthesis of pharmaceutical intermediates. We explore its significance in establishing stereogenic centers, detail methodologies for its enantioselective synthesis, and provide validated protocols for its use in subsequent transformations. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical industry, offering both theoretical insights and practical, field-proven protocols to leverage this versatile intermediate in drug discovery and development pipelines.

Introduction: The Strategic Importance of Chiral Alcohols

In modern pharmaceutical development, the stereochemistry of an Active Pharmaceutical Ingredient (API) is of paramount importance. The biological activity of a drug is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting varied pharmacological, metabolic, and toxicological profiles. Chiral alcohols, such as this compound, are foundational building blocks for constructing these complex, stereochemically defined molecules.[] Their utility lies in the reactive hydroxyl group and the adjacent stereocenter, which can be incorporated into the core scaffold of a target API.

This compound, a secondary aromatic alcohol, possesses a single stereocenter. Its value is realized when it is produced in an enantiomerically pure form, either as the (R)- or (S)-enantiomer. This allows for the stereospecific synthesis of drug candidates, avoiding the need for costly and often inefficient chiral separations at later stages of the manufacturing process.[]

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₉H₁₂OPubChem[3]
Molecular Weight 136.19 g/mol PubChem[3]
IUPAC Name This compoundNIST[4]
CAS Number 7287-81-2PubChem[3]
Appearance Colorless liquid---
Boiling Point ~216 °C---

Core Application: A Versatile Chiral Synthon

The primary application of enantiomerically pure this compound is as a chiral intermediate. The "phenyl-ethanol" motif is present in the backbone of numerous APIs. While direct examples for this specific molecule are proprietary, its structural analogs, such as (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, are known to be key intermediates for neuroprotective compounds.[5] This highlights the role of this class of molecules in constructing the core of biologically active agents.

The synthetic utility stems from two key features:

  • The Stereocenter: It provides a pre-defined stereochemical configuration that is carried through the synthetic route.

  • The Hydroxyl Group: This functional group is a versatile handle for a wide array of chemical transformations, including etherification, esterification, and nucleophilic substitution, enabling its linkage to other molecular fragments.

The general workflow for utilizing such an intermediate in a drug synthesis program is visualized below.

G cluster_0 Phase 1: Chiral Alcohol Synthesis cluster_1 Phase 2: Intermediate Elaboration A 3'-Methylacetophenone (Prochiral Ketone) B Asymmetric Reduction (Biocatalytic or Chemical) A->B C (R)- or (S)-1-(3-Methylphenyl)ethanol (Enantiopure Alcohol) B->C D Functional Group Transformation (e.g., Activation of -OH) C->D To Elaboration E Activated Intermediate (e.g., Tosylate, Mesylate) D->E F Coupling Reaction (e.g., SN2 with Amine) E->F G Advanced Pharmaceutical Intermediate F->G H Final API G->H Further Steps

Caption: General workflow for API synthesis using a chiral phenyl ethanol intermediate.

Methodologies for Enantioselective Synthesis

The synthesis of optically active alcohols is a well-established field, with biocatalysis emerging as a powerful, green, and highly efficient method.[][6]

Biocatalytic Asymmetric Reduction of 3'-Methylacetophenone

This is the preferred industrial method for producing enantiopure phenyl ethanols due to its high selectivity, mild reaction conditions, and reduced environmental impact.[][7] The process utilizes a carbonyl reductase enzyme, often hosted in a whole-cell system like recombinant E. coli, to reduce the prochiral ketone (3'-methylacetophenone) to the desired chiral alcohol.

Causality Behind the Method:

  • Enzyme Specificity: Carbonyl reductases are highly stereoselective, producing almost exclusively one enantiomer (>99% enantiomeric excess, ee).

  • Cofactor Regeneration: The reaction requires a hydride source, typically from a cofactor like NADPH. In a whole-cell system, a co-substrate such as isopropanol or glucose is added.[5] The cell's metabolic machinery uses the co-substrate to continuously regenerate the NADPH cofactor, making the process highly efficient and requiring only a catalytic amount of the expensive cofactor.

  • Improved Productivity: The use of surfactants (e.g., Tween-20) or natural deep eutectic solvents (NADES) can enhance substrate solubility and cell permeability, significantly boosting the reaction yield and productivity.[5]

Chemical Asymmetric Hydrogenation

Traditional chemical methods involve the asymmetric hydrogenation of the ketone using a chiral transition metal catalyst. Catalysts such as those based on Ruthenium complexed with chiral ligands (e.g., BINAP) are effective.

Comparison of Synthetic Methods

MethodCatalyst/SystemSelectivity (ee)ConditionsProsCons
Biocatalysis Carbonyl Reductase (E. coli)>99%Aqueous buffer, 25-35°C, atmospheric pressureExtremely high selectivity, green solvent (water), mild conditions, biodegradable catalystRequires expertise in fermentation and biocatalysis, potential for substrate/product inhibition
Asymmetric Hydrogenation Ru-BINAP Complex95-99%Organic solvent, high pressure H₂, 25-80°CHigh throughput, well-understood chemistry, broad substrate scopeRequires expensive and toxic heavy metal catalysts, high-pressure equipment, use of organic solvents

Detailed Protocol: Biocatalytic Synthesis of (R)-1-(3-Methylphenyl)ethanol

This protocol describes a lab-scale, whole-cell bioreduction of 3'-methylacetophenone to (R)-1-(3-Methylphenyl)ethanol with >99% ee. It is based on established methodologies for similar transformations.[5]

4.1. Materials & Reagents

  • Biocatalyst: Recombinant E. coli cells expressing a carbonyl reductase (e.g., from Lactobacillus kefir) and a glucose dehydrogenase (for cofactor regeneration). Lyophilized cells or a cell paste can be used.

  • Substrate: 3'-Methylacetophenone (≥98% purity)

  • Co-substrate: D-Glucose

  • Buffer: 100 mM Potassium phosphate buffer, pH 7.0

  • Solvent for Extraction: Ethyl acetate

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

  • Standards for Analysis: Racemic this compound, (R)- and (S)-1-(3-Methylphenyl)ethanol standards.

4.2. Equipment

  • Shaking incubator or temperature-controlled orbital shaker

  • Reaction vessel (baffled flask for good aeration)

  • pH meter

  • Centrifuge (for cell harvesting if starting from culture)

  • Separatory funnel

  • Rotary evaporator

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral column (e.g., Chiralcel OD-H) for analysis.

4.3. Experimental Workflow

G A Step 1: Reaction Setup - Prepare buffer - Add E. coli cells - Add D-Glucose B Step 2: Substrate Addition - Dissolve 3'-methylacetophenone - Add to reaction vessel A->B C Step 3: Biotransformation - Incubate at 30°C, 200 rpm - Monitor progress via GC/HPLC B->C D Step 4: Reaction Workup - Centrifuge to remove cells - Extract supernatant with Ethyl Acetate C->D E Step 5: Isolation & Purification - Dry organic layer (Na₂SO₄) - Concentrate via rotary evaporation D->E F Step 6: Analysis - Determine conversion (GC/HPLC) - Determine enantiomeric excess (Chiral HPLC) E->F

Caption: Experimental workflow for biocatalytic reduction.

4.4. Step-by-Step Procedure

  • Reaction Preparation: In a 250 mL baffled flask, prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0). Add 1.0 g (wet weight) of E. coli cell paste. Add 1.5 g of D-glucose as the co-substrate for cofactor regeneration.

  • Substrate Addition: Dissolve 200 mg of 3'-methylacetophenone in 0.5 mL of isopropanol (to aid solubility) and add it to the flask.

  • Biotransformation: Place the flask in a shaking incubator set to 30°C and 200 rpm. Allow the reaction to proceed for 18-24 hours.

    • Self-Validating Checkpoint: Monitor the reaction progress by taking small aliquots (e.g., 100 µL) every 4 hours. Extract with an equal volume of ethyl acetate and analyze the organic layer by GC to determine the conversion of the ketone to the alcohol.

  • Workup - Cell Removal: After the reaction reaches completion (>98% conversion), transfer the mixture to centrifuge tubes and spin at 8000 x g for 15 minutes to pellet the cells.

  • Workup - Extraction: Decant the supernatant into a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

  • Isolation: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, this compound, typically as a colorless oil.

  • Analysis:

    • Purity: Determine the chemical purity of the product by GC or ¹H NMR.

    • Enantiomeric Excess (ee): Dilute a small sample of the product in the mobile phase and analyze using a chiral HPLC system. Compare the retention times to authentic (R) and (S) standards to calculate the ee. An ee of >99% is expected.

4.5. Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethyl acetate is flammable; keep away from ignition sources.

  • Follow standard microbiological safety practices when handling E. coli.

Conclusion

This compound is a valuable and versatile chiral building block for pharmaceutical synthesis. Its strategic importance lies in its ability to introduce a defined stereocenter early in a synthetic route. While traditional chemical methods for its asymmetric synthesis are effective, modern biocatalytic approaches offer superior enantioselectivity under environmentally benign conditions, aligning with the principles of green chemistry. The detailed protocol provided herein offers a reliable, scalable, and highly selective method for producing this key intermediate, empowering drug discovery and development professionals to construct complex chiral APIs with greater efficiency and precision.

References

Application Notes and Protocols for the Synthesis of 1-(3-Methylphenyl)ethanol via Catalytic Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Catalytic transfer hydrogenation (CTH) has emerged as a powerful and practical alternative to traditional reduction methods for carbonyl compounds, such as those utilizing metal hydrides or high-pressure molecular hydrogen.[1] This technique offers several advantages, including milder reaction conditions, enhanced safety, and the use of readily available, often less hazardous hydrogen donors like isopropanol and formic acid.[2] The synthesis of secondary alcohols, such as 1-(3-methylphenyl)ethanol, is a critical transformation in the production of fine chemicals, pharmaceutical intermediates, and specialty materials. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of this compound from 1-(3-methylphenyl)ethanone (3'-methylacetophenone) using catalytic transfer hydrogenation. We will delve into the underlying principles, provide step-by-step protocols, and discuss the mechanistic rationale behind the experimental design.

Principle of the Method

Catalytic transfer hydrogenation involves the transfer of hydrogen atoms from a donor molecule to a substrate, mediated by a transition metal catalyst. The most commonly employed catalysts are complexes of ruthenium, rhodium, and iridium.[3][4] The hydrogen donor is typically a secondary alcohol, such as isopropanol, or formic acid and its salts.[5][6]

The general transformation for the synthesis of this compound is depicted below:

Reaction Scheme

Figure 1. General reaction scheme for the catalytic transfer hydrogenation of 1-(3-methylphenyl)ethanone to this compound.

The reaction mechanism typically proceeds through a "hydridic route" where the catalyst first reacts with the hydrogen donor to form a metal hydride species.[7] This hydride is then transferred to the carbonyl carbon of the ketone, followed by protonation of the oxygen to yield the desired alcohol.[8][9]

Experimental Protocols

Two primary protocols are presented here, utilizing two of the most common and effective hydrogen donor systems: isopropanol and a formic acid/triethylamine mixture.

Protocol 1: Ruthenium-Catalyzed Transfer Hydrogenation using Isopropanol

This protocol is adapted from established procedures for the reduction of acetophenone derivatives using ruthenium-based catalysts.[1][8][10] Isopropanol serves as both the hydrogen donor and the solvent.[11]

Materials and Equipment:

  • 1-(3-Methylphenyl)ethanone

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) chloride p-cymene dimer)

  • (1R,2S)-(+)-cis-1-Amino-2-indanol (for asymmetric synthesis, optional)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous isopropanol

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Analytical instruments for characterization (GC-MS, ¹H NMR)

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol% Ru).

    • If an asymmetric reduction is desired, add a chiral ligand such as (1R,2S)-(+)-cis-1-amino-2-indanol (0.01 mmol).

    • Add anhydrous isopropanol (5 mL).

    • Stir the mixture at room temperature for 20-30 minutes to allow for pre-catalyst formation.

  • Reaction Setup:

    • To the catalyst solution, add 1-(3-methylphenyl)ethanone (1 mmol).

    • Add a solution of potassium tert-butoxide in isopropanol (e.g., 0.1 M solution, 0.1 mmol). The base is crucial for the formation of the active catalytic species.[1]

    • Stir the reaction mixture at a specified temperature (e.g., 82 °C, reflux) and monitor the progress by TLC or GC.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a few drops of water.

    • Remove the isopropanol under reduced pressure.

    • Extract the residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Expected Results:

The yields for the transfer hydrogenation of substituted acetophenones are generally high, often exceeding 90%. The reaction time can vary from a few hours to 24 hours depending on the specific catalyst and conditions used.

SubstrateCatalyst SystemTemp (°C)Time (h)Conversion (%)Ref.
Acetophenone[RuCl₂(p-cymene)]₂ / (1R,2S)-(+)-cis-1-amino-2-indanol33~0.380[1]
3'-MethylacetophenoneRuCl₂(indan-ambox)(PPh₃)RT15>99[12]
Protocol 2: Transfer Hydrogenation using Formic Acid/Triethylamine

This protocol utilizes a mixture of formic acid and triethylamine (FA/TEA) as the hydrogen source. This system is particularly advantageous as the dehydrogenation of formic acid to CO₂ is irreversible, which can drive the reaction to completion and prevent the reverse reaction.[6]

Materials and Equipment:

  • 1-(3-Methylphenyl)ethanone

  • Ruthenium or Iridium catalyst (e.g., [RuCl₂(p-cymene)]₂ with a suitable ligand, or a pre-formed complex)

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., acetonitrile or methanol)

  • Reaction vial or flask

  • Magnetic stirrer

  • Standard workup and purification equipment

  • Analytical instruments for characterization (GC-MS, ¹H NMR)

Procedure:

  • Preparation of the Hydrogen Donor Mixture:

    • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. This is a commonly used ratio.

  • Reaction Setup:

    • In a reaction vial, dissolve 1-(3-methylphenyl)ethanone (1 mmol) in the chosen solvent (e.g., acetonitrile, 5 mL).

    • Add the catalyst (e.g., 0.5-1 mol%).

    • Add the formic acid/triethylamine mixture (e.g., 1.5 mL).

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

    • Monitor the reaction progress by TLC or GC.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate (to remove excess formic acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography.

Expected Results:

This method is also known for providing high yields of the corresponding alcohols. For substituted acetophenones, conversions are often quantitative.

SubstrateCatalyst SystemTemp (°C)Time (h)Conversion (%)Ref.
α-Alkoxy phenones[RuCl₂(p-cymene)]₂ / TsDPENN/AN/AExcellent
3-Aryl-1-indanones(R,R)-Ts-DENEBRT<10~50 (KR)[13]

Mechanistic Insights

Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting. The catalytic cycle for transfer hydrogenation with a ruthenium catalyst and isopropanol as the hydrogen donor is generally accepted to proceed as follows:

Catalytic Cycle cluster_0 Catalytic Cycle A [Ru]-Cl + Base B Active Catalyst [Ru] A->B - HCl C [Ru]-O-iPr B->C + Isopropanol D [Ru]-H (Hydride) C->D β-Hydride Elimination - Acetone E Product Release D->E + Ketone E->B - Alcohol

Caption: Proposed catalytic cycle for Ru-catalyzed transfer hydrogenation.

  • Activation: The pre-catalyst reacts with a base to form the active, coordinatively unsaturated catalytic species.[8]

  • Alkoxide Formation: The active catalyst coordinates with isopropanol to form a ruthenium alkoxide.

  • Hydride Formation: Through β-hydride elimination, the ruthenium alkoxide is converted to a ruthenium hydride species, releasing acetone as a byproduct.[8]

  • Hydrogen Transfer: The ketone substrate coordinates to the ruthenium hydride, and the hydride is transferred to the carbonyl carbon. A proton is subsequently transferred to the oxygen, forming the alcohol product.

  • Product Release: The alcohol product is released, regenerating the active catalyst for the next cycle.

Workflow Summary

The overall experimental workflow can be summarized in the following diagram:

Experimental Workflow start Start prep Prepare Catalyst Solution (in situ) start->prep reaction Add Substrate & Base Run Reaction prep->reaction monitor Monitor Progress (TLC/GC) reaction->monitor workup Quench & Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, GC-MS) purify->characterize end End characterize->end

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

Catalytic transfer hydrogenation is a highly efficient, versatile, and safe method for the synthesis of this compound from its corresponding ketone. The protocols provided, utilizing either isopropanol or a formic acid/triethylamine mixture as the hydrogen donor, offer reliable and high-yielding routes to the desired product. By understanding the underlying mechanistic principles, researchers can further optimize these conditions for specific applications, including the development of asymmetric variants for the synthesis of enantiomerically pure alcohols, which are of significant interest in the pharmaceutical industry.

References

Application Notes and Protocols: The Strategic Use of 1-(3-Methylphenyl)ethanol in the Synthesis of Novel Fragrance Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Olfactive Potential of Substituted Benzylic Alcohols

The fragrance industry is in a perpetual state of innovation, driven by the quest for novel scent molecules that can evoke unique emotions and experiences. Within the vast arsenal of synthetic chemistry, aryl alkyl alcohols and their derivatives represent a cornerstone of modern perfumery. 1-(3-Methylphenyl)ethanol, a secondary benzylic alcohol, serves as a versatile and highly valuable precursor for the synthesis of a range of fragrance compounds. Its unique structural feature—a methyl group on the meta position of the benzene ring—imparts a subtle yet distinct character to its derivatives, influencing their olfactory properties in ways that are highly sought after by perfumers.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of fragrance esters and ethers. We will explore the synthesis of the precursor itself, followed by detailed methodologies for its conversion into compounds with potential applications in fine fragrances, personal care products, and home care formulations. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices and the principles of scientific integrity.

Part 1: Synthesis of the Precursor: this compound

A robust and scalable synthesis of the starting material is paramount. The Grignard reaction provides a classic and efficient method for the preparation of this compound from 3-methylbenzaldehyde (m-tolualdehyde).[1][2][3]

Reaction Scheme: Grignard Synthesis

Grignard Synthesis reagent1 3-Methylbenzaldehyde intermediate Magnesium alkoxide intermediate reagent1->intermediate 1. reagent2 CH3MgBr (in dry ether) reagent2->intermediate workup Aqueous Workup (e.g., sat. aq. NH4Cl) intermediate->workup 2. product This compound workup->product

Caption: Grignard reaction for the synthesis of this compound.

Protocol 1: Grignard Synthesis of this compound

This protocol details the synthesis of this compound via the reaction of 3-methylbenzaldehyde with methylmagnesium bromide.[4][5][6]

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl bromide or methyl iodide

  • 3-Methylbenzaldehyde (m-tolualdehyde)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the methyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be necessary.

    • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the grey, cloudy mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 3-methylbenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Expected Outcome: A colorless to pale yellow liquid. Purity should be assessed by GC-MS and NMR spectroscopy.[7]

Part 2: Synthesis of Fragrance Esters

Esters are a major class of fragrance compounds, often imparting fruity and floral notes.[8] The acetylation of this compound to produce 1-(3-methylphenyl)ethyl acetate is a prime example of creating a valuable fragrance ingredient.

Olfactory Profile Insights

While the specific odor profile of 1-(3-methylphenyl)ethyl acetate is not widely documented, we can infer its characteristics from the closely related compound, 1-phenylethyl acetate (styrallyl acetate). 1-Phenylethyl acetate is known for its powerful and diffusive green, floral (gardenia-like), and rhubarb-like aroma.[9][10][11] The presence of the methyl group on the benzene ring in our target molecule is anticipated to modulate this profile, potentially adding a subtle woody or spicy nuance.

Reaction Scheme: Fischer Esterification

Fischer Esterification reagent1 This compound product 1-(3-Methylphenyl)ethyl acetate reagent1->product reagent2 Acetic Acid reagent2->product catalyst Acid Catalyst (e.g., H2SO4) catalyst->product byproduct Water product->byproduct +

Caption: Fischer esterification for the synthesis of 1-(3-Methylphenyl)ethyl acetate.

Protocol 2: Synthesis of 1-(3-Methylphenyl)ethyl Acetate

This protocol utilizes a classic Fischer esterification reaction.

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent) and glacial acetic acid (2.0-3.0 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

    • Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (caution: CO2 evolution), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude ester can be purified by vacuum distillation.

Data Presentation: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Odor Profile (Predicted)
This compoundC₉H₁₂O136.19114-116 / 15 mmHgMild, floral
1-(3-Methylphenyl)ethyl acetateC₁₁H₁₄O₂178.23-Green, floral (gardenia-like), fruity, with woody nuances

Part 3: Synthesis of Fragrance Ethers

Ethers derived from benzylic alcohols can contribute unique and powerful notes to a fragrance composition, often described as floral, green, or even spicy and vanilla-like.[12][13] The Williamson ether synthesis is a reliable method for preparing these compounds.[14][15][16][17][18]

Reaction Scheme: Williamson Ether Synthesis

Williamson Ether Synthesis start This compound alkoxide Sodium 1-(3-methylphenyl)ethoxide start->alkoxide 1. NaH product 1-Methoxy-1-(3-methylphenyl)ethane alkoxide->product 2. reagent Methyl Iodide (CH3I) reagent->product byproduct Sodium Iodide (NaI) product->byproduct +

Caption: Williamson ether synthesis for a methyl ether derivative.

Protocol 3: Synthesis of 1-Methoxy-1-(3-methylphenyl)ethane

This protocol describes the methylation of this compound.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of the Alkoxide:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Ether Formation:

    • Cool the resulting alkoxide solution back to 0 °C.

    • Add methyl iodide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting alcohol.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude ether by column chromatography on silica gel or by vacuum distillation.

Conclusion

This compound is a versatile and economically viable precursor for the synthesis of a variety of fragrance ingredients. The protocols outlined in this guide for the synthesis of its acetate ester and methyl ether demonstrate straightforward and scalable methods for producing compounds with desirable olfactory properties. The predicted green, floral, and fruity notes of the acetate, and the potential for complex floral and spicy notes from the ether, make these derivatives attractive targets for further investigation and incorporation into novel fragrance compositions. As always, rigorous analytical characterization and sensory evaluation are essential to fully elucidate the potential of these and other derivatives of this compound in the art and science of perfumery.

References

Lipase-catalyzed resolution of 1-(3-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Lipase-Catalyzed Resolution of 1-(3-Methylphenyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Enzymatic Kinetic Resolution of this compound: A Practical Guide to High-Enantiopurity Synthesis

Introduction

Chiral alcohols, such as the enantiomers of this compound, are critical building blocks in the asymmetric synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The distinct pharmacological and physiological activities of individual enantiomers necessitate their preparation in high optical purity. Among the various methods for achieving this, enzymatic kinetic resolution (EKR) stands out as a powerful "green chemistry" tool. EKR leverages the stereoselectivity of enzymes, particularly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of both enantiomers.[1][2]

This application note provides a detailed protocol for the kinetic resolution of racemic this compound via lipase-catalyzed transesterification. We will delve into the causality behind experimental choices, from enzyme and solvent selection to the analytical validation of the results, providing a robust framework for researchers.

Principle of the Method: Enantioselective Acylation

The kinetic resolution of a racemic secondary alcohol using a lipase in a non-aqueous solvent is based on the enzyme's ability to differentiate between the two enantiomers. The process typically involves an irreversible acylation reaction where an acyl donor (e.g., vinyl acetate) transfers its acyl group to the alcohol.[3]

The core of this process is the lipase's active site, which contains a catalytic triad (commonly Ser-His-Asp). The mechanism, often described as a Ping-Pong Bi-Bi kinetic model, proceeds via two main steps[1][4]:

  • Acylation: The serine hydroxyl group attacks the carbonyl carbon of the acyl donor, forming a tetrahedral intermediate which then collapses to release the vinyl alcohol (which tautomerizes to stable acetaldehyde), leaving a covalent acyl-enzyme intermediate.

  • Deacylation: The racemic alcohol acts as a nucleophile. One enantiomer, due to a more favorable steric and electronic fit in the active site, attacks the acyl-enzyme intermediate at a much faster rate (k_fast) than the other enantiomer (k_slow).

This rate difference results in the preferential conversion of the "fast-reacting" enantiomer (typically the (R)-enantiomer for many secondary alcohols) into its corresponding ester, while the "slow-reacting" (S)-enantiomer remains largely unreacted.[3] By stopping the reaction at approximately 50% conversion, one can theoretically obtain the (S)-alcohol and the (R)-ester, both in high enantiomeric excess.[5]

Materials and Reagents

  • Substrate: (±)-1-(3-Methylphenyl)ethanol (≥98% purity)

  • Enzyme: Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435. Rationale: CALB is a widely used and commercially available lipase renowned for its high stability in organic solvents, broad substrate scope, and excellent enantioselectivity towards secondary alcohols.[6][7]

  • Acyl Donor: Vinyl acetate (≥99% purity). Rationale: Vinyl acetate is an effective irreversible acyl donor. The enol leaving group tautomerizes to acetaldehyde, which is volatile and does not participate in a reverse reaction, thus driving the equilibrium towards product formation.[2][8]

  • Solvent: n-Hexane (anhydrous, HPLC grade). Rationale: Non-polar, hydrophobic solvents are preferred as they help maintain the essential layer of water around the enzyme required for activity while solubilizing the non-polar substrates and preventing enzyme denaturation.[9][10]

  • Drying Agent: Molecular sieves (3 Å), activated.

  • Analytical Standards: Racemic this compound, (R)-1-(3-Methylphenyl)ethanol, and (S)-1-(3-Methylphenyl)ethanol (for analytical method development).

  • HPLC/GC Solvents: Hexane and 2-Propanol (IPA), HPLC grade.

  • Glassware: Screw-cap vials or round-bottom flasks, magnetic stirrer and stir bars, syringes.

  • Equipment: Magnetic stir plate, temperature-controlled oil bath or incubator shaker, rotary evaporator, chiral HPLC or GC system with a suitable chiral column.

Experimental Protocols

Protocol 1: Optimized Kinetic Resolution of (±)-1-(3-Methylphenyl)ethanol

This protocol details the optimized procedure for the resolution reaction. All operations should be conducted in a well-ventilated fume hood.

  • Preparation:

    • Activate molecular sieves by heating at 250-300°C under vacuum for at least 3 hours and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Ensure all glassware is oven-dried and cooled before use to maintain anhydrous conditions. The presence of water can lead to competing hydrolysis reactions.[9]

  • Reaction Setup:

    • To a 25 mL screw-cap vial, add (±)-1-(3-Methylphenyl)ethanol (e.g., 136 mg, 1.0 mmol).

    • Add 10 mL of anhydrous n-hexane.

    • Add the immobilized lipase, Novozym® 435 (e.g., 25 mg, ~2.5% w/w of substrate). The optimal enzyme loading may vary and should be determined empirically.[11]

    • Add vinyl acetate (e.g., 182 µL, 2.0 mmol, 2.0 equivalents). Using a slight excess of the acyl donor ensures the reaction proceeds efficiently.[5]

    • Seal the vial tightly and place it in an orbital shaker or on a magnetic stir plate.

  • Reaction Conditions:

    • Maintain the reaction at a constant temperature, for instance, 40°C.[11]

    • Stir the mixture at a moderate speed (e.g., 150-200 rpm) to ensure good mixing without causing mechanical degradation of the immobilized enzyme.[3]

  • Reaction Monitoring:

    • The reaction progress should be monitored to achieve a conversion close to 50%.

    • Periodically (e.g., at 1, 2, 4, 8, and 24 hours), pause stirring, and withdraw a small aliquot (~50 µL) of the supernatant.

    • Filter the aliquot through a small plug of silica or a syringe filter to remove the enzyme beads.

    • Prepare the sample for chiral analysis as described in Protocol 2.

  • Work-up and Product Isolation:

    • Once the desired conversion (~50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.

    • The resulting residue, a mixture of unreacted (S)-1-(3-Methylphenyl)ethanol and the product (R)-1-(3-Methylphenyl)ethyl acetate, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Analytical Method for Determination of Enantiomeric Excess (ee) and Conversion

Accurate determination of the enantiomeric excess of both the unreacted substrate and the formed product is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for this analysis.[12][13]

  • Sample Preparation:

    • Dilute the filtered aliquot from the reaction mixture with the HPLC mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions (Example):

    • Instrument: Agilent 1260 Infinity HPLC system or equivalent.[14]

    • Column: A polysaccharide-based chiral stationary phase, such as CHIRALCEL® OD-H or a similar column known to resolve phenylethanol derivatives.

    • Mobile Phase: A mixture of n-Hexane and 2-Propanol (IPA). A typical starting condition is 95:5 (v/v) Hexane:IPA.[15]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Analysis:

    • Inject a sample of the racemic starting material to determine the retention times of the two enantiomers.

    • Inject the prepared samples from the reaction monitoring.

    • Identify the peaks corresponding to the (S)-alcohol, (R)-alcohol, (S)-ester, and (R)-ester based on the racemate and reaction progress. As the reaction proceeds, the peak for the (R)-alcohol will decrease while the peak for the (R)-ester appears and grows. The (S)-alcohol peak will decrease more slowly.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the lipase-catalyzed kinetic resolution process, from initial setup to final analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitor 3. Monitoring cluster_workup 4. Work-up & Isolation cluster_products 5. Final Products prep1 Racemic Substrate (±)-1-(3-Me-Ph)EtOH react Combine & Stir (40°C, 150 rpm) prep1->react prep2 Immobilized Lipase (Novozym® 435) prep2->react prep3 Acyl Donor (Vinyl Acetate) prep3->react prep4 Anhydrous Solvent (n-Hexane) prep4->react monitor Withdraw Aliquots at Time Intervals react->monitor filter_aliq Filter to Remove Enzyme monitor->filter_aliq analyze Chiral HPLC/GC Analysis filter_aliq->analyze analyze->react No, continue stop Stop Reaction at ~50% Conversion analyze->stop Is c ≈ 50%? filter_bulk Filter to Recover Enzyme stop->filter_bulk Yes evap Solvent Evaporation filter_bulk->evap purify Column Chromatography evap->purify prod1 (S)-1-(3-Me-Ph)EtOH (High ee) purify->prod1 prod2 (R)-1-(3-Me-Ph)OAc (High ee) purify->prod2

Caption: Workflow for lipase-catalyzed resolution of this compound.

Data Analysis and Results

Calculations
  • Enantiomeric Excess (ee %): Calculated from the peak areas (A) of the two enantiomers from the chiral chromatogram.

    • Substrate ee (eeₛ): eeₛ (%) = |(Aₛ - Aᵣ) / (Aₛ + Aᵣ)| * 100

    • Product ee (eeₚ): eeₚ (%) = |(A(R-ester) - A(S-ester)) / (A(R-ester) + A(S-ester))| * 100

  • Conversion (c): Represents the fraction of the initial substrate that has been converted to the product. It can be calculated from the enantiomeric excesses of the substrate and product.[16]

    • c (%) = [eeₛ / (eeₛ + eeₚ)] * 100

  • Enantioselectivity (E-value): The E-value is a measure of the enzyme's selectivity. A high E-value (>200) indicates excellent selectivity, suitable for producing compounds with >99% ee.[16]

    • E = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)] or a more common form E = ln[(1 - c)(1 - eeₛ)] / ln[(1 - c)(1 + eeₛ)]

Typical Results

The following table summarizes expected results for the kinetic resolution of (±)-1-(3-Methylphenyl)ethanol using Novozym® 435.

Reaction Time (h)Conversion (c) %Substrate ee (eeₛ) % [(S)-alcohol]Product ee (eeₚ) % [(R)-acetate]E-value
225.534.299.5>200
441.068.999.1>200
848.594.298.9>200
1651.2>9996.5>200

Note: Data are illustrative, based on typical high-selectivity CALB reactions. Actual results may vary based on specific conditions.[16]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Rate 1. Inactive enzyme.2. Presence of water or other inhibitors.3. Insufficient mixing.1. Use a fresh batch of enzyme.2. Use anhydrous solvents and reagents; dry glassware thoroughly.[9]3. Increase stirring speed, but avoid vigorous agitation that could damage the support.
Low Enantioselectivity (Low E) 1. Sub-optimal choice of enzyme, solvent, or acyl donor.2. Reaction temperature too high.1. Screen different lipases or solvents. Toluene or MTBE can be alternatives.2. Lower the reaction temperature; enantioselectivity often increases at lower temperatures.
Conversion Exceeds 55-60% Reaction time is too long.Monitor the reaction more frequently and stop it closer to 50% conversion. Over-conversion will decrease the enantiomeric excess of the product.
Poor Peak Shape in HPLC 1. Improper mobile phase composition.2. Column contamination or degradation.1. Optimize the Hexane:IPA ratio. Additives like trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes) may be needed, though unlikely for this substrate.[15]2. Flush the column or replace it.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-methylphenyl)ethanol. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve reaction yields. We will explore the two most prevalent synthetic strategies—Grignard reaction and ketone reduction—providing in-depth, troubleshooting-focused FAQs and validated protocols to ensure the success of your experiments.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis of this compound. The problems are categorized by the synthetic method.

A. Grignard Reaction Route

(Typically: 3-methylbenzaldehyde + CH₃MgBr or 3-methylphenylmagnesium bromide + acetaldehyde)

Question 1: My Grignard reaction fails to initiate. The magnesium turnings remain unreactive. What's going wrong?

Answer: Failure to initiate is the most common issue in Grignard synthesis. The reaction occurs on the surface of the magnesium metal, which is often coated with a passivating layer of magnesium oxide (MgO). This layer prevents the organic halide from reaching the metal. Additionally, Grignard reagents are powerful bases and nucleophiles that react instantly with even trace amounts of water.[1][2]

Troubleshooting Steps:

  • Ensure Absolute Anhydrous Conditions:

    • All glassware must be rigorously dried, either in an oven at >120 °C overnight or by flame-drying under a vacuum.[2] Allow to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).

    • The solvent (typically diethyl ether or THF) must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling from a suitable drying agent (e.g., sodium/benzophenone) is critical.[1]

    • The organic halide starting material must also be dry. Passing it through a short column of activated alumina can remove residual moisture.[1]

  • Activate the Magnesium Surface:

    • Mechanical Activation: Before adding the magnesium turnings to the flask, briefly grind them in a dry mortar and pestle. This action breaks the oxide layer and exposes fresh metal surfaces.[1]

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask with the magnesium. The iodine reacts with the surface, and its disappearance (from purple vapor to colorless) is a good indicator of activation.[2]

  • Initiation Technique:

    • Add only a small amount of the organic halide solution to the magnesium at first.

    • If the reaction doesn't start (indicated by gentle bubbling or a gray/cloudy appearance), gently warm the mixture with a heat gun. Once initiated, the reaction is typically exothermic and will sustain itself.

Question 2: My reaction started, but the yield is very low, and I've isolated a significant amount of a high-boiling point byproduct, likely 3,3'-dimethylbiphenyl. How can this be prevented?

Answer: The formation of a biphenyl-type byproduct is characteristic of a side reaction known as Wurtz-Fittig coupling . In this reaction, the Grignard reagent (R-MgX) attacks the unreacted organic halide (R-X) instead of the intended carbonyl compound.[3] This is particularly problematic if the local concentration of the organic halide is too high during the formation of the Grignard reagent.[4]

Mitigation Strategies:

  • Slow Addition: Add the organic halide solution to the magnesium suspension dropwise and slowly using an addition funnel. This maintains a low concentration of the halide and ensures it reacts with the magnesium before it can couple with a newly formed Grignard molecule.[3]

  • Maintain Low Temperature: The formation of the Grignard reagent is exothermic. Use an ice bath to control the reaction temperature, which disfavors the coupling side reaction.[3]

  • Use Excess Magnesium: A slight excess of magnesium can help ensure the organic halide reacts with the metal surface preferentially.

Question 3: After adding my aldehyde (3-methylbenzaldehyde), the yield of the desired secondary alcohol is low, but I've recovered a lot of my starting aldehyde and also isolated some 3-methylbenzoic acid. What happened?

Answer: This outcome suggests two potential problems: incomplete reaction and/or quenching of the Grignard reagent.

  • Incomplete Reaction: The Grignard reagent may not have formed in sufficient quantity, or its addition to the aldehyde was incomplete.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of the Grignard reagent to ensure the limiting reactant (the aldehyde) is fully consumed.[1]

  • Quenching and Acid Formation: Grignard reagents react with atmospheric carbon dioxide (CO₂) to form carboxylates.[5][6] During the acidic workup step, this carboxylate is protonated to form the corresponding carboxylic acid (3-methylbenzoic acid in this case).

    • Solution: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire process, from reagent formation to the quenching step. This prevents atmospheric CO₂ and O₂ from entering the reaction vessel.

B. Ketone Reduction Route

(Typically: 3'-methylacetophenone + NaBH₄)

Question 1: My reduction of 3'-methylacetophenone is very slow or incomplete, even after a long reaction time. How can I improve this?

Answer: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, but its reactivity can be influenced by the solvent and temperature.[7][8] While it can reduce ketones, the reaction rate might be slow.

Troubleshooting Steps:

  • Solvent Choice: NaBH₄ reductions are typically run in protic solvents like methanol or ethanol. These solvents participate in the mechanism and help to protonate the intermediate alkoxide.[9] Methanol generally provides faster reaction rates than ethanol.

  • Use an Excess of NaBH₄: In practice, an excess of sodium borohydride is often used. This is because the reagent can slowly react with the alcohol solvent, consuming some of the hydride.[9] Using 1.5 to 2.0 equivalents of NaBH₄ relative to the ketone can help drive the reaction to completion.

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting ketone.[7][9] This is the most reliable way to determine if the reaction is complete before proceeding with the workup.

  • Consider a Stronger Reducing Agent: If NaBH₄ proves insufficient, lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent.[10] However, LiAlH₄ reacts violently with protic solvents and must be used in anhydrous ethers (like diethyl ether or THF), and the workup procedure is more hazardous.[10]

Question 2: After workup and purification, my final product is contaminated with boron salts. How can I remove them effectively?

Answer: During the workup of a NaBH₄ reduction, borate esters are formed, which are then hydrolyzed to boric acid and its salts. These salts can sometimes co-precipitate with the product or form emulsions during extraction, leading to contamination and lower isolated yields.[11]

Effective Workup and Purification:

  • Acidic Quench: After the reaction is complete, cool the mixture in an ice bath and slowly add dilute acid (e.g., 1 M HCl). This step neutralizes any excess NaBH₄ and hydrolyzes the borate complexes. Be cautious, as hydrogen gas is evolved.

  • pH Adjustment: For some workups, adjusting the pH to be slightly basic (e.g., with NaOH solution) can help decompose the borate salts and move them into the aqueous phase.[11]

  • Thorough Extraction: Extract the product multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combining the organic layers and washing with brine (saturated NaCl solution) can help break up emulsions and remove dissolved water.

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11] Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, which can then be further purified by distillation or column chromatography.

Part 2: Data Summary and Protocols

Table 1: Comparison of Synthetic Parameters
ParameterGrignard Route (3-methylphenyl-MgBr + Acetaldehyde)Ketone Reduction (3'-methylacetophenone + NaBH₄)
Primary Reagents 3-bromotoluene, Mg, Acetaldehyde3'-methylacetophenone, Sodium Borohydride
Typical Solvent Anhydrous Diethyl Ether or THFMethanol or Ethanol
Reaction Temp. 0 °C to reflux (for Grignard formation and addition)0 °C to Room Temperature
Atmosphere Strict Inert (N₂ or Ar)Air (generally acceptable)
Key Side Reactions Wurtz Coupling, Reaction with CO₂/O₂Incomplete reaction, Reaction with solvent
Workup Quench with sat. NH₄Cl or dilute acidQuench with dilute acid
Safety Concerns Highly flammable solvents, pyrophoric reagentsFlammable solvents, H₂ evolution during quench
Experimental Protocol: High-Yield Grignard Synthesis of this compound

This protocol describes the reaction of 3-methylphenylmagnesium bromide with acetaldehyde.

1. Preparation and Setup (Under Inert Atmosphere):

  • Dry all glassware (round-bottom flask, condenser, addition funnel) in an oven at 150 °C for at least 4 hours and assemble hot under a stream of dry nitrogen. Equip the flask with a magnetic stir bar.
  • Weigh 1.2 equivalents of magnesium turnings and add them to the reaction flask.
  • Add a single crystal of iodine to the flask.
  • Prepare a solution of 1.0 equivalent of 3-bromotoluene in anhydrous diethyl ether in the addition funnel.

2. Formation of the Grignard Reagent:

  • Add a small portion (~10%) of the 3-bromotoluene solution to the stirring magnesium turnings.
  • Gently warm the flask with a heat gun until the iodine color fades and bubbling begins, indicating initiation.
  • Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
  • After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium has been consumed. The solution should appear grey and cloudy.

3. Reaction with Acetaldehyde:

  • Cool the Grignard reagent solution to 0 °C using an ice bath.
  • Prepare a solution of 0.9 equivalents of freshly distilled acetaldehyde in anhydrous diethyl ether.
  • Add the acetaldehyde solution dropwise to the cold, stirring Grignard reagent. A white precipitate will form.
  • After addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

4. Workup and Purification:

  • Cool the reaction mixture back to 0 °C.
  • Slowly and carefully add cold, saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction.[3]
  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with diethyl ether.
  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
  • Filter off the drying agent and remove the solvent by rotary evaporation.
  • Purify the resulting crude oil by vacuum distillation or silica gel chromatography to yield pure this compound.

Part 3: Visualization

Troubleshooting Workflow for Low-Yield Grignard Reactions

This diagram outlines a logical decision-making process for diagnosing and solving low-yield issues in the Grignard synthesis of this compound.

Troubleshooting_Grignard Start Low Yield of This compound Check_Initiation Did the reaction initiate? (Bubbling, color change) Start->Check_Initiation No_Initiation Problem: No Initiation Check_Initiation->No_Initiation No Check_Byproducts Analyze Byproducts: (GC-MS, NMR) Check_Initiation->Check_Byproducts Yes Fix_Initiation Solution: 1. Ensure rigorous anhydrous conditions. 2. Activate Mg with I₂ or grinding. 3. Use heat gun to start. No_Initiation->Fix_Initiation Yes_Initiation Yes No_Initiation_Label No Biphenyl Major Byproduct: 3,3'-dimethylbiphenyl (Wurtz Coupling) Check_Byproducts->Biphenyl High MW, non-polar Start_Material Major Byproduct: Recovered Starting Material (Aldehyde/Ketone) Check_Byproducts->Start_Material Unreacted carbonyl Fix_Biphenyl Solution: 1. Slow, dropwise addition of halide. 2. Maintain low temp. during formation. 3. Use excess Mg. Biphenyl->Fix_Biphenyl Fix_Start_Material Solution: 1. Use slight excess of Grignard. 2. Ensure inert atmosphere (no CO₂). 3. Check reagent quality. Start_Material->Fix_Start_Material

Caption: Troubleshooting Decision Tree for Grignard Synthesis.

References

Technical Support Center: Purification of 1-(3-Methylphenyl)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(3-Methylphenyl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of this specific aromatic alcohol. Here, we address common challenges and frequently asked questions to streamline your experimental workflow and enhance the purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of moderately polar compounds like this compound, the most common and effective stationary phase is silica gel (SiO₂), typically with a mesh size of 60-120 or 70-230.[1] Silica gel is a polar adsorbent, which allows for good separation of compounds based on their polarity.[2][3] The hydroxyl group in this compound will interact with the silanol groups on the silica surface, leading to its retention on the column. For compounds that may be sensitive to the acidic nature of silica gel, deactivated silica or alumina can be considered as alternatives.[4]

Q2: How do I determine the optimal mobile phase (eluent) for my separation?

A2: The ideal mobile phase should provide a good separation between this compound and any impurities. This is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[3] A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate.

A systematic approach to finding the right eluent involves:

  • Spotting your crude sample on a TLC plate.

  • Running several plates in developing chambers with different ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).

  • The optimal mobile phase will give your target compound, this compound, a retention factor (Rf) value between 0.2 and 0.4.[5]

The Rf value is calculated as follows:

Rf=distance traveled by the compounddistance traveled by the solvent frontR_f = \frac{\text{distance traveled by the compound}}{\text{distance traveled by the solvent front}}Rf​=distance traveled by the solvent frontdistance traveled by the compound​
[6][7]

A lower Rf value indicates stronger interaction with the stationary phase and slower elution from the column.

Q3: How much sample can I load onto my column?

A3: The loading capacity of a column depends on the difficulty of the separation and the column dimensions. A general rule of thumb is to use a silica gel to crude sample mass ratio of about 30:1 to 100:1. For very difficult separations, this ratio might need to be increased. Overloading the column is a common mistake that leads to poor separation. The sample should be dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and applied carefully to the top of the column as a concentrated band.[8] If the sample is not very soluble in the mobile phase, dry loading is a recommended alternative.[8]

Q4: Should I use isocratic or gradient elution?

A4: The choice between isocratic (constant mobile phase composition) and gradient (increasing polarity of the mobile phase over time) elution depends on the complexity of your crude mixture.

  • Isocratic Elution: If your TLC analysis shows good separation between your product and impurities with a single solvent mixture, isocratic elution is simpler and often sufficient.

  • Gradient Elution: If your crude mixture contains both non-polar and polar impurities, a gradient elution can be more efficient. You can start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute your product and then any more polar impurities.

Troubleshooting Guide

Problem: My compound, this compound, is not moving down the column.
  • Possible Cause 1: Mobile phase is not polar enough. The hydroxyl group on your compound results in a significant degree of polarity. If the eluent is too non-polar, the compound will remain strongly adsorbed to the silica gel.

    • Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a 9:1 hexanes:ethyl acetate mixture, try switching to an 8:2 or 7:3 ratio. Monitor the elution using TLC.

  • Possible Cause 2: Incorrect solvent preparation. It's possible the mobile phase was accidentally prepared with the wrong solvent or incorrect ratios.

    • Solution: Double-check the solvent bottles and the calculations used for preparing the eluent mixture.[4]

Problem: My compound is eluting too quickly with the solvent front.
  • Possible Cause: Mobile phase is too polar. A highly polar eluent will compete effectively with your compound for binding sites on the silica, causing everything to move down the column rapidly with little to no separation.

    • Solution: Decrease the polarity of your mobile phase. For instance, if you are using a 1:1 hexanes:ethyl acetate mixture, try a 4:1 or 9:1 ratio. Again, use TLC to find the optimal Rf value before running the column.

Problem: I am getting poor separation between this compound and an impurity.
  • Possible Cause 1: Inappropriate mobile phase. The chosen solvent system may not have the right selectivity for your specific mixture.

    • Solution: Experiment with different solvent systems during your TLC analysis. Sometimes, adding a third solvent in a small amount can significantly improve separation. For example, a small percentage of methanol or dichloromethane in your hexanes/ethyl acetate mixture could alter the interactions and improve resolution.

  • Possible Cause 2: Column was poorly packed. Air bubbles, cracks, or an uneven surface in the silica bed can lead to band broadening and co-elution of compounds.

    • Solution: Ensure the column is packed carefully and uniformly. A well-packed column should have a flat, undisturbed surface. Applying a thin layer of sand on top of the silica can help prevent disturbance when adding the mobile phase.[8]

  • Possible Cause 3: Overloading the column. Applying too much sample for the amount of stationary phase will result in broad bands that overlap.

    • Solution: Reduce the amount of crude material loaded onto the column or use a larger column with more silica gel.

Problem: The collected fractions show streaking on the TLC plate.
  • Possible Cause 1: The sample is too concentrated. When spotting the TLC plate for analysis, a solution that is too concentrated can cause streaking.[5][7]

    • Solution: Dilute the fractions before spotting them on the TLC plate.

  • Possible Cause 2: Compound decomposition on silica. Some compounds are unstable on acidic silica gel and can decompose during chromatography.[4]

    • Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it. If a new spot appears or the original spot streaks, your compound may be degrading. Consider using a deactivated stationary phase like alumina or neutralizing the silica gel with a small amount of a base like triethylamine in the mobile phase.

Problem: The column is running very slowly or has stopped.
  • Possible Cause 1: Silica gel is too fine. Using a very fine mesh silica gel can significantly reduce the flow rate.

    • Solution: Ensure you are using an appropriate mesh size for gravity or flash chromatography. Forcing the solvent through with positive pressure (flash chromatography) can overcome slow flow rates.[9]

  • Possible Cause 2: Clogging. Fine particles of silica or precipitated sample can clog the frit or the bottom of the column.

    • Solution: Ensure the crude sample is fully dissolved and filtered if necessary before loading. Applying the sample as a concentrated solution helps prevent precipitation on the column.

Visual Experimental Workflow

The following diagram outlines the standard workflow for purifying this compound using column chromatography.

ColumnChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Find Optimal Eluent) Pack 2. Pack Column (Slurry or Dry Pack) TLC->Pack Load 3. Load Sample (Wet or Dry Load) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Standard workflow for column chromatography purification.

Troubleshooting Logic Diagram

This diagram provides a logical approach to diagnosing common issues during column chromatography.

Caption: Troubleshooting decision tree for column chromatography.

Data Summary Table

The following table provides a list of common solvents used in normal-phase column chromatography, ordered by increasing polarity. This can be a useful reference when developing your mobile phase.

SolventPolarity Index
Hexane / Petroleum Ether0.1
Toluene2.4
Dichloromethane3.1
Diethyl Ether2.8
Ethyl Acetate4.4
Acetone5.1
Isopropanol3.9
Ethanol4.3
Methanol5.1

Note: Polarity indices are relative values and can vary slightly depending on the scale used. This table serves as a general guide.

References

Technical Support Center: Troubleshooting Low Enantiomeric Excess in 1-(3-Methylphenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of 1-(3-Methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (ee). Below, you will find a series of troubleshooting guides in a question-and-answer format, detailed experimental considerations, and data-driven insights to help you achieve optimal stereoselectivity in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My enantiomeric excess (% ee) is significantly lower than expected. Where should I start my investigation?

A1: The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values, leading to unnecessary and time-consuming optimization of a potentially sound reaction.[1][2]

Key Analytical Method Validation Parameters:

  • Resolution (Rs): Ensure baseline separation between the two enantiomer peaks. A resolution value greater than 1.5 is generally considered adequate for accurate quantification.[1]

  • Accuracy: Prepare and analyze standard samples with known enantiomeric compositions (e.g., racemic, 90:10, 75:25) to confirm that your method provides accurate measurements.[1]

  • Precision: Perform multiple injections of the same sample to ensure the method yields consistent and reproducible results.[1]

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is assuming equal response factors for both enantiomers, which can lead to significant errors in % ee calculation.[1]

Q2: I've confirmed my analytical method is accurate, but my % ee is still low. What's the next most likely culprit?

A2: Scrutinize the purity and quality of all your reagents, solvents, and the chiral catalyst. Asymmetric reactions are highly sensitive to trace impurities that can have a profound impact on enantioselectivity.[1][3]

Reagent & Catalyst Purity Checklist:

ComponentPotential IssueRecommended Action
Substrate (3-Methylacetophenone) Impurities may act as competitive substrates or catalyst inhibitors.Repurify the substrate via distillation or column chromatography. Confirm purity by GC or NMR.
Solvents Presence of water or peroxides can deactivate the catalyst or promote side reactions.Use anhydrous, high-purity solvents.[3] Consider using freshly distilled solvents or commercially available anhydrous grades.
Chiral Catalyst/Ligand The enantiomeric purity of the catalyst itself is paramount. Degradation during storage is also possible.Verify the enantiomeric purity of the catalyst or ligand (e.g., chiral amino alcohol for oxazaborolidine catalysts) via chiral HPLC.[3] Store sensitive catalysts under an inert atmosphere and at the recommended temperature.
Reducing Agent (e.g., Borane source) Impurities or degradation can affect the reaction rate and selectivity.Use fresh, high-quality reducing agents. For instance, in oxazaborolidine reductions, the reaction between the aminoindanol and the borane source must go to completion for optimal results.[3]
Q3: My reagents are pure, but my results are inconsistent. Could my reaction conditions be the issue?

A3: Absolutely. Even subtle variations in reaction conditions can lead to significant drops in enantioselectivity. Temperature, concentration, and reaction time are critical parameters to control precisely.

  • Temperature Control: Many asymmetric reductions exhibit a strong temperature dependence on enantioselectivity. Lower temperatures often lead to higher % ee.[3][4]

    • Action: Ensure accurate and stable temperature control throughout the reaction. Use a cryostat or a well-insulated cooling bath. Monitor the internal reaction temperature, not just the bath temperature.[3]

  • Reaction Time and Conversion: In some catalytic systems, particularly enzymatic ones, the enantiomeric excess of the product can decrease as the reaction approaches high conversion due to product inhibition or reaction reversibility.[5][6]

    • Action: Monitor the reaction progress over time and determine the % ee at different conversion levels. It may be necessary to stop the reaction at an optimal conversion to maximize enantiomeric excess.

  • Catalyst Loading: Both insufficient and excessive catalyst loading can negatively impact enantioselectivity.[1]

    • Action: Experimentally determine the optimal catalyst loading for your specific substrate and conditions. A typical starting point for many transition metal-catalyzed reductions is in the range of 0.1 to 5 mol%.

Q4: I am using an oxazaborolidine (CBS) catalyst for the reduction and getting poor results. What are some specific troubleshooting steps for this system?

A4: The in-situ formation and integrity of the oxazaborolidine catalyst are critical for success.

  • Catalyst Formation: Ensure the complete reaction between the chiral amino alcohol precursor and the borane source (e.g., borane-dimethyl sulfide complex). This step is crucial for generating the active catalyst.[3][7]

    • Protocol: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral amino alcohol in anhydrous THF. Add the borane source dropwise at room temperature and stir for at least one hour to ensure complete catalyst formation before cooling and adding the substrate.[3]

  • Moisture Sensitivity: Oxazaborolidine catalysts are highly sensitive to moisture, which can lead to the formation of achiral boron species that catalyze a non-selective reduction, thereby lowering the overall % ee.

    • Action: Employ rigorous anhydrous techniques, including flame-dried glassware, anhydrous solvents, and performing the reaction under a positive pressure of an inert gas.

Workflow for Troubleshooting Low Enantiomeric Excess

Caption: A stepwise decision diagram for troubleshooting low enantiomeric excess.

Q5: The enantiomeric excess of my product is still not meeting the desired specification after optimizing the reaction. Are there methods to improve the % ee post-synthesis?

A5: Yes, if the asymmetric synthesis does not provide the required enantiomeric purity, post-reaction enantioenrichment techniques can be employed.

  • Recrystallization: This is a common and effective method for enriching the enantiomeric excess of a crystalline product.[8] The success of this technique depends on the phase diagram of the enantiomeric mixture. If the compound forms a conglomerate (a physical mixture of pure enantiomer crystals), it can often be enriched to >99% ee.[9]

    • Procedure: Dissolve the partially enriched product in a suitable solvent and allow it to slowly crystallize. The crystals formed may have a higher % ee than the starting material. The optimal solvent and crystallization conditions need to be determined experimentally.

  • Chiral Resolution: This involves reacting the racemic or enantioenriched alcohol with a chiral resolving agent to form a pair of diastereomers.[10] These diastereomers have different physical properties (e.g., solubility) and can be separated by techniques like crystallization or chromatography.[10] After separation, the resolving agent is cleaved to yield the pure enantiomer.

    • For Alcohols: A common strategy is to react the alcohol with an enantiomerically pure chiral acid to form diastereomeric esters, which can then be separated.[10]

Experimental Protocols

Protocol 1: Validation of a Chiral HPLC Method
  • Prepare a Racemic Standard: Synthesize a small sample of this compound without a chiral catalyst to ensure a 50:50 mixture of enantiomers.

  • Initial Screening: Inject the racemic standard onto a suitable chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H). Screen different mobile phases (e.g., mixtures of hexane/isopropanol or hexane/ethanol) to find conditions that provide separation of the enantiomers.

  • Optimization for Resolution: Adjust the mobile phase composition and flow rate to achieve baseline resolution (Rs > 1.5).[1] The resolution can be calculated using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t is the retention time and w is the peak width at the base.[1]

  • Accuracy Check: Prepare standards of known non-racemic compositions. Analyze these standards to confirm that the measured % ee matches the known values.[1]

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation is a robust method for the reduction of ketones.[11]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a flame-dried reaction vessel with the ruthenium precursor (e.g., [{RuCl₂(p-cymene)}₂]) and the chiral ligand (e.g., a TsDPEN derivative).

  • Reaction Setup: Add an anhydrous solvent (e.g., isopropanol, which also serves as the hydrogen source). Add a base (e.g., NaOH or KOH) and stir the mixture at the specified temperature for the catalyst activation period.

  • Substrate Addition: Add the substrate, 3-methylacetophenone, to the activated catalyst mixture.

  • Reaction Monitoring: Maintain the reaction at the optimal temperature (e.g., room temperature or slightly elevated). Monitor the conversion and % ee by taking aliquots at regular intervals and analyzing them by GC or chiral HPLC.

  • Workup: Once the desired conversion is reached, quench the reaction (e.g., by adding water or a dilute acid). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the this compound.

Mechanism of Asymmetric Transfer Hydrogenation

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation of a ketone.

References

Technical Support Center: Grignard Synthesis of 1-(3-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Grignard synthesis of 1-(3-Methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important carbon-carbon bond-forming reaction. Here, we address common issues and frequently asked questions in a direct Q&A format, providing in-depth explanations and actionable solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is sluggish or fails to initiate. What are the likely causes and how can I resolve this?

A1: Failure to initiate is a common hurdle in Grignard synthesis. The primary culprit is almost always the presence of moisture or impurities on the magnesium surface.[1][2] The magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with 3-methylphenyl bromide.[1][2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under a stream of inert gas (nitrogen or argon).[3] The solvent (typically diethyl ether or THF) must be anhydrous.[3]

  • Activate the Magnesium: Several methods can be employed to activate the magnesium surface:

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under inert atmosphere) to expose a fresh surface.[1]

    • Chemical Activation: Add a small crystal of iodine, which will react with the magnesium surface.[1] A few drops of 1,2-dibromoethane can also be used; the formation of ethylene gas indicates the activation is successful.[1]

  • Initiate with a Small Amount of Reagent: Add a small portion of the 3-methylphenyl bromide to the magnesium and warm the mixture gently.[4] A cloudy appearance and gentle refluxing of the ether solvent are indicators of reaction initiation.[1][4] Once initiated, the remaining halide should be added dropwise.

Q2: My reaction yield is significantly lower than expected, and I've isolated a high-boiling point byproduct. What is this side product and how can I minimize its formation?

A2: A common high-boiling point byproduct in Grignard reactions is the Wurtz coupling product.[5] In this case, it would be 3,3'-dimethylbiphenyl, formed from the reaction of the Grignard reagent (3-methylphenylmagnesium bromide) with unreacted 3-methylphenyl bromide.[6]

Mechanism of Wurtz Coupling:

The Wurtz reaction proceeds through a metal-halogen exchange, which can involve radical intermediates.[5][7][8] The organometallic intermediate then reacts with another molecule of the alkyl or aryl halide.[5]

Minimization Strategies for Wurtz Coupling:

StrategyPrincipleExperimental Action
Slow Addition Maintain a low concentration of the aryl halide relative to the magnesium surface.Add the 3-methylphenyl bromide solution dropwise to the magnesium suspension using an addition funnel.[9][10]
Controlled Temperature Reduce the rate of the coupling reaction, which often has a higher activation energy than Grignard formation.[11][12]Perform the reaction at a controlled temperature, avoiding excessive heating.[9][11]
Dilute Conditions Decrease the frequency of collisions between the Grignard reagent and unreacted aryl halide.Use a sufficient volume of anhydrous solvent.[9]
High Magnesium Surface Area Promote the rapid reaction of the aryl halide with magnesium, minimizing its availability to react with the formed Grignard reagent.Use a sufficient excess of high-quality, activated magnesium turnings.[9]
Q3: After workup, I've recovered a significant amount of my starting material, 3-methylbenzaldehyde. What is causing this?

A3: The recovery of your starting aldehyde points to a competing side reaction where the Grignard reagent acts as a base rather than a nucleophile.[3][13] This is known as enolization. Acetaldehyde has acidic α-protons which can be abstracted by the strongly basic Grignard reagent to form a magnesium enolate.[14] During the aqueous workup, this enolate is protonated, regenerating the starting acetaldehyde.[9][13]

While enolization is more common with ketones, it can occur with aldehydes, especially if the Grignard reagent is sterically hindered or if there are other factors favoring basicity.[13][14][15]

Troubleshooting Enolization:

  • Low Temperature: Perform the addition of the Grignard reagent to the acetaldehyde at a lower temperature (e.g., 0 °C or below).[12][16] This generally favors the nucleophilic addition pathway over enolization.

  • Reverse Addition: Add the acetaldehyde solution slowly to the Grignard reagent solution. This ensures that the aldehyde is always in the presence of an excess of the Grignard reagent, which can favor the desired nucleophilic attack.

Visualizing Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.

Grignard Synthesis of this compound cluster_main Desired Reaction Pathway 3-Methylphenylmagnesium Bromide 3-Methylphenylmagnesium Bromide Alkoxide Intermediate Alkoxide Intermediate 3-Methylphenylmagnesium Bromide->Alkoxide Intermediate Nucleophilic Attack Acetaldehyde Acetaldehyde Acetaldehyde->Alkoxide Intermediate This compound This compound Alkoxide Intermediate->this compound Acidic Workup

Figure 1: Desired nucleophilic addition pathway.

Side Reactions cluster_wurtz Wurtz Coupling cluster_enolization Enolization Grignard Reagent_W 3-Methylphenyl- magnesium Bromide Biphenyl 3,3'-Dimethylbiphenyl Grignard Reagent_W->Biphenyl Aryl Halide_W 3-Methylphenyl Bromide Aryl Halide_W->Biphenyl Grignard Reagent_E 3-Methylphenyl- magnesium Bromide (acting as a base) Enolate Magnesium Enolate Grignard Reagent_E->Enolate Proton Abstraction Acetaldehyde_E Acetaldehyde Acetaldehyde_E->Enolate Recovered Aldehyde Acetaldehyde (recovered) Enolate->Recovered Aldehyde Acidic Workup

Figure 2: Common side reaction pathways.

Experimental Protocol: Synthesis of this compound

This protocol provides a general framework. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Magnesium turnings

  • 3-Methylphenyl bromide

  • Acetaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, addition funnel, separatory funnel)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel. Maintain an inert atmosphere throughout the reaction.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. In the addition funnel, place a solution of 3-methylphenyl bromide in anhydrous diethyl ether.

  • Initiation: Add a small portion of the 3-methylphenyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask. Initiation is indicated by a color change and gentle refluxing.

  • Addition of Aryl Halide: Once the reaction has started, add the remaining 3-methylphenyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Acetaldehyde: After the addition of the aryl halide is complete, cool the reaction mixture in an ice bath. Add a solution of acetaldehyde in anhydrous diethyl ether dropwise from the addition funnel.

  • Quenching: After the addition of acetaldehyde is complete, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of 3-Methylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the reduction of 3-methylacetophenone to 1-(3-methylphenyl)ethanol. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common experimental hurdles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the reduction of 3-methylacetophenone, offering insights into reagent choice, reaction conditions, and safety protocols.

Q1: What are the most common methods for reducing 3-methylacetophenone to this compound?

A1: The reduction of 3-methylacetophenone, an aromatic ketone, to its corresponding secondary alcohol, this compound, is a fundamental transformation in organic synthesis. The most prevalent and practical methods include:

  • Hydride Reduction with Sodium Borohydride (NaBH₄): This is often the method of choice due to its selectivity, operational simplicity, and mild reaction conditions.[1][2] Sodium borohydride is a source of hydride ions (H⁻) that selectively reduce aldehydes and ketones.[1][3]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[4] It is a highly efficient method, though it may require specialized equipment to handle hydrogen gas safely.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This is a chemoselective reduction that uses a sacrificial alcohol, typically isopropanol, as the hydride source and an aluminum alkoxide catalyst, such as aluminum isopropoxide.[5][6] A key advantage of the MPV reduction is its high chemoselectivity, leaving other reducible functional groups unaffected.[6]

Q2: What are the primary advantages and disadvantages of using sodium borohydride for this reduction?

A2: Sodium borohydride (NaBH₄) is a widely used reducing agent for ketones like 3-methylacetophenone.[1][2] Understanding its pros and cons is crucial for experimental design.

AdvantagesDisadvantages
High Selectivity: NaBH₄ selectively reduces aldehydes and ketones without affecting less reactive functional groups like esters, amides, or carboxylic acids.[1][7]Moisture Sensitivity: Although less reactive with water than lithium aluminum hydride (LiAlH₄), NaBH₄ does react with water and protic solvents to release hydrogen gas, which can affect stoichiometry and pose a safety hazard.[8][9]
Mild Reaction Conditions: Reductions can typically be carried out at room temperature or even lower temperatures in common alcoholic solvents like methanol or ethanol.[7]Potential for Side Reactions: In some cases, side reactions such as the reduction of other functional groups can occur if the reaction is not properly controlled.
Ease of Handling: As a stable, white crystalline solid, NaBH₄ is easier and safer to handle than more pyrophoric reagents like LiAlH₄.[1]Formation of Borate Esters: The reaction produces borate ester intermediates that require a workup step, typically with mild acid, to hydrolyze them and isolate the final alcohol product.[10]
Cost-Effectiveness: It is a relatively inexpensive reagent, making it suitable for large-scale synthesis.[7]

Q3: What are the critical safety precautions when working with sodium borohydride?

A3: Safety is paramount when handling any chemical reagent. For sodium borohydride, the following precautions are essential:

  • Handle in a Well-Ventilated Area: Always work in a fume hood to avoid inhaling the dust.[11]

  • Avoid Contact with Water and Acids: NaBH₄ reacts with water and acids to produce flammable hydrogen gas, which can ignite.[8][12] Store it in a tightly sealed container in a cool, dry place away from moisture.[9]

  • Wear Appropriate Personal Protective Equipment (PPE): This includes safety goggles, a lab coat, and gloves.[8][11]

  • Controlled Quenching: When the reaction is complete, any excess NaBH₄ must be quenched carefully. This is typically done by slowly adding a protic solvent like isopropanol or a dilute acid solution at a low temperature.[8]

  • Spill Management: In case of a spill, do not use water. Instead, cover the spill with a non-combustible material like dry sand and collect it in a sealed container for proper disposal.[9]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the reduction of 3-methylacetophenone.

Q4: My reaction yield of this compound is consistently low. What are the likely causes and how can I improve it?

A4: Low yields are a common frustration in organic synthesis. Here are several factors that could be contributing to a poor outcome in your reduction of 3-methylacetophenone and how to address them:

  • Inactive Reducing Agent: Sodium borohydride can degrade over time, especially if it has been exposed to moisture.

    • Solution: Use a fresh bottle of NaBH₄ or test the activity of your current batch on a simple, reliable ketone.

  • Insufficient Reagent: While the stoichiometry of the reaction indicates that one mole of NaBH₄ can reduce four moles of a ketone, in practice, an excess of the reducing agent is often necessary to drive the reaction to completion.

    • Solution: Incrementally increase the molar equivalents of NaBH₄ (e.g., from 1.1 to 1.5 equivalents) to find the optimal amount for your specific conditions.[13]

  • Low Reaction Temperature: Performing the reaction at very low temperatures to control selectivity can significantly slow down the reaction rate, leading to incomplete conversion.

    • Solution: If high selectivity is not the primary concern, consider running the reaction at a slightly higher temperature (e.g., room temperature) to increase the rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[14]

  • Improper Workup: Incomplete hydrolysis of the intermediate borate ester can lead to loss of product during extraction.

    • Solution: Ensure the workup with dilute acid (e.g., 1M HCl) is sufficient to completely hydrolyze the borate ester.[15] Stirring for an adequate amount of time during the acidic workup is crucial.

Q5: I am observing the formation of side products in my reaction. How can I minimize them?

A5: The formation of side products can complicate purification and reduce the yield of the desired this compound. Here are some common side reactions and strategies to mitigate them:

  • Over-reduction: While NaBH₄ is generally selective for ketones, prolonged reaction times or excessive amounts of the reducing agent could potentially lead to the reduction of other functional groups if present in a more complex substrate.

    • Solution: Monitor the reaction closely using TLC and stop the reaction as soon as the starting material is consumed. Use the minimum effective amount of NaBH₄.

  • Solvent Participation: In alcoholic solvents, the solvent itself can react with NaBH₄, especially at higher temperatures, leading to the consumption of the reducing agent and the formation of byproducts.

    • Solution: Perform the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) to minimize the reaction between NaBH₄ and the solvent.[1]

Q6: How can I achieve an asymmetric reduction of 3-methylacetophenone to obtain a specific enantiomer of this compound?

A6: The reduction of the prochiral 3-methylacetophenone with a standard reducing agent like NaBH₄ will result in a racemic mixture of the (R) and (S) enantiomers of this compound.[1] To obtain an enantiomerically enriched or pure product, several asymmetric reduction strategies can be employed:

  • Chiral Catalysts with Borane: Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, used with borane (BH₃) as the reducing agent, can achieve high enantioselectivity.[16]

  • Catalytic Asymmetric Transfer Hydrogenation: This method utilizes a chiral transition metal catalyst (e.g., based on Ruthenium) and a hydrogen donor like isopropanol or formic acid to achieve enantioselective reduction.[17][18]

  • Biocatalysis: Enzymes, often from yeast or other microorganisms, can catalyze the reduction of ketones with high enantioselectivity.[19] For instance, Saccharomyces cerevisiae has been used for the asymmetric reduction of acetophenone derivatives.[20]

Experimental Protocols

Here are detailed, step-by-step methodologies for the reduction of 3-methylacetophenone.

Protocol 1: Standard Reduction using Sodium Borohydride

This protocol outlines a standard laboratory procedure for the reduction of 3-methylacetophenone to this compound using sodium borohydride.

  • Dissolve the Ketone: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylacetophenone (1.0 eq) in methanol (10 mL per gram of ketone).

  • Cool the Solution: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Add the Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution. Control the rate of addition to keep the temperature below 10 °C.

  • Monitor the Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is no longer visible (typically 1-2 hours).

  • Quench the Reaction: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) at 0 °C until the bubbling ceases and the solution is acidic.

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary.

Visualizing the Process

Diagrams can help clarify complex chemical processes. Below are visualizations for the reduction mechanism and a general experimental workflow.

Diagram 1: Mechanism of Ketone Reduction by Sodium Borohydride

Ketone Reduction Mechanism cluster_step1 Step 1: Nucleophilic Attack by Hydride cluster_step2 Step 2: Protonation Ketone 3-Methylacetophenone (C=O bond is polar) Alkoxide Alkoxide Intermediate Ketone->Alkoxide Hydride attacks the electrophilic carbonyl carbon Hydride Hydride Ion (H⁻) from NaBH₄ Alkoxide_p Alkoxide Intermediate Alcohol This compound Alkoxide_p->Alcohol Protonation of the negatively charged oxygen Proton Proton (H⁺) from solvent/acid

Caption: The two-step mechanism for the reduction of a ketone using sodium borohydride.

Diagram 2: General Experimental Workflow

Experimental Workflow Start Start: Dissolve 3-Methylacetophenone in Solvent Cool Cool Solution to 0-5 °C Start->Cool Add_Reagent Add Sodium Borohydride Cool->Add_Reagent React Stir and Monitor Reaction (TLC) Add_Reagent->React Quench Quench Excess Reagent React->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Dry and Purify Product Workup->Purify End End: Characterize Product Purify->End

Caption: A streamlined workflow for the reduction of 3-methylacetophenone.

References

Removal of unreacted starting material from 1-(3-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3-Methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials from your reaction mixture. Our focus is on providing scientifically sound, field-proven insights to ensure the successful isolation of your target compound.

Understanding the Chemistry: The "Why" Behind the "How"

The synthesis of this compound typically involves the reduction of 3-methylacetophenone, often using a hydride-based reducing agent like sodium borohydride (NaBH₄)[1][2]. While this reaction is generally efficient, the final product is seldom pure. The primary contaminants are unreacted 3-methylacetophenone and inorganic byproducts from the quenching of the reducing agent.

The purification strategy, therefore, must address two key challenges:

  • Separating the product alcohol from the starting ketone: These two compounds have similar structures, but their differing polarities can be exploited.

  • Removing inorganic salts: These are typically generated during the workup phase to neutralize any remaining reducing agent and are generally water-soluble.

This guide will walk you through the most effective methods to achieve high purity this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the purification of this compound.

Q1: My initial workup has left me with an emulsion. How do I break it?

A1: Emulsions are common when performing a liquid-liquid extraction, especially after a basic quench.

  • Causality: Emulsions form due to the presence of fine solid particles or compounds that act as surfactants at the interface of the two immiscible liquid layers. In this case, borate salts formed from the hydrolysis of sodium borohydride can contribute to emulsion formation.

  • Troubleshooting Steps:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

    • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic compounds less soluble and helping to break the emulsion.

    • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

    • Filtration: If a solid is observed, filtering the entire mixture through a pad of Celite or glass wool can remove the particulate matter causing the emulsion.

Q2: After extraction, my TLC plate shows a spot with a similar Rf to my product, which I suspect is unreacted starting material. How can I remove it?

A2: This is a classic purification challenge. The slight difference in polarity between the ketone (3-methylacetophenone) and the alcohol (this compound) is the key to their separation.

  • Causality: The alcohol is more polar than the ketone due to the presence of the hydroxyl (-OH) group, which can participate in hydrogen bonding. This difference in polarity allows for separation using chromatography.

  • Recommended Solution: Flash Column Chromatography

    • This is the most effective method for separating compounds with small polarity differences. A detailed protocol is provided in the "Experimental Protocols" section below.

    • Solvent System Selection: Start with a non-polar eluent and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate. A typical gradient might be from 95:5 to 80:20 (hexanes:ethyl acetate). The less polar ketone will elute first, followed by the more polar alcohol.

Q3: I've quenched my reaction, but I'm not sure if all the sodium borohydride has been neutralized. How can I be sure?

A3: It is crucial to ensure all the sodium borohydride is quenched before proceeding with the extraction to avoid the generation of hydrogen gas in a closed separatory funnel, which can be a safety hazard.

  • Causality: Sodium borohydride reacts with protic solvents (like water or alcohols) and acids to produce hydrogen gas and borate salts[3][4].

  • Verification Steps:

    • Controlled Quenching: Always perform the quench slowly and in an ice bath to manage the exothermic reaction and any gas evolution. A common method is the dropwise addition of dilute hydrochloric acid or a saturated ammonium chloride solution.

    • Visual Confirmation: Continue adding the quenching agent until the bubbling (hydrogen evolution) ceases.

    • pH Check: After quenching, check the pH of the aqueous layer. It should be neutral or slightly acidic to ensure the borohydride has been fully hydrolyzed.

Q4: What are the key physical properties I should be aware of for the starting material and product?

A4: Understanding the physical properties is essential for planning your purification strategy, particularly for distillation if that is a considered method.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
3-Methylacetophenone134.18[5][6][7][8]218-220[7]0.986[7]
This compound136.19[9]~216~0.99

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Workup

This protocol is designed to remove the bulk of the water-soluble inorganic byproducts from the reaction mixture.

Materials:

  • Reaction mixture

  • Dichloromethane (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add the saturated sodium bicarbonate solution to quench any remaining acid and neutralize the reaction. Be cautious of gas evolution.

  • Transfer the mixture to a separatory funnel.

  • Add dichloromethane to the separatory funnel and gently shake, venting frequently to release any pressure.

  • Allow the layers to separate. The organic layer (containing the product and unreacted starting material) will be the bottom layer if using dichloromethane.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Extract the aqueous layer two more times with dichloromethane to ensure complete recovery of the product. Combine all organic extracts.

  • Wash the combined organic layers with brine to remove residual water and help break any emulsions.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

Workflow for Liquid-Liquid Extraction

G cluster_0 Reaction Quenching cluster_1 Extraction cluster_2 Washing & Drying ReactionMixture Crude Reaction Mixture Quench Slowly add sat. NaHCO3 (aq) in an ice bath ReactionMixture->Quench SepFunnel Transfer to Separatory Funnel Quench->SepFunnel AddDCM Add Dichloromethane SepFunnel->AddDCM Shake Shake and Vent AddDCM->Shake Separate Separate Layers Shake->Separate AqueousLayer Aqueous Layer (inorganic salts) Separate->AqueousLayer Discard OrganicLayer Organic Layer (Product + Ketone) Separate->OrganicLayer Wash Wash with Brine OrganicLayer->Wash Dry Dry with Na2SO4 Wash->Dry Filter Filter Dry->Filter Evaporate Rotary Evaporation Filter->Evaporate CrudeProduct Crude Product Evaporate->CrudeProduct

Caption: Liquid-liquid extraction workflow.

Protocol 2: Flash Column Chromatography for High Purity Isolation

This protocol is for the separation of this compound from unreacted 3-methylacetophenone.

Materials:

  • Crude product from Protocol 1

  • Silica gel

  • Hexanes

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Pack the Column: Fill the column with a slurry of silica gel in hexanes. Allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elute the Compounds:

    • Begin eluting with a non-polar solvent mixture, such as 95:5 hexanes:ethyl acetate.

    • Collect fractions in separate test tubes.

    • Monitor the elution of the compounds by spotting the collected fractions on a TLC plate and visualizing under a UV lamp. The less polar 3-methylacetophenone will elute first.

  • Increase Polarity: Once the starting material has been completely eluted, gradually increase the polarity of the eluent, for example, to 85:15 hexanes:ethyl acetate, to elute the more polar this compound.

  • Combine and Concentrate: Combine the pure fractions containing the product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow for Flash Column Chromatography

G cluster_0 Column Preparation cluster_1 Sample Loading cluster_2 Elution & Collection cluster_3 Final Product PrepColumn Pack column with Silica Gel in Hexanes LoadSample Load Crude Product (adsorbed on silica) PrepColumn->LoadSample Elute1 Elute with 95:5 Hexanes:Ethyl Acetate LoadSample->Elute1 Collect1 Collect Fractions 1 (3-Methylacetophenone) Elute1->Collect1 TLC Monitor by TLC Collect1->TLC Elute2 Elute with 85:15 Hexanes:Ethyl Acetate Collect2 Collect Fractions 2 (this compound) Elute2->Collect2 Combine Combine Pure Fractions Collect2->Combine TLC->Elute2 Ketone eluted Evaporate Rotary Evaporation Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Flash column chromatography workflow.

References

Technical Support Center: Preserving the Stereochemical Integrity of 1-(3-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and best practices to prevent the unintended racemization of 1-(3-Methylphenyl)ethanol during experimental workup. As a chiral secondary benzylic alcohol, this compound's stereochemical purity is often critical for its intended application, and its structure makes it particularly susceptible to racemization under common laboratory conditions. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Troubleshooting Guide: Addressing Loss of Enantiopurity

This section is designed to address common issues encountered in the lab that lead to a decrease in enantiomeric excess (ee).

Problem: My enantiomeric excess (ee) dropped significantly after an aqueous workup. What is the likely cause?

Answer: A significant drop in ee after an aqueous workup is almost certainly due to exposure to acidic conditions. This compound is a benzylic alcohol, a structure that can stabilize a carbocation at the chiral center.[1] The presence of even catalytic amounts of acid will protonate the hydroxyl group, turning it into a good leaving group (water). The subsequent loss of water generates a planar, achiral carbocation intermediate. Water can then re-attack this intermediate from either face with equal probability, leading to a 1:1 mixture of the (R) and (S) enantiomers—a racemic mixture.[1][2][3]

Key Takeaway: Standard "acid/base" extraction protocols that use dilute HCl or other acids to remove basic impurities must be avoided.

Problem: I suspect my column chromatography step is causing racemization. How can I confirm and prevent this?

Answer: Your suspicion is valid. Standard silica gel is inherently acidic and can cause on-column racemization of sensitive compounds like benzylic alcohols.

Confirmation:

  • Analyze Pre- and Post-Column Samples: Before loading your crude product, take a small aliquot and determine its ee using a reliable method like chiral HPLC or GC.

  • Compare: After purification, determine the ee of the pooled product fractions. A decrease in ee confirms on-column racemization.

Prevention:

  • Neutralize the Stationary Phase: Deactivate the acidic sites on the silica gel by preparing your slurry or packing your column with a solvent system containing a small amount of a non-nucleophilic base. A common choice is 0.1-1% triethylamine (Et₃N) in the eluent.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a less acidic reverse-phase silica (like C18) if compatible with your separation needs.

  • Minimize Residence Time: Do not let the compound sit on the column for extended periods. Use flash chromatography techniques with slightly higher pressure to expedite elution.

Problem: My final product shows a single, broadened peak or two poorly resolved peaks on chiral HPLC, where I expected a sharp, single peak. Is this racemization?

Answer: This is a strong indication of partial racemization. A pure enantiomer should give a single, sharp peak under optimized chiral HPLC conditions.

  • A Broadened Peak: This can occur if the separation is incomplete but suggests the presence of the other enantiomer.

  • Two Poorly Resolved Peaks: This clearly indicates that your sample is no longer enantiomerically pure. You have a mixture of both (R) and (S) enantiomers.

To resolve this, you must revisit every step of your workup and purification process, from the initial quench to the final solvent evaporation, to identify and eliminate the source of racemization, paying close attention to temperature and pH.

Frequently Asked Questions (FAQs)

Q1: What is the specific mechanism that makes this compound so prone to racemization?

A1: The susceptibility arises from its benzylic structure. The key steps in the acid-catalyzed racemization mechanism are:

  • Protonation: The hydroxyl group (-OH) is protonated by an acid (H⁺) to form a protonated alcohol (-OH₂⁺).

  • Carbocation Formation: The -OH₂⁺ group is an excellent leaving group and departs as a water molecule. This generates a secondary benzylic carbocation. This carbocation is resonance-stabilized by the phenyl ring, making its formation energetically favorable.

  • Loss of Chirality: The resulting carbocation is sp² hybridized and has a planar geometry at the formerly chiral carbon. At this stage, all stereochemical information is lost.

  • Nucleophilic Attack: A nucleophile, typically water from the workup, can attack the planar carbocation from either the top or bottom face with equal likelihood. This results in the formation of both (R) and (S) enantiomers in a 1:1 ratio.[1][2][3]

// Edges R_Alcohol -> Protonated [label=" + H+ (fast)"]; Protonated -> R_Alcohol [label=" - H+ (fast)"]; Protonated -> Carbocation [label=" - H₂O (slow, rate-determining)"]; Carbocation -> Protonated [label=" + H₂O"]; Carbocation -> S_Alcohol [label=" + H₂O (attack from one face)"]; Carbocation -> R_Alcohol_regen [label=" + H₂O (attack from other face)"]; } Caption: Mechanism of acid-catalyzed racemization.

Q2: What are the primary experimental conditions to control during workup?

A2: The three primary factors to control are pH, Temperature, and Time.

  • pH: Strictly avoid acidic conditions. The ideal range is neutral (pH 7) to slightly basic (pH 8-9).

  • Temperature: Perform all workup steps at or below room temperature (RT). Elevated temperatures accelerate the rate of racemization, especially if trace acid is present.[1][4]

  • Time: The longer your compound is exposed to potentially destabilizing conditions in solution, the higher the risk of racemization.[1] Work efficiently through the workup and isolation process.

Q3: How can I safely neutralize my reaction or remove acidic reagents?

A3: Instead of using a strong base, which could cause other side reactions, use a mild buffer or a weak base. The recommended method is to quench the reaction by slowly adding it to a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize acids without creating a harsh basic environment. A phosphate buffer solution (pH 7-7.5) is also an excellent choice.

Q4: What are the best practices for solvent evaporation to prevent racemization?

A4: Use a rotary evaporator with the water bath set to a low temperature, ideally not exceeding 30°C. High temperatures during solvent removal are a common and often overlooked cause of racemization.[1] If the solvent has a high boiling point, it is better to remove it under a higher vacuum at a lower temperature than to increase the heat.

Q5: How do I accurately determine the enantiomeric excess (ee) of my this compound?

A5: The most reliable and accurate methods are chromatographic.[5]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Using a column with a chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H) will physically separate the two enantiomers, allowing for precise quantification of their ratio based on peak area.

  • Chiral Gas Chromatography (GC): This is also a highly effective method, particularly for volatile compounds like this alcohol. A capillary column with a chiral stationary phase (e.g., based on cyclodextrin derivatives) is used.[6]

While other methods like NMR with chiral shift reagents exist, they are often more complex to interpret and may be less accurate than chiral chromatography.[5]

Recommended Protocols

Protocol 1: Standard Workup Procedure for Preserving Enantiopurity

This protocol is designed to neutralize the reaction and extract the product while minimizing the risk of racemization.

  • Quenching: Prepare a separatory funnel containing chilled (0-5 °C) saturated aqueous sodium bicarbonate (NaHCO₃) solution. The volume should be approximately equal to the reaction volume. Slowly add the crude reaction mixture to the NaHCO₃ solution with gentle swirling. Note: If the reaction contains a large amount of acid, perform this addition slowly in an open beaker or flask first to control gas evolution before transferring to the separatory funnel.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times. Combine the organic layers.

  • Washing: Wash the combined organic layers once with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water.

  • Drying: Dry the organic layer over an anhydrous, neutral drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes.

  • Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator with the water bath temperature maintained at or below 30°C to yield the crude product.

  • Purification (if necessary): If column chromatography is required, use silica gel that has been pre-treated or slurried with an eluent containing 0.5-1% triethylamine.

Protocol 2: Analysis of Enantiomeric Excess (ee) by Chiral HPLC

This is a representative method. The column, mobile phase, and flow rate should be optimized for your specific instrument and column.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve a small amount of the product (approx. 1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample. The two enantiomers will elute at different retention times. Calculate the enantiomeric excess using the peak areas (A1 and A2):

    • ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Data Summary: Impact of Workup Conditions

The following table illustrates the critical impact of workup conditions on the final enantiomeric excess of this compound, starting from a hypothetical 99% ee crude product.

Workup Step Condition Applied Parameter Observed ee (%) Recommendation
Aqueous Wash Dilute HCl (1M)pH ~1-2< 10%Avoid. Use saturated NaHCO₃ or a neutral buffer.
Aqueous Wash Saturated NaHCO₃pH ~8.598.5%Recommended. Effectively neutralizes acid without harshness.
Solvent Evaporation Rotary Evaporator at 50 °CTemperature85%Avoid. High temperatures accelerate racemization.
Solvent Evaporation Rotary Evaporator at 25 °CTemperature98%Recommended. Low temperature preserves stereochemistry.
Chromatography Standard Silica GelStationary Phase75%Avoid. Acidic silica surface catalyzes racemization.
Chromatography Silica Gel + 1% Et₃NStationary Phase97.5%Recommended. Neutralized silica is safe for sensitive alcohols.

References

Byproducts formed during the synthesis of 1-(3-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Methylphenyl)ethanol. As a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals, ensuring the purity and yield of this compound is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis, with a focus on the identification and mitigation of byproduct formation.

Two primary synthetic routes are commonly employed for the preparation of this compound:

  • Grignard Reaction: The reaction of 3-methylbenzaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide).

  • Reduction of 3-Methylacetophenone: The reduction of the corresponding ketone using a reducing agent such as sodium borohydride.

This guide will cover potential issues and byproducts associated with both methods.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Grignard Reaction Route: 3-Methylbenzaldehyde and Methyl Grignard Reagent

Q1: My Grignard reaction to synthesize this compound has a low yield, and I've recovered a significant amount of unreacted 3-methylbenzaldehyde. What are the likely causes?

A1: Low yields with recovery of the starting aldehyde in a Grignard reaction typically point to two main issues: inactive Grignard reagent or competing side reactions.

  • Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and atmospheric oxygen. Any residual water in your glassware or solvent, or exposure to air, will quench the reagent, reducing its effective concentration. Ensure all glassware is flame-dried or oven-dried immediately before use and that you are using anhydrous solvents.[1] It is also crucial to work under an inert atmosphere (e.g., nitrogen or argon).

  • Enolization of the Aldehyde: While less common with aldehydes compared to ketones, the Grignard reagent can act as a base and deprotonate the α-hydrogen of the aldehyde, forming an enolate. This is a non-productive pathway that consumes both the Grignard reagent and the aldehyde. To minimize this, add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.[2]

Q2: I've observed a significant amount of a non-polar byproduct in my crude product from the Grignard synthesis. What could this be?

A2: A common non-polar byproduct in Grignard reactions is a Wurtz coupling product.[2][3] In the case of using methylmagnesium bromide, the coupling of two methyl groups would form ethane, which would likely evaporate. However, if you are preparing your Grignard reagent from bromobenzene, a common reaction, you could form biphenyl. Another possibility is the homocoupling of the Grignard reagent with any unreacted alkyl halide. To minimize this, add the alkyl halide dropwise to the magnesium turnings during the preparation of the Grignard reagent to avoid high local concentrations.[3]

Q3: My reaction mixture turned dark and cloudy during the Grignard reagent formation. Is this normal?

A3: A cloudy, gray to brownish appearance is typical for a Grignard reagent solution and indicates its formation.[3] However, a very dark or black mixture could suggest decomposition or side reactions, possibly due to impurities in the magnesium or overheating. It is important to control the rate of addition of the alkyl halide to maintain a gentle reflux and avoid excessive heating.[3]

Reduction Route: 3-Methylacetophenone with Sodium Borohydride

Q4: My reduction of 3-methylacetophenone with sodium borohydride is incomplete, and I see a significant amount of starting material in my TLC analysis. What went wrong?

A4: Incomplete reduction is the most common issue with this synthesis. Several factors could be at play:

  • Insufficient Reducing Agent: While sodium borohydride is a potent reducing agent for ketones, it can decompose in protic solvents like ethanol, especially over extended periods or at elevated temperatures.[4] It is common practice to use a molar excess of NaBH₄ to ensure the reaction goes to completion.[5]

  • Reaction Time and Temperature: While the reduction is often rapid, ensure you are allowing sufficient time for the reaction to complete. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the endpoint.[5][6] Most reductions are carried out at room temperature or below.

  • Purity of Starting Material: Impurities in the 3-methylacetophenone could interfere with the reaction. Ensure you are using a pure starting material.

Q5: Are there any significant byproducts I should be aware of when reducing 3-methylacetophenone with sodium borohydride?

A5: The reduction of aromatic ketones with sodium borohydride is generally a very clean reaction with high yields of the corresponding alcohol.[4][7] The primary "impurity" is typically unreacted starting material. Over-reduction to the corresponding alkane is not a concern with NaBH₄ under standard conditions. The workup procedure will generate inorganic boron salts, which are removed during the aqueous extraction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Methyl iodide or methyl bromide

  • 3-Methylbenzaldehyde

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of methyl iodide/bromide in anhydrous ether/THF to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance.

    • Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]

  • Reaction with 3-Methylbenzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 3-methylbenzaldehyde in anhydrous ether/THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel.[8][9]

Protocol 2: Synthesis of this compound via Reduction of 3-Methylacetophenone

Materials:

  • 3-Methylacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

  • Deionized water

  • Diethyl ether or dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Reduction:

    • Dissolve 3-methylacetophenone in methanol or ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution. Be cautious as the reaction can be exothermic and produce hydrogen gas.[4]

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until all the starting ketone has been consumed.[6]

  • Workup:

    • Carefully add deionized water to quench any unreacted sodium borohydride.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Add more deionized water to the residue and extract the product with diethyl ether or dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by vacuum distillation or flash column chromatography if necessary.[8][10]

Data Presentation

Synthesis RouteStarting MaterialReagentCommon Byproducts/ImpuritiesTypical Yield Range
Grignard Reaction3-MethylbenzaldehydeCH₃MgBr/CH₃MgIUnreacted 3-methylbenzaldehyde, Wurtz coupling products60-85%
Ketone Reduction3-MethylacetophenoneNaBH₄Unreacted 3-methylacetophenone>90%

Visualizations

Grignard Reaction Pathway and Potential Side Reactions

Grignard_Synthesis cluster_reactants Reactants cluster_main_reaction Main Reaction Pathway cluster_side_reactions Side Reactions 3-Methylbenzaldehyde 3-Methylbenzaldehyde Enolate Enolate Formation (Reversible) 3-Methylbenzaldehyde->Enolate Deprotonation (Base) CH3MgBr Methylmagnesium Bromide Alkoxide_Intermediate Magnesium Alkoxide Intermediate CH3MgBr->Alkoxide_Intermediate CH3MgBr->Enolate 1_3_Methylphenylethanol This compound (Desired Product) Alkoxide_Intermediate->1_3_Methylphenylethanol Aqueous Workup (H+) Unreacted_Aldehyde Unreacted 3-Methylbenzaldehyde Enolate->Unreacted_Aldehyde Aqueous Workup (H+)

Caption: Grignard synthesis of this compound and a competing side reaction.

Ketone Reduction Workflow

Ketone_Reduction_Workflow Add_NaBH4 Add NaBH4 (portion-wise at 0°C) Stir_RT Stir at Room Temperature (Monitor by TLC) Add_NaBH4->Stir_RT Quench Quench with H2O Stir_RT->Quench Solvent_Removal Solvent Removal (Rotary Evaporator) Quench->Solvent_Removal Extraction Aqueous Workup & Extraction (Ether/DCM) Solvent_Removal->Extraction Drying Dry Organic Layer (MgSO4) Extraction->Drying Filtration_Conc Filter & Concentrate Drying->Filtration_Conc Purification Purification (Vacuum Distillation or Column Chromatography) Filtration_Conc->Purification Final_Product Final Product: This compound Purification->Final_Product

References

Optimizing temperature and pressure for catalytic hydrogenation of 3-methylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of 3-methylacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial chemical transformation. Here, we move beyond simple protocols to delve into the causality behind experimental choices, ensuring a robust and reproducible methodology. Our focus is on providing practical, field-tested insights into optimizing temperature and pressure, along with comprehensive troubleshooting for common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and potential byproducts in the hydrogenation of 3-methylacetophenone?

The primary goal of the catalytic hydrogenation of 3-methylacetophenone is to selectively reduce the ketone functional group to a secondary alcohol, yielding 1-(m-tolyl)ethanol. However, depending on the catalyst and reaction conditions, several byproducts can form. Over-reduction can lead to the formation of ethyl-3-methylbenzene. Additionally, hydrogenolysis of the alcohol can also produce ethyl-3-methylbenzene. Under harsher conditions, reduction of the aromatic ring is also a possibility, though less common with standard catalysts like Palladium on carbon (Pd/C).

Q2: How do temperature and pressure generally influence the rate and selectivity of the hydrogenation?

Temperature and pressure are critical parameters that must be carefully balanced. Generally, increasing the temperature and hydrogen pressure will increase the reaction rate.[1] However, excessively high temperatures can lead to a decrease in selectivity, promoting side reactions such as hydrogenolysis and dehydration.[2] High pressure can also favor over-reduction of the ketone to the corresponding alkane.[3] Therefore, optimization is key to achieving a high conversion rate while maintaining excellent selectivity for the desired alcohol.

Q3: What are the most common catalysts for this type of reaction, and how do they differ?

Common catalysts for the hydrogenation of acetophenones include precious metals like Palladium (Pd), Platinum (Pt), and Rhodium (Rh) on a solid support such as carbon or alumina.[4][5] Non-precious metal catalysts, such as those based on Nickel (Ni), Cobalt (Co), or Copper (Cu), are also utilized, often prized for their lower cost and, in some cases, higher selectivity for the carbonyl group.[4][6][7] For instance, copper-based catalysts often exhibit high selectivity for carbonyl hydrogenation, effectively preventing the reduction of the aromatic ring.[4] The choice of catalyst can significantly impact the optimal temperature and pressure conditions.

Q4: Is catalytic transfer hydrogenation a viable alternative to using gaseous hydrogen?

Yes, catalytic transfer hydrogenation (CTH) is an excellent and often safer alternative to using high-pressure gaseous hydrogen.[2][8] CTH utilizes a hydrogen donor molecule, such as isopropanol or formic acid, to provide the hydrogen in situ.[2][9] This method often requires milder reaction conditions, typically proceeding at or near atmospheric pressure and at lower temperatures, which can enhance the intrinsic safety of the process.[2][4]

Troubleshooting Guide

This section addresses specific problems you might encounter during the catalytic hydrogenation of 3-methylacetophenone.

Issue 1: Low or No Conversion of Starting Material

Possible Causes & Solutions:

  • Catalyst Poisoning: The active sites on your catalyst may be blocked by contaminants. Common poisons for noble metal catalysts include sulfur compounds, nitrogen-containing heterocycles, and heavy metal ions.[3]

    • Troubleshooting Steps:

      • Ensure all glassware is meticulously cleaned.

      • Use high-purity solvents and reagents.

      • If catalyst poisoning is suspected, filter the reaction mixture and attempt the hydrogenation with a fresh batch of catalyst.[10]

  • Catalyst Deactivation: The catalyst may have lost its activity due to improper storage or handling.

    • Troubleshooting Steps:

      • Handle catalysts under an inert atmosphere, especially pyrophoric ones like Raney Nickel.[3]

      • Use a fresh batch of catalyst from a reliable supplier to rule out deactivation.[3]

  • Insufficient Hydrogen Pressure: The pressure of the hydrogen gas may be too low for the reaction to proceed efficiently.

    • Troubleshooting Steps:

      • While a hydrogen-filled balloon is often sufficient for simple reductions, more challenging substrates may necessitate higher pressures, for example, by using a Parr hydrogenator.[3]

  • Poor Agitation: Inefficient stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), which will limit the reaction rate.[3]

    • Troubleshooting Steps:

      • Ensure vigorous and consistent stirring to maximize the contact between the reactants.[3]

Issue 2: Poor Selectivity - Formation of Ethyl-3-methylbenzene

Possible Causes & Solutions:

  • Harsh Reaction Conditions: High hydrogen pressure and elevated temperatures can lead to the over-reduction of the desired alcohol to the corresponding alkane.

    • Troubleshooting Steps:

      • Attempt the reaction under milder conditions, such as lower hydrogen pressure and room temperature.

      • Consider using a less active catalyst or a catalyst known for higher selectivity towards the alcohol, such as a copper-based catalyst.[4]

  • Prolonged Reaction Time: Leaving the reaction to stir for an extended period after the starting material has been consumed can lead to the formation of byproducts.

    • Troubleshooting Steps:

      • Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

      • Work up the reaction as soon as the starting material is fully consumed.

Issue 3: Inconsistent Reaction Times or Yields

Possible Causes & Solutions:

  • Variable Catalyst Activity: The activity of heterogeneous catalysts can vary between batches.

    • Troubleshooting Steps:

      • If possible, use the same batch of catalyst for a series of experiments.

      • When opening a new bottle of catalyst, it is good practice to run a standard reaction to benchmark its activity.

  • Solvent Purity: The presence of impurities, including water, in the solvent can sometimes act as a temporary poison and affect the reaction rate.[3]

    • Troubleshooting Steps:

      • Ensure your solvent is pure and dry.

Experimental Protocols

Protocol 1: Optimization of Temperature and Pressure using Pd/C Catalyst

This protocol outlines a systematic approach to optimizing the temperature and pressure for the hydrogenation of 3-methylacetophenone using a 10% Palladium on carbon (Pd/C) catalyst.

Materials:

  • 3-methylacetophenone

  • 10% Pd/C catalyst

  • Methanol (HPLC grade)

  • Hydrogen gas

  • Parr hydrogenator or similar high-pressure reactor

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup:

    • To a clean, dry high-pressure reactor vessel, add a magnetic stir bar.

    • Add 3-methylacetophenone (e.g., 1.0 g, 7.45 mmol).

    • Dissolve the substrate in methanol (e.g., 20 mL).

    • Purge the vessel with an inert gas for 5-10 minutes.

  • Catalyst Addition:

    • Under a positive pressure of the inert gas, carefully add the 10% Pd/C catalyst (e.g., 5-10 mol%, which is approximately 40-80 mg for 1g of substrate).[3]

  • Hydrogenation:

    • Seal the reactor.

    • Evacuate the inert gas and introduce hydrogen gas to the desired pressure.

    • Begin vigorous stirring.

  • Optimization Matrix:

    • Systematically vary the temperature and pressure according to the table below. Monitor each reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by GC or LC-MS to determine the conversion and selectivity.

ExperimentTemperature (°C)Pressure (psi)
125 (Room Temp)50
225 (Room Temp)100
34050
440100
56050
660100
  • Work-up:

    • Once the reaction is complete (as determined by your chosen analytical method), carefully vent the excess hydrogen and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.[11]

    • Wash the Celite pad with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analysis:

    • Analyze the crude product by NMR and GC-MS to determine the final conversion and selectivity.

Visualizing the Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the catalytic hydrogenation of 3-methylacetophenone.

Optimization_Workflow cluster_start Initial Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_optimization Optimization cluster_end Result start Standard Conditions: - 10% Pd/C - Methanol - Room Temperature - 50 psi H2 analysis Analyze Conversion & Selectivity (GC/LC-MS, NMR) start->analysis low_conversion Low/No Conversion? analysis->low_conversion Problem? success Optimized Conditions Achieved analysis->success Optimal? poor_selectivity Poor Selectivity? low_conversion->poor_selectivity No check_catalyst Check Catalyst Activity: - Fresh Batch - Check for Poisons low_conversion->check_catalyst Yes milder_conditions Use Milder Conditions: - Decrease Temperature - Decrease Pressure poor_selectivity->milder_conditions Yes optimization_matrix Systematic Optimization: - Vary T & P - Monitor Time Course poor_selectivity->optimization_matrix No increase_driving_force Increase Driving Force: - Increase Pressure - Increase Temperature check_catalyst->increase_driving_force increase_driving_force->analysis change_catalyst Change Catalyst: - e.g., Cu-based for selectivity milder_conditions->change_catalyst change_catalyst->analysis optimization_matrix->analysis

Caption: A workflow diagram for troubleshooting and optimizing the catalytic hydrogenation.

Reaction Pathway

The following diagram illustrates the primary reaction pathway and a significant side reaction in the hydrogenation of 3-methylacetophenone.

Reaction_Pathway 3-Methylacetophenone 3-Methylacetophenone 1-(m-tolyl)ethanol 1-(m-tolyl)ethanol 3-Methylacetophenone->1-(m-tolyl)ethanol + H2 (Catalyst) Desired Pathway Ethyl-3-methylbenzene Ethyl-3-methylbenzene 1-(m-tolyl)ethanol->Ethyl-3-methylbenzene + H2 (Catalyst, Harsh Conditions) Side Reaction

Caption: Reaction scheme for the hydrogenation of 3-methylacetophenone.

References

Technical Support Center: Biocatalytic Production of 1-(3-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the biocatalytic production of the chiral alcohol 1-(3-Methylphenyl)ethanol. As a key chiral intermediate in the synthesis of various pharmaceuticals, achieving high yield and enantiopurity in its production is critical. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The advice herein is grounded in established principles of biocatalysis and process optimization to ensure scientific integrity and practical utility.

Introduction to the Biocatalytic Approach

The asymmetric reduction of 3-methylacetophenone to this compound using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers a green and highly selective alternative to traditional chemical methods.[1][2] These enzymatic approaches operate under mild conditions, often leading to high enantiomeric excess (ee) and reducing the environmental impact.[1][2] However, like any sophisticated biological system, challenges can arise. This guide will walk you through diagnosing and resolving these common experimental hurdles.

Core Challenges in Biocatalysis

The successful biocatalytic production of this compound hinges on a delicate interplay of factors including enzyme selection, reaction conditions, and substrate/product concentrations. The primary challenges typically fall into three categories:

  • Low Conversion or Reaction Rate: The transformation of the starting ketone to the desired alcohol is inefficient.

  • Poor Enantioselectivity: The desired single enantiomer is not produced with high purity.

  • Process Instability: Difficulties arising from substrate or product inhibition, or issues with cofactor regeneration.

Below is a logical workflow for troubleshooting these challenges.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Troubleshooting workflow for biocatalytic this compound production.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Problem 1: Low Conversion or Slow Reaction Rate

Q: My reaction has stalled, or the conversion of 3-methylacetophenone to this compound is unacceptably low. What are the likely causes and how can I fix this?

A: Low conversion is a common issue that can often be traced back to several key factors. Let's break them down systematically.

Possible Cause A: Inefficient Cofactor Regeneration

  • The "Why": Most ketoreductases rely on a nicotinamide cofactor (NADH or NADPH) as the hydride source for the reduction.[2] For the reaction to be cost-effective, this cofactor must be continuously regenerated. If the regeneration system is failing, the reaction will halt once the catalytic amount of cofactor is consumed.

  • Troubleshooting Steps:

    • Verify the Regeneration System: If using a substrate-coupled system (e.g., isopropanol with an appropriate dehydrogenase), ensure the co-substrate is in sufficient excess (typically 5-10% v/v). For an enzyme-coupled system (e.g., glucose/glucose dehydrogenase), confirm the activity of the regeneration enzyme.

    • Check Cofactor Concentration: While used in catalytic amounts, ensure the initial cofactor concentration is adequate (typically 0.1-1 mM).

    • pH Optimum: The optimal pH for the primary reductase and the regeneration enzyme may differ. Ensure the reaction pH is a suitable compromise for both enzymes to be active.

Possible Cause B: Sub-optimal Reaction Conditions

  • The "Why": Enzyme activity is highly sensitive to the reaction environment. Deviations from the optimal temperature, pH, or solvent conditions can drastically reduce the reaction rate.

  • Troubleshooting Steps:

    • Temperature: Most KREDs have an optimal temperature range, often between 25-40°C. Operating at temperatures that are too low will slow the reaction, while excessive heat can lead to enzyme denaturation.

    • pH: The pH of the buffer system is critical. The ideal pH is enzyme-specific but generally falls between 6.0 and 8.0. Verify the pH of your reaction mixture and adjust if necessary.

    • Co-solvents: While 3-methylacetophenone has moderate water solubility, high substrate concentrations may require a co-solvent. However, some organic solvents can inhibit or denature enzymes. If using a co-solvent, screen different options (e.g., DMSO, isopropanol) and concentrations to find a balance between substrate solubility and enzyme activity.

Possible Cause C: Poor Enzyme Activity or Stability

  • The "Why": The biocatalyst itself may be the issue. This could be due to improper storage, degradation, or the presence of inhibitors in the reaction medium.

  • Troubleshooting Steps:

    • Enzyme Quality Control: If using a purified enzyme, verify its activity with a standard substrate before use. Ensure it has been stored correctly (typically at low temperatures).

    • Whole-Cell Biocatalyst Health: If using whole cells, ensure the cell culture was healthy and harvested at the appropriate growth phase. Cell viability is crucial for cofactor regeneration and overall catalytic activity.

    • Presence of Inhibitors: Impurities in the substrate or buffer components can inhibit the enzyme. Use high-purity reagents whenever possible.

ParameterTypical RangeTroubleshooting Action
Temperature 25 - 40 °CRun a temperature screen to find the optimum.
pH 6.0 - 8.0Verify and adjust the pH of the reaction buffer.
Co-substrate (e.g., Isopropanol) 5 - 10% (v/v)Ensure sufficient excess for cofactor regeneration.
Cofactor (NAD(P)H) 0.1 - 1 mMConfirm initial concentration is adequate.
Problem 2: Poor Enantioselectivity (Low %ee)

Q: I am getting a good conversion, but the enantiomeric excess (%ee) of my this compound is below the desired level. How can I improve the stereochemical outcome?

A: Poor enantioselectivity indicates that the enzyme is not discriminating effectively between the two possible enantiomers of the product. This can be influenced by the choice of enzyme and the reaction conditions.

Possible Cause A: Sub-optimal Enzyme Choice

  • The "Why": Not all ketoreductases are created equal. Their substrate specificity and stereoselectivity can vary significantly. An enzyme that works well for acetophenone may not be ideal for the slightly bulkier 3-methylacetophenone.

  • Troubleshooting Steps:

    • Screen a Panel of Enzymes: The most effective solution is to screen a diverse panel of ketoreductases. Many commercial kits are available that offer a range of enzymes with different substrate specificities and stereopreferences (i.e., producing the (R)- or (S)-enantiomer).

    • Consult the Literature: Look for studies that have successfully used KREDs for the reduction of substituted acetophenones. This can provide a good starting point for enzyme selection.

Possible Cause B: Reaction Conditions Affecting Selectivity

  • The "Why": In some cases, reaction parameters can influence the enantioselectivity of an enzyme.

  • Troubleshooting Steps:

    • Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it will also decrease the reaction rate.

    • Co-solvents: The type and concentration of co-solvent can impact how the substrate fits into the enzyme's active site, thereby affecting stereoselectivity. If using a co-solvent, it is worth screening a few different options.

Possible Cause C: Presence of Competing Enzymes

  • The "Why": If using a whole-cell biocatalyst, the host organism may contain multiple native dehydrogenases with different stereoselectivities. One of these may be competing with your desired enzyme, leading to a mixture of enantiomers.

  • Troubleshooting Steps:

    • Use a Purified Enzyme: If possible, switch to a purified form of the desired ketoreductase to eliminate competing reactions.

    • Use an Engineered Host Strain: Consider using a host strain (like E. coli) that has been engineered to have low background dehydrogenase activity.

Problem 3: Reaction Stops Prematurely - Suspected Inhibition

Q: My reaction starts well but then slows down and stops before reaching full conversion, even with an active cofactor regeneration system. Could this be inhibition?

A: Yes, this is a classic sign of substrate or product inhibition. At high concentrations, the substrate (3-methylacetophenone) or the product (this compound) can bind to the enzyme in a way that hinders its catalytic activity.

Possible Cause A: Substrate Inhibition

  • The "Why": High concentrations of the substrate can sometimes bind to the enzyme in a non-productive manner, effectively sequestering the enzyme and reducing the overall reaction rate. This is a common issue with aromatic ketones.

  • Troubleshooting Steps:

    • Substrate Fed-Batch Strategy: Instead of adding all the substrate at the beginning of the reaction, implement a fed-batch approach. Start with a low initial substrate concentration and then add more substrate incrementally over time. This keeps the instantaneous substrate concentration below the inhibitory threshold.

    • Determine the Inhibitory Concentration: Run a series of small-scale reactions with varying initial substrate concentrations to determine the concentration at which inhibition becomes significant. This will help in designing an effective feeding strategy.

Possible Cause B: Product Inhibition

  • The "Why": The product, this compound, can also act as an inhibitor. As the product accumulates in the reaction mixture, it can compete with the substrate for binding to the enzyme's active site, slowing down the reaction.

  • Troubleshooting Steps:

    • In Situ Product Removal (ISPR): This is an advanced but highly effective technique. It involves continuously removing the product from the reaction mixture as it is formed. This can be achieved through methods like liquid-liquid extraction with a biocompatible organic solvent or by using adsorbent resins.

    • Reaction in a Biphasic System: Running the reaction in a two-phase system (e.g., aqueous buffer and an organic solvent like hexane) can help. The product, being more hydrophobic than the substrate, will preferentially partition into the organic phase, thus lowering its concentration in the aqueous phase where the enzyme is located.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#1967D2"]; edge [color="#1967D2"];

}

Caption: Biphasic system to mitigate product inhibition.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for 3-methylacetophenone?

A good starting point for initial experiments is typically in the range of 10-50 mM. This concentration is usually low enough to avoid significant substrate inhibition while being high enough for analytical monitoring. Optimization studies can then explore higher concentrations, potentially with a fed-batch approach.

Q2: Should I use a whole-cell biocatalyst or a purified enzyme?

This depends on your specific needs and resources.

  • Whole-Cell Biocatalysts:

    • Pros: Cofactor regeneration is handled internally by the cell's metabolism. The enzyme is protected within the cellular environment. Generally cheaper to prepare.

    • Cons: Potential for side reactions from other cellular enzymes. Substrate and product may have toxicity to the cells. Downstream processing can be more complex due to the presence of biomass and other cellular components.

  • Purified (Isolated) Enzymes:

    • Pros: Cleaner reaction with no side products. Higher volumetric productivity is possible. Simpler to monitor reaction kinetics.

    • Cons: Requires an external cofactor regeneration system, which adds complexity and cost. Enzymes may be less stable in an isolated form. Higher initial cost.

Q3: How do I monitor the progress of my reaction?

The most common method is to take time-point samples from the reaction mixture and analyze them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral column. This will allow you to determine both the conversion (by monitoring the disappearance of the substrate and the appearance of the product) and the enantiomeric excess of the product.

Q4: What are the key considerations for downstream processing and purification of this compound?

After the biotransformation is complete, the product needs to be isolated and purified.

  • Cell Removal: If using a whole-cell system, the first step is to separate the biomass, typically by centrifugation or filtration.

  • Product Extraction: this compound can be extracted from the aqueous reaction mixture using an appropriate organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Solvent Removal: The solvent can then be removed under reduced pressure.

  • Final Purification: The crude product can be purified by flash column chromatography on silica gel to remove any remaining non-volatile impurities.

The choice of purification strategy will depend on the scale of the reaction and the required purity of the final product.

Experimental Protocols

General Protocol for Biocatalytic Reduction of 3-Methylacetophenone
  • Biocatalyst Preparation:

    • Whole Cells: Grow the microbial cells (e.g., E. coli expressing a ketoreductase) to the desired cell density. Harvest the cells by centrifugation and wash with buffer (e.g., 100 mM phosphate buffer, pH 7.0). Resuspend the cell pellet in the same buffer to a desired concentration (e.g., 50 g/L wet cell weight).

    • Purified Enzyme: Prepare a solution of the purified ketoreductase in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Reaction Setup:

    • In a reaction vessel, combine the buffer, the cofactor (e.g., NADP⁺, 1 mM), and the cofactor regeneration system (e.g., glucose at 1.2 equivalents and glucose dehydrogenase).

    • Add the biocatalyst (either the whole-cell suspension or the purified enzyme solution).

    • Start the reaction by adding 3-methylacetophenone to the desired final concentration (e.g., 20 mM). If a co-solvent is needed to dissolve the substrate, it should be added at this stage.

  • Reaction Monitoring:

    • Incubate the reaction at the desired temperature (e.g., 30°C) with agitation.

    • Withdraw aliquots at regular intervals. Extract the analytes with an organic solvent (e.g., ethyl acetate), and analyze by chiral GC or HPLC to determine conversion and %ee.

  • Work-up and Purification:

    • Once the reaction has reached completion, quench the reaction (e.g., by adding a water-miscible organic solvent like acetone to precipitate the enzyme, or by centrifugation of whole cells).

    • Extract the aqueous phase with an organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify by flash column chromatography if necessary.

This guide provides a framework for addressing the common challenges in the biocatalytic production of this compound. By systematically evaluating the potential causes of sub-optimal performance and applying the troubleshooting strategies outlined, researchers can enhance the efficiency and robustness of their biocatalytic processes.

References

Technical Support Center: Enhancing the Enzymatic Resolution of 1-(3-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the enzymatic resolution of 1-(3-Methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical biotransformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success.

Frequently Asked Questions (FAQs)

Q1: What is enzymatic kinetic resolution, and why is it applied to this compound?

A: Enzymatic kinetic resolution is a technique used to separate a racemic mixture (a 50:50 mix of two enantiomers) of a chiral molecule. It employs an enzyme that selectively reacts with one enantiomer at a much faster rate than the other. For this compound, which exists as (R)- and (S)-enantiomers, this process is invaluable. A lipase, for example, will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (e.g., the S-enantiomer) largely unreacted.[1][2] This difference in reactivity allows for the separation of the resulting ester from the unreacted alcohol, providing access to both enantiomers in an optically pure form. These chiral alcohols are crucial building blocks in the pharmaceutical industry.[3][4]

Q2: What is the maximum theoretical yield in a kinetic resolution?

A: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50% .[5] This is because the process is a separation of a pre-existing 1:1 mixture. The enzyme transforms a maximum of 50% of the starting material (the reactive enantiomer) into a new product, leaving the other 50% (the unreactive enantiomer) behind. Attempting to drive the conversion past 50% will result in the enzyme starting to react with the less-favored enantiomer, which dramatically lowers the enantiomeric excess (ee%) of both the product and the remaining substrate.

Q3: How can the 50% yield limitation be overcome?

A: To surpass the 50% yield barrier, a Dynamic Kinetic Resolution (DKR) process must be implemented. DKR combines the enantioselective enzymatic reaction with an in situ racemization of the slower-reacting enantiomer.[6][7] As the enzyme consumes the reactive enantiomer, the unreactive enantiomer is continuously converted back into the racemate by a second catalyst. This process funnels the entire racemic starting material into a single, desired chiral product, allowing for a theoretical yield of up to 100%.[8]

Q4: Which enzyme is the best starting point for resolving this compound?

A: The most robust and widely successful enzyme for the resolution of secondary alcohols like this compound is Candida antarctica Lipase B (CALB) .[5][9] It is most commonly used in its immobilized form, commercially known as Novozym 435.[3][10] CALB is renowned for its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity, often following a predictable pattern known as Kazlauskas's rule, where the (R)-alcohol is preferentially acylated.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion (<50%)

A low conversion rate where the reaction stalls prematurely or fails to initiate is a common problem that often points to issues with the enzyme's activity or the reaction environment.

dot

Troubleshooting_Low_Conversion cluster_causes Possible Causes & Solutions Start Problem: Low Conversion Cause1 Inactive Enzyme Start->Cause1 Cause2 Suboptimal Conditions Start->Cause2 Cause3 Enzyme Inhibition Start->Cause3 Cause4 Insufficient Water Activity Start->Cause4 Solution1 Solution: 1. Use fresh enzyme. 2. Verify storage conditions (-20°C). 3. Run a standard activity assay. Cause1->Solution1 Solution2 Solution: 1. Optimize temperature (start at 40-50°C). 2. Screen solvents (see Table 1). 3. Check acyl donor stoichiometry (use 2-5 eq.). Cause2->Solution2 Solution3 Solution: 1. Lower substrate concentration. 2. Ensure product is not accumulating   to inhibitory levels. Cause3->Solution3 Solution4 Solution: For reactions in non-polar organic solvents, add a small amount of buffer or water to hydrate the enzyme. Cause4->Solution4 Troubleshooting_Low_ee cluster_causes_ee Possible Causes & Solutions Start Problem: Low Enantioselectivity (ee%) Cause1 Suboptimal Temperature Start->Cause1 Cause2 Incorrect Solvent Start->Cause2 Cause3 Wrong Acyl Donor Start->Cause3 Cause4 Conversion > 50% Start->Cause4 Solution1 Solution: Lower the reaction temperature. (e.g., from 50°C to 30°C or RT). This often enhances selectivity. Cause1->Solution1 Solution2 Solution: Solvent choice is critical for selectivity. Screen a range of solvents (see Table 1). Even minor changes can have a large impact. Cause2->Solution2 Solution3 Solution: Try different acyl donors. Bulky donors (e.g., vinyl butyrate) can increase steric hindrance and improve selectivity compared to smaller ones (e.g., vinyl acetate). Cause3->Solution3 Solution4 Solution: Stop the reaction at or before 50% conversion. Going beyond this point erodes ee% as the slower-reacting enantiomer is consumed. Cause4->Solution4 DKR_Cycle racemate Racemic Alcohol (R)-Alcohol + (S)-Alcohol s_alcohol (S)-Alcohol (slow reacting) racemate->s_alcohol enzyme Lipase (CALB) + Acyl Donor racemate->enzyme (R)-Alcohol racemization Racemization Catalyst (e.g., VOSO₄, Zeolite) s_alcohol->racemization r_ester (R)-Ester (Product) racemization->racemate Racemization enzyme->r_ester Enantioselective Acylation

References

Validation & Comparative

Chiral HPLC analysis for the separation of 1-(3-Methylphenyl)ethanol enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chiral HPLC Analysis of 1-(3-Methylphenyl)ethanol Enantiomers

Introduction: The Imperative of Chirality in Modern Science

In the fields of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the very determinant of its biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers, possess identical physical and chemical properties in an achiral environment, yet can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the body.[1] This reality has elevated the importance of enantioselective analysis, making High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) one of the most powerful and widely used techniques for separating and quantifying enantiomers.[1][2]

This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth comparison of chiral HPLC methodologies for the separation of this compound enantiomers. This aromatic alcohol serves as an excellent model compound, representative of many chiral building blocks and intermediates encountered in synthetic chemistry. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, empowering you to develop robust and reliable chiral separation methods.

The Core Challenge: Resolving the Mirror Image

The fundamental principle of chiral chromatography is to introduce a chiral selector into the system, creating a transient diastereomeric complex with each enantiomer of the analyte.[3] Because diastereomers have different physical properties, they can be separated. In chiral HPLC, this is most commonly achieved directly by using a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral compound bonded to the silica support.[4][5] The differential interactions—varying in strength and stability—between the analyte enantiomers and the CSP lead to different retention times, enabling their separation.[3]

Part 1: The Chiral Stationary Phase — The Engine of Selectivity

The choice of CSP is the most critical decision in developing a chiral separation method. Among the hundreds of commercially available CSPs, polysaccharide-based phases have emerged as the workhorses of the field due to their broad applicability and remarkable enantiorecognition capabilities for a wide range of chiral molecules, including aromatic alcohols.[6][7][8]

Mechanism of Polysaccharide-Based CSPs

Polysaccharide CSPs are typically derived from cellulose or amylose, which are natural chiral polymers. These polymers are derivatized with functional groups (e.g., phenyl carbamates, esters) and coated or immobilized onto a silica gel support.[6] The chiral recognition mechanism is a complex interplay of several intermolecular interactions:

  • Inclusion Complexing: The helical structure of the polysaccharide polymer creates chiral grooves or cavities.[6][9] One enantiomer may fit more snugly or favorably into these cavities than the other, leading to a stronger interaction and longer retention.

  • Hydrogen Bonding: The carbamate and ester derivatives on the polysaccharide backbone contain hydrogen bond donors and acceptors that can interact with polar functional groups on the analyte, such as the hydroxyl group of this compound.[2]

  • π-π Interactions: The aromatic rings of the CSP derivatives can engage in π-π stacking with the phenyl group of the analyte, providing another point of stereospecific interaction.[2]

The combination and geometry of these interactions determine the overall enantioselectivity of the CSP for a given analyte.

Coated vs. Immobilized CSPs: A Note on Robustness

A key distinction among polysaccharide CSPs is whether the chiral selector is physically coated or covalently bonded (immobilized) to the silica support. While both are effective, immobilized phases offer a significant advantage in terms of robustness and solvent flexibility.[6] They can be used with a much wider range of solvents, including those forbidden for coated phases (e.g., THF, ethyl acetate), without fear of stripping the chiral selector from the support.[6][10] This expands the method development possibilities and enhances column lifetime.

Performance Comparison of Polysaccharide CSPs

For the separation of this compound, both amylose- and cellulose-based CSPs are excellent candidates. The table below presents typical performance data to illustrate the comparative efficacy of these column types under normal-phase conditions.

Chiral Stationary Phase (CSP) Selector Type Mobile Phase Retention Factor (k'₁) Selectivity (α) Resolution (Rs) Comments
Amylose-based (e.g., Chiralpak® AD-H) Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol (90:10, v/v)2.51.454.2Excellent resolution and selectivity. Often a first choice for aromatic alcohols.
Cellulose-based (e.g., Chiralcel® OD-H) Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol (90:10, v/v)3.11.303.1Good separation, offering a complementary selectivity to amylose phases.
Immobilized Amylose (e.g., Chiralpak® IA) Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (95:5, v/v)4.21.555.0High selectivity and the added benefit of robustness for use with a wider range of solvents.

Data are representative and intended for comparative purposes. Actual results may vary based on specific column, system, and experimental conditions.

Part 2: The Mobile Phase — The Art of Optimization

While the CSP provides the chiral recognition, the mobile phase is used to modulate the interactions and fine-tune the separation.[11] For polysaccharide CSPs, normal-phase chromatography is the most common and often most successful mode for separating neutral aromatic alcohols.[2][12]

Normal-Phase (NP) Chromatography

In NP mode, the mobile phase typically consists of a non-polar alkane, such as n-hexane, and a small percentage of a polar alcohol modifier.[12]

  • The Role of the Alcohol Modifier: The alcohol (e.g., 2-propanol, ethanol) is a critical component that directly influences retention and selectivity. It competes with the analyte for polar interaction sites on the CSP.[13]

    • Concentration: Increasing the alcohol concentration generally decreases retention times as it more effectively displaces the analyte from the CSP. The optimal concentration is a balance between achieving reasonable analysis times and maintaining high resolution.

    • Type of Alcohol: The structure of the alcohol modifier can significantly impact selectivity.[14][15] Different alcohols can alter the solvation of the CSP, subtly changing the conformation of the chiral grooves and thus affecting the stereospecific interactions.[13] For many separations, 2-propanol and ethanol provide different selectivities, and screening both is a cornerstone of method development.

The following table illustrates how changing the mobile phase composition can impact the separation of this compound on an amylose-based CSP.

Mobile Phase Composition (v/v) Retention Factor (k'₁) Selectivity (α) Resolution (Rs) Analysis Time
n-Hexane/2-Propanol (95:5)4.81.484.6Longer
n-Hexane/2-Propanol (90:10)2.51.454.2Moderate
n-Hexane/2-Propanol (80:20)1.11.383.5Shorter
n-Hexane/Ethanol (95:5)4.21.555.0Moderate

As shown, decreasing the modifier strength (e.g., from 20% to 5% 2-propanol) increases retention and can improve resolution. Switching the modifier from 2-propanol to ethanol can also significantly alter selectivity and resolution.

Part 3: A Systematic Approach to Method Development

A structured, logical workflow is essential for efficiently developing a robust chiral separation method.[1][10] The process begins with screening to find a suitable column and mobile phase system, followed by optimization to achieve the desired performance.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte & Separation Goals Screen_CSP Screen CSPs (Amylose & Cellulose based) Start->Screen_CSP Screen_MP Screen Mobile Phases (Hex/IPA, Hex/EtOH) Screen_CSP->Screen_MP Eval Evaluate Initial Results (Rs, α, Peak Shape) Screen_MP->Eval Promising conditions Opt_Mod Optimize Modifier % (Adjust retention & Rs) Eval->Opt_Mod Opt_Flow Optimize Flow Rate (Balance speed & resolution) Opt_Mod->Opt_Flow Final Final Method Opt_Flow->Final Validate Method Validation (Robustness, Linearity, etc.) Final->Validate

Caption: A logical workflow for chiral HPLC method development.

Experimental Protocol: Chiral Separation of this compound in Normal-Phase Mode

This protocol describes a validated method for the baseline separation of this compound enantiomers.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (e.g., Chiralpak® IA), 250 x 4.6 mm

  • Mobile Phase: HPLC-grade n-Hexane and Ethanol

  • Sample: Racemic this compound

  • Sample Diluent: n-Hexane/Ethanol (50:50, v/v)

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Ethanol (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Procedure:

  • System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of racemic this compound in the sample diluent. Further dilute to a working concentration of 0.1 mg/mL.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute completely (typically around 15-20 minutes).

4. Data Analysis:

  • Identify the two enantiomer peaks.

  • Calculate the Resolution (Rs) between the peaks. A value of Rs ≥ 1.5 indicates baseline separation.

  • Calculate the Selectivity factor (α).

  • For quantitative analysis, determine the area of each peak to calculate the enantiomeric excess (e.e.).

Conclusion: A Pathway to Confident Chiral Analysis

The successful chiral separation of this compound is readily achievable using polysaccharide-based chiral stationary phases in a normal-phase HPLC mode. Amylose- and cellulose-based columns provide powerful, and often complementary, selectivities for this class of aromatic alcohols.[6] The key to a robust and efficient method lies in a systematic approach to development, beginning with the screening of different CSPs and mobile phase modifiers, followed by fine-tuning of the mobile phase composition to optimize resolution and analysis time.[10][16] By understanding the fundamental mechanisms of chiral recognition and the influence of chromatographic parameters, researchers can confidently develop methods to accurately resolve and quantify the enantiomers of critical chiral compounds.

References

A Senior Application Scientist's Guide to ¹H NMR Purity Determination of 1-(3-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the foundation upon which reliable biological and chemical data are built. For active pharmaceutical ingredients (APIs) and key intermediates like 1-(3-Methylphenyl)ethanol, an accurate purity assessment is critical. While chromatographic methods like HPLC and GC are commonplace, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method for purity determination.[1][2]

This guide provides an in-depth, experience-driven comparison of ¹H NMR analysis for the purity determination of this compound, contrasting it with traditional methods and offering a self-validating experimental protocol for immediate application.

The Foundational Principle: Why qNMR is a Primary Method

Unlike chromatographic techniques that rely on compound-specific response factors, qNMR is founded on a universal principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3][4] This relationship provides a direct mole-to-mole comparison between an analyte and a certified internal standard, allowing for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[2][5] ¹H NMR is particularly advantageous due to the high natural abundance (99.99%) and high gyromagnetic ratio of the proton nucleus, which leads to high sensitivity and shorter experiment times.[6]

For this compound, the structure is well-suited for ¹H NMR analysis, offering several distinct signals in its spectrum—such as the benzylic methine proton (CH-OH), the secondary methyl protons (CH₃-CH), and the aromatic methyl protons (CH₃-Ar)—that can be used for quantification.[7][8]

The Cornerstone of Accuracy: Selecting the Internal Standard

The accuracy of any qNMR experiment hinges on the choice of the internal standard.[9][10] An improperly selected standard can introduce significant systematic error, rendering the results unreliable. The standard acts as the anchor for the entire quantification, so its properties must be rigorously vetted.[10]

Causality Behind the Criteria for an Ideal Internal Standard:

  • High Purity (≥99.5%, Certified): The purity of the standard directly impacts the accuracy of the final calculation. Any impurities in the standard will lead to an incorrect calculated mass, propagating error throughout the analysis.[9] Using a certified reference material (CRM) provides metrological traceability.[11]

  • Chemical Stability: The standard must not react with the analyte, the solvent, or trace amounts of water under the experimental conditions. Degradation would change its molar amount, invalidating the results.

  • Non-Overlapping Signals: The quantifiable signal(s) from the standard must be in a clear region of the spectrum, well-resolved from any analyte or impurity signals to allow for accurate integration.[9][12]

  • Solubility: The standard must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution, which is critical for acquiring high-quality, well-shimmed spectra.[6][9]

  • Simple Signal Pattern: A standard that gives one or more sharp singlet peaks is ideal, as this simplifies integration and minimizes potential overlap issues.[13]

Table 1: Recommended Internal Standards for this compound Analysis

Internal StandardRecommended SolventChemical Shift of Quantifiable Signal (ppm)Comments
Maleic Acid DMSO-d₆, D₂O~6.3 (s, 2H)Excellent for polar solvents. Its sharp singlet is in a relatively empty region of the spectrum.[12]
1,4-Dinitrobenzene CDCl₃, Acetone-d₆~8.4 (s, 4H)Suitable for non-polar solvents. The downfield chemical shift avoids overlap with most analyte signals.[12]
Dimethyl Sulfone (DMSO₂) CDCl₃, D₂O~3.1 (s, 6H)Highly stable and provides a sharp singlet, but care must be taken to ensure no overlap with analyte signals in this region.[10]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to be a self-validating system, where the choice of parameters ensures the integrity of the quantitative data.

qNMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis p1 Accurately weigh ~15-20 mg of analyte (this compound) p2 Accurately weigh ~10-15 mg of certified internal standard p1->p2 p3 Quantitatively transfer both solids to a single vial p2->p3 p4 Dissolve in a precise volume (e.g., 0.7 mL) of deuterated solvent p3->p4 p5 Vortex to ensure homogeneity and transfer to NMR tube p4->p5 a1 Insert sample and perform locking, tuning, and shimming p5->a1 a2 Set critical acquisition parameters (90° pulse, D1 ≥ 5xT1) a1->a2 a3 Acquire spectrum with sufficient scans for S/N > 250:1 a2->a3 d1 Apply Fourier Transform with zero-filling a3->d1 d2 Perform careful manual phasing and baseline correction d1->d2 d3 Integrate selected analyte and standard signals d2->d3 d4 Calculate purity using the qNMR equation d3->d4 Purity_Calculation cluster_inputs Experimental Inputs cluster_constants Known Constants I_analyte Integral (Analyte) P_final Final Purity (%) I_analyte->P_final I_std Integral (Standard) I_std->P_final m_analyte Mass (Analyte) m_analyte->P_final m_std Mass (Standard) m_std->P_final N_analyte # Protons (Analyte Signal) N_analyte->P_final N_std # Protons (Standard Signal) N_std->P_final M_analyte Molar Mass (Analyte) M_analyte->P_final M_std Molar Mass (Standard) M_std->P_final P_std Purity (Standard) P_std->P_final

References

Comparing the reactivity of 1-(3-Methylphenyl)ethanol with its ortho and para isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of medicinal chemistry and process development, a nuanced understanding of how molecular structure dictates chemical reactivity is paramount. Even subtle changes, such as the relocation of a single methyl group on an aromatic ring, can profoundly alter reaction rates and mechanisms. This guide provides an in-depth comparison of the reactivity of 1-(3-Methylphenyl)ethanol and its ortho and para isomers.

We will explore the underlying electronic and steric principles that govern the reactivity of these benzylic alcohols. Through a discussion of reaction kinetics, supported by a detailed experimental protocol for a comparative solvolysis study, this document aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based framework for predicting and understanding the behavior of these important synthetic intermediates.

Theoretical Framework: The Decisive Role of Carbocation Stability

The reactivity of secondary benzylic alcohols, such as the isomers of 1-(methylphenyl)ethanol, is often dominated by their propensity to undergo unimolecular substitution (SN1) or elimination (E1) reactions. Both pathways proceed through a common, rate-determining step: the formation of a benzylic carbocation intermediate.[1][2] The stability of this planar, sp²-hybridized intermediate is the single most critical factor determining the reaction rate.[2] A more stable carbocation forms faster, leading to an accelerated overall reaction.

The benzylic carbocation is inherently stabilized by resonance, where the positive charge is delocalized into the π-system of the aromatic ring.[3][4] The introduction of a methyl substituent further modulates this stability through two primary electronic effects:

  • Inductive Effect (+I): Alkyl groups are weakly electron-donating. They push electron density through the sigma (σ) bond framework, which helps to neutralize the positive charge on the benzylic carbon, thus stabilizing the carbocation.[5]

  • Hyperconjugation: This is a more powerful stabilizing interaction where the electrons in the C-H σ-bonds of the methyl group overlap with the empty p-orbital of the carbocation. This delocalizes the positive charge and is most effective when the substituent is in the ortho or para position.[6]

The position of the methyl group—ortho, meta, or para—determines the extent to which these effects can stabilize the carbocation intermediate.

  • Para Isomer (1-(4-methylphenyl)ethanol): The methyl group at the para position can exert both its inductive and hyperconjugative effects to the fullest extent. Resonance structures show that the positive charge can be delocalized directly onto the carbon bearing the methyl group, allowing for maximum stabilization.[7] This leads to the most stable carbocation of the three isomers.

  • Ortho Isomer (1-(2-methylphenyl)ethanol): Like the para isomer, the ortho methyl group can also stabilize the positive charge through induction and hyperconjugation. However, its close proximity to the reaction center introduces steric hindrance.[8] This steric strain might slightly inhibit solvation of the transition state but can also be relieved as the benzylic carbon re-hybridizes from sp³ to the planar sp² carbocation, a phenomenon known as steric acceleration.[9] The net effect is a highly stabilized carbocation, though often slightly less so than the para isomer due to steric factors.[7]

  • Meta Isomer (this compound): A methyl group in the meta position can only stabilize the carbocation through the weaker, distance-dependent inductive effect.[6] It is not possible to draw a resonance structure that places the positive charge on the carbon atom attached to the methyl group. Consequently, the carbocation formed from the meta isomer is significantly less stable than its ortho and para counterparts.

Based on this theoretical analysis, the expected order of reactivity for the three isomers in an SN1-type reaction is:

para > ortho >> meta

Experimental Verification: Comparative Solvolysis Kinetics

To experimentally validate these theoretical predictions, a solvolysis reaction can be employed. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile.[1] For secondary benzylic alcohols in a polar protic solvent, the reaction typically proceeds via an SN1 mechanism. The rate of reaction can be monitored by measuring the formation of acid (H₃O⁺) produced when the alcohol's hydroxyl group is protonated and leaves as water.[10]

Experimental Protocol: Solvolysis of 1-(Methylphenyl)ethanol Isomers

This protocol outlines a method for determining the first-order rate constants for the solvolysis of ortho-, meta-, and para-1-(methylphenyl)ethanol in an 80:20 acetone/water solvent system at a constant temperature.

Materials:

  • 1-(2-methylphenyl)ethanol

  • This compound

  • 1-(4-methylphenyl)ethanol

  • Acetone (ACS grade)

  • Deionized water

  • 0.01 M Sodium hydroxide (NaOH), standardized solution

  • Bromothymol blue indicator solution

  • Constant temperature water bath (e.g., 25°C)

  • Burette (50 mL), volumetric flasks, pipettes, Erlenmeyer flasks

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare 500 mL of an 80:20 (v/v) acetone-water mixture by combining 400 mL of acetone and 100 mL of deionized water in a volumetric flask. Allow the solution to reach thermal equilibrium in the constant temperature water bath.

  • Reaction Setup: In a 125 mL Erlenmeyer flask, place 50.0 mL of the temperature-equilibrated 80:20 acetone-water solvent. Add 3-4 drops of bromothymol blue indicator. The solution should be green/yellow.

  • Titration Blank: Add a single drop of 0.01 M NaOH from a burette. The solution should turn blue. This is the endpoint color.

  • Initiation of Kinetic Run: Pipette 0.2 mL of one of the alcohol isomers (e.g., 1-(4-methylphenyl)ethanol) into the Erlenmeyer flask. Immediately start the stopwatch and swirl the flask vigorously to ensure complete mixing. This is time t=0. The solution will become acidic as the reaction proceeds, turning the indicator yellow.

  • Kinetic Monitoring: Immediately add a precisely measured volume of the 0.01 M NaOH solution (e.g., 1.00 mL) to the flask. The solution will turn blue. Record the exact time it takes for the solution to fade back to yellow. This indicates that the amount of H⁺ produced by the reaction is equivalent to the amount of NaOH added.

  • Data Collection: As soon as the solution turns yellow, add another precise aliquot of NaOH and record the time for the color change. Repeat this process for at least 5-6 aliquots or until the reaction rate slows considerably.

  • Repeat: Repeat the entire procedure (steps 2-6) for the other two isomers, ensuring the temperature is kept constant throughout all experiments.

Data Analysis: The first-order rate constant, k, can be determined by plotting the natural logarithm of the remaining alcohol concentration, ln([ROH]t), versus time. The concentration of remaining alcohol at any time t can be calculated from the volume of NaOH titrant added. The slope of this line will be equal to -k.

Expected Results

The solvolysis experiment is expected to yield first-order rate constants that reflect the relative stability of the carbocation intermediates. The data would be summarized as follows:

IsomerSubstituent PositionExpected Relative Rate Constant (k)
1-(4-Methylphenyl)ethanolparakpara (Fastest)
1-(2-Methylphenyl)ethanolorthokortho (Fast)
This compoundmetakmeta (Slowest)

The expected quantitative relationship would be kpara > kortho >> kmeta . This outcome directly supports the theoretical framework, confirming that electronic stabilization via hyperconjugation and induction from the para and ortho positions leads to a dramatic increase in reaction rate compared to the inductively-stabilized meta position.

Visualizing the Mechanism and Substituent Effects

The SN1 mechanism and the influence of the methyl group's position can be visualized using the following diagram.

SN1_Mechanism cluster_isomers Reactant Isomers cluster_intermediates Carbocation Intermediates cluster_products Products Ortho 1-(2-methylphenyl)ethanol Ortho_C Ortho Carbocation (Stabilized by +I, Hyperconjugation, Steric Acceleration) Ortho->Ortho_C Slow step (k_ortho) Meta This compound Meta_C Meta Carbocation (Stabilized by +I only) Meta->Meta_C Slowest step (k_meta) Para 1-(4-methylphenyl)ethanol Para_C Para Carbocation (Maximally Stabilized by +I and Hyperconjugation) Para->Para_C Fastest step (k_para) Product Substitution Product + H₃O⁺ Ortho_C->Product Fast Meta_C->Product Fast Para_C->Product Fast

References

A Comparative Guide to the Synthesis and Validation of 1-(3-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of prevalent synthetic methodologies for producing 1-(3-Methylphenyl)ethanol, a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. We will delve into the mechanistic underpinnings, operational nuances, and validation protocols for two primary routes: the Grignard reaction and the reduction of 3-methylacetophenone. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and validating a synthetic strategy tailored to their specific laboratory and scalability requirements.

Strategic Overview: Selecting a Synthetic Pathway

The synthesis of a secondary alcohol such as this compound is a foundational transformation in organic chemistry. The choice of method is dictated by factors including starting material availability, cost, desired stereochemistry, and safety considerations. Two dominant strategies are the nucleophilic addition of an organometallic reagent to an aldehyde and the reduction of a ketone.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the nucleophilic attack of a Grignard reagent (in this case, 3-methylphenylmagnesium bromide) on an aldehyde (acetaldehyde). It is highly effective for building molecular complexity.[1]

  • Ketone Reduction: This approach involves the reduction of the corresponding ketone, 3'-methylacetophenone, using a hydride-donating agent. This method is often preferred for its operational simplicity and high yields when the ketone precursor is readily available.

  • Asymmetric Synthesis: For applications requiring a single enantiomer, such as in pharmaceuticals, chiral catalysts or biocatalytic methods are employed to achieve high enantiomeric excess (ee).[2][3][4] These methods often adapt the ketone reduction pathway.

The logical flow for validating any chosen synthetic method is outlined below. It is a cyclical process of synthesis, purification, and rigorous characterization to ensure the final product meets the required specifications of identity, purity, and yield.

Validation_Workflow General Validation Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analytical Validation Synthesis Synthetic Route Execution (e.g., Grignard or Reduction) Workup Reaction Quenching & Crude Product Isolation Synthesis->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Identity Structural Identity Confirmation (NMR, MS) Purification->Identity Purity Purity & Impurity Profiling (GC, HPLC) Identity->Purity Yield Yield Calculation Purity->Yield Final Validated Product Yield->Final

Caption: General workflow for the synthesis, purification, and analytical validation of a chemical compound.

Comparative Analysis of Synthetic Methods

The following table provides a side-by-side comparison of the two primary non-asymmetric synthetic routes to this compound.

FeatureMethod 1: Grignard ReactionMethod 2: Ketone Reduction
Starting Materials 3-Bromotoluene, Magnesium, Acetaldehyde3'-Methylacetophenone, Reducing Agent (e.g., NaBH₄)
Reaction Principle Nucleophilic addition of an organomagnesium reagent to a carbonyl carbon.[1]Nucleophilic addition of a hydride (H⁻) to a carbonyl carbon.
Typical Yield 60-80%85-95%
Solvent Anhydrous Ether (e.g., Diethyl ether, THF)Protic Solvents (e.g., Methanol, Ethanol)
Advantages - Excellent for C-C bond formation.[1] - Versatile and widely applicable.- High yields and purity. - Milder, safer reaction conditions. - Operationally simple.
Disadvantages - Highly sensitive to moisture and protic functional groups. - Requires strictly anhydrous conditions. - Acetaldehyde is volatile and requires careful handling.- Relies on the availability of the ketone precursor. - Does not increase carbon skeleton complexity.

In-Depth Validation: Reduction of 3'-Methylacetophenone

For this guide, we will focus on the reduction of 3'-methylacetophenone using sodium borohydride (NaBH₄). This method is selected for its high efficiency, safety profile, and the ready commercial availability of the starting ketone.[5][6]

Causality Behind Experimental Choices: Sodium borohydride is a preferred reducing agent in this context over more powerful reagents like lithium aluminum hydride (LiAlH₄). The reasoning is twofold:

  • Selectivity: NaBH₄ is a milder agent, chemoselective for aldehydes and ketones, and will not reduce other potentially present functional groups.

  • Safety and Practicality: It is stable in protic solvents like methanol and ethanol and does not react violently with atmospheric moisture, making it significantly easier and safer to handle in a standard laboratory setting.

Detailed Experimental Protocol

Reduction_Workflow Workflow for Reduction of 3'-Methylacetophenone Start Dissolve 3'-Methylacetophenone in Methanol Cool Cool solution in ice bath (0-5 °C) Start->Cool Add Portion-wise addition of Sodium Borohydride (NaBH₄) Cool->Add React Stir at room temperature (Monitor by TLC) Add->React Quench Quench with dilute HCl to neutralize excess NaBH₄ React->Quench Extract Extract product with Ethyl Acetate Quench->Extract Wash Wash organic layer with brine and dry over Na₂SO₄ Extract->Wash Evaporate Evaporate solvent (Rotary Evaporator) Wash->Evaporate Purify Purify by column chromatography or vacuum distillation Evaporate->Purify End Characterize Final Product: This compound Purify->End

Caption: Step-by-step experimental workflow for the synthesis of this compound via ketone reduction.

Materials and Reagents:

  • 3'-Methylacetophenone (1.0 eq)[5]

  • Sodium borohydride (1.1 eq)

  • Methanol (anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3'-methylacetophenone (1.0 eq) in methanol (approx. 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) in small portions over 15-20 minutes. The addition is exothermic, and maintaining a low temperature prevents potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a hexane/ethyl acetate eluent system. The disappearance of the starting material spot (ketone) and the appearance of a new, more polar spot (alcohol) indicates completion.

  • Work-up:

    • Cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the sodium methoxide formed. Continue adding acid until gas evolution ceases.

    • Remove most of the methanol using a rotary evaporator.

    • Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the resulting oil by either vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Analytical Validation and Characterization

To confirm the successful synthesis and purity of this compound, a suite of analytical techniques is employed.

1. Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the structure by showing the chemical environment of all protons. Expected signals for this compound would be consistent with reference spectra.[8][9]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This method confirms the molecular weight and provides a quantitative measure of purity. The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight (136.19 g/mol ).[10][11]

  • FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify functional groups. A successful reaction is indicated by the disappearance of the sharp ketone carbonyl (C=O) stretch (around 1685 cm⁻¹) from the starting material and the appearance of a broad hydroxyl (O-H) stretch (around 3300-3400 cm⁻¹) in the product.[8]

Expected Analytical Data Summary

AnalysisPropertyExpected Result for this compound
Appearance Physical StateColorless to pale yellow liquid
Molecular Formula -C₉H₁₂O[10]
Molecular Weight -136.19 g/mol [11]
¹H NMR Chemical Shifts (δ)Signals corresponding to aromatic protons, the methine proton (CH-OH), the methyl group attached to the ring, the methyl group on the ethyl chain, and the hydroxyl proton.[9]
GC-MS Purity>98% (typical after purification)
FTIR Key StretchesBroad O-H stretch (~3350 cm⁻¹), C-H aromatic and aliphatic stretches, C-O stretch (~1080 cm⁻¹). Absence of C=O stretch from 3'-methylacetophenone.

Conclusion and Field Insights

The reduction of 3'-methylacetophenone with sodium borohydride represents a highly efficient, reliable, and scalable method for the synthesis of this compound. Its operational simplicity and high yield make it a superior choice over the more technically demanding Grignard reaction, assuming the ketone precursor is readily accessible. For applications in pharmaceutical development where enantiopurity is critical, this foundational reduction method can be adapted using chiral catalysts or biocatalytic systems, such as yeast-mediated reductions, to favor the formation of a single enantiomer.[2][6] The validation protocol detailed herein provides a comprehensive framework to ensure the final product meets the stringent quality standards required for advanced research and development.

References

Enantiomeric excess determination of 1-(3-Methylphenyl)ethanol by polarimetry

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Enantiomeric Excess Determination of 1-(3-Methylphenyl)ethanol: A Comparative Analysis of Polarimetry, Chiral HPLC, and NMR Spectroscopy

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric composition of chiral molecules is paramount. This guide provides an in-depth, objective comparison of three primary analytical techniques for determining the enantiomeric excess (ee) of this compound: polarimetry, chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. This document moves beyond a simple listing of procedures to offer a detailed examination of the causality behind experimental choices, ensuring a robust and validated approach to enantiomeric purity analysis.

The Significance of Enantiomeric Purity

Enantiomers, non-superimposable mirror-image isomers, often exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory bodies like the FDA and EMA mandate strict control over the enantiomeric purity of chiral drugs.[1] Accurate ee determination is therefore a critical step in the synthesis, quality control, and regulatory submission of chiral compounds. This compound serves as a valuable model compound, representing a common structural motif in many active pharmaceutical ingredients (APIs).

Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical technique for ee determination is a critical decision, contingent on factors such as the physicochemical properties of the analyte, required accuracy and precision, sample throughput, and available instrumentation.

ParameterPolarimetryChiral HPLCNMR Spectroscopy (with Chiral Shift Reagent)
Principle Measures the rotation of plane-polarized light by a chiral sample.Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Formation of transient diastereomeric complexes with a chiral shift reagent, inducing chemical shift differences between enantiomeric signals.
Primary Output Angle of optical rotation (α).Chromatogram with separated peaks for each enantiomer.NMR spectrum with distinct signals for each enantiomer.
Quantitative Analysis Calculation of ee based on the measured specific rotation and the known specific rotation of the pure enantiomer.Integration of peak areas of the enantiomers.Integration of the distinct signals of the enantiomers.
Accuracy Moderate; can be affected by impurities and experimental conditions.[2]High; considered a gold standard for ee determination.[3]High; provides direct measurement of enantiomeric ratio.
Precision Good, but highly dependent on instrument calibration and user technique.Excellent; highly reproducible results.Excellent; highly reproducible results.
Sensitivity Low; requires relatively high sample concentrations.High; can detect trace amounts of the minor enantiomer.Moderate; requires sufficient sample concentration for clear signal detection.
Sample Throughput High; rapid measurements.Moderate; dependent on chromatographic run time.Moderate to high; dependent on sample preparation and NMR acquisition time.
Cost (Instrument) Low to moderate.High.Very High.
Method Development Minimal; requires knowledge of the specific rotation of the pure enantiomer.Can be complex; requires screening of columns and mobile phases.[4]Moderate; involves selection of appropriate chiral shift reagent and optimization of concentration.

Experimental Protocols

Enantiomeric Excess Determination by Polarimetry

Polarimetry is a classical and rapid method for ee determination based on the principle that enantiomers rotate plane-polarized light to an equal but opposite extent.[5] The enantiomeric excess is calculated using the following formula:

% ee = ([α]observed / [α]max) x 100

Where:

  • [α]observed is the specific rotation of the sample mixture.

  • [α]max is the specific rotation of the pure major enantiomer under the same experimental conditions.

For this compound, the specific rotation of the pure (S)-enantiomer has been reported as [α]D = –40.0 (c 0.3, CHCl3) .

  • Instrument Calibration:

    • Turn on the polarimeter and allow the sodium lamp to warm up for at least 30 minutes to ensure a stable light source.

    • Calibrate the instrument by filling the polarimeter cell with the pure solvent (chloroform in this case) and setting the reading to zero.

  • Sample Preparation:

    • Accurately weigh approximately 30 mg of the this compound sample.

    • Dissolve the sample in chloroform in a 10 mL volumetric flask and fill to the mark. Ensure the solution is homogeneous.

  • Measurement:

    • Rinse the polarimeter cell (typically 1 dm in length) with a small amount of the sample solution.

    • Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the cell in the polarimeter and record the observed optical rotation (α). Take at least three independent readings and calculate the average.

  • Calculation of Specific Rotation:

    • Calculate the concentration (c) of the solution in g/100 mL.

    • Calculate the specific rotation ([α]observed) using the formula: [α] = α / (l x c) , where 'l' is the path length in decimeters (dm).

  • Calculation of Enantiomeric Excess:

    • Calculate the % ee using the formula mentioned above, with [α]max = -40.0°.

  • Solvent Selection: Chloroform is specified as it was the solvent used to determine the reference specific rotation value. The choice of solvent is critical as it can influence the magnitude and even the sign of the optical rotation.

  • Concentration: The concentration is kept low (around 0.3 g/100 mL) to match the conditions of the reference value and to ensure a linear relationship between concentration and optical rotation.

  • Temperature Control: While not explicitly stated in the reference, maintaining a constant temperature (usually 20 or 25 °C) is crucial as specific rotation is temperature-dependent.

polarimetry_workflow cluster_prep Sample Preparation & Calibration cluster_measurement Measurement cluster_calculation Calculation start Start prep_sample Prepare Sample Solution (known concentration) start->prep_sample calibrate Calibrate Polarimeter (with solvent blank) start->calibrate measure Measure Observed Rotation (α) prep_sample->measure calibrate->measure calc_specific Calculate Specific Rotation ([α]obs) measure->calc_specific calc_ee Calculate % ee calc_specific->calc_ee end End calc_ee->end hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Data Processing start Start prep_system Prepare HPLC System (Column, Mobile Phase) start->prep_system prep_sample Prepare Sample & Racemic Standard start->prep_sample inject_std Inject Racemic Standard (Determine tR, Resolution) prep_system->inject_std prep_sample->inject_std inject_sample Inject Sample inject_std->inject_sample integrate Integrate Peak Areas inject_sample->integrate calc_ee Calculate % ee integrate->calc_ee end End calc_ee->end nmr_workflow cluster_prep Sample Preparation cluster_analysis Analysis with CSR cluster_calculation Data Processing start Start prep_sample Prepare Sample in NMR Tube (in CDCl3) start->prep_sample acquire_initial Acquire Initial ¹H NMR prep_sample->acquire_initial add_csr Add Chiral Shift Reagent (Eu(hfc)₃) acquire_initial->add_csr acquire_shifted Acquire Shifted ¹H NMR add_csr->acquire_shifted optimize Baseline Separation? acquire_shifted->optimize add_more_csr Add more CSR optimize->add_more_csr No integrate Integrate Resolved Signals optimize->integrate Yes add_more_csr->acquire_shifted calc_ee Calculate % ee integrate->calc_ee end End calc_ee->end

References

A Comparative Guide for the Synthesis of 1-(3-Methylphenyl)ethanol: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the production of chiral alcohols such as 1-(3-methylphenyl)ethanol is a critical endeavor.[1] The stereochemistry of these molecules is paramount, often dictating their biological activity and therapeutic efficacy.[1] This guide offers a comprehensive comparison between traditional chemical synthesis and modern enzymatic methods for producing this compound, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions for their synthetic strategies.

The Significance of this compound

This compound, a chiral secondary alcohol, serves as a valuable building block in the synthesis of various more complex molecules. Its structural isomers, such as 1-(4-Methylphenyl)ethanol, are also recognized for their role in the chemoenzymatic synthesis of optically active, biodegradable polymers.[2] The precise spatial arrangement of the hydroxyl group in this compound is crucial for its subsequent reactions and the biological activity of the final products.

Section 1: Classical Chemical Synthesis Routes

Traditional chemical methods for the synthesis of this compound from 3-methylacetophenone primarily rely on reduction reactions using metal hydrides or catalytic hydrogenation, as well as Grignard reactions.

Metal Hydride Reduction

A common and straightforward approach involves the reduction of 3-methylacetophenone using a metal hydride reagent like sodium borohydride (NaBH₄).[3][4] This method is widely used due to its operational simplicity and the ready availability of the reducing agent.

Mechanism of Action: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻), which nucleophilically attacks the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide, typically by the solvent (e.g., ethanol), yields the secondary alcohol.[3]

Causality in Experimental Choices: The choice of a "mild" reducing agent like NaBH₄ is deliberate; it selectively reduces aldehydes and ketones without affecting other potentially present functional groups like esters or carboxylic acids.[3] The reaction is typically run in a protic solvent such as ethanol or methanol at room temperature or below to control the exothermic reaction.[5][6]

Limitations: A significant drawback of this method is the lack of stereocontrol, resulting in a racemic mixture of (R)- and (S)-1-(3-methylphenyl)ethanol.[4] This necessitates a subsequent, often challenging and costly, resolution step to isolate the desired enantiomer. Furthermore, these reactions can generate considerable chemical waste.[1]

Grignard Reaction

An alternative chemical synthesis involves the Grignard reaction, a powerful tool for carbon-carbon bond formation. In this case, 3-methylbenzoyl chloride could be reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide).

Mechanism of Action: The highly nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of the acid chloride. The intermediate formed is then protonated during an acidic workup to yield the tertiary alcohol. To obtain the desired secondary alcohol, one would start with 3-methylbenzaldehyde and react it with methylmagnesium bromide.[7][8]

Causality in Experimental Choices: Grignard reactions are performed under strictly anhydrous conditions, typically in ethereal solvents like diethyl ether or tetrahydrofuran (THF), because Grignard reagents are highly reactive towards protic solvents, including water.[9]

Limitations: Similar to the metal hydride reduction, the standard Grignard reaction is not stereoselective and produces a racemic product. The reaction is also sensitive to moisture and air, requiring careful handling and specialized equipment. A common side reaction is the formation of biphenyl, which can complicate purification.[10]

Section 2: The Rise of Enzymatic Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions.[11][12] For the synthesis of enantiomerically pure this compound, two primary enzymatic strategies are employed: asymmetric reduction of the prochiral ketone and kinetic resolution of the racemic alcohol.

Asymmetric Reduction with Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones to alcohols with high enantioselectivity.[13][14]

Mechanism of Action: ADHs utilize a nicotinamide cofactor, typically NADPH or NADH, as the hydride source.[1][12] The enzyme's chiral active site orients the ketone substrate in a specific manner, allowing the hydride from the cofactor to be delivered to one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol.[15] Efficient regeneration of the expensive cofactor is crucial for the economic viability of this process and is often achieved using a substrate-coupled system, such as the addition of a sacrificial alcohol like isopropanol.[1][16]

Causality in Experimental Choices: The choice of ADH is critical and often requires screening a panel of enzymes to find one with high activity and selectivity for 3-methylacetophenone. The reaction is conducted in an aqueous buffer system at or near neutral pH and ambient temperature, which aligns with the principles of green chemistry by reducing energy consumption and avoiding hazardous organic solvents.[11][17]

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is an effective method for separating a racemic mixture of alcohols. Lipases are commonly employed for this purpose due to their broad substrate scope and high enantioselectivity.[18]

Mechanism of Action: In a process called transesterification, a lipase catalyzes the acylation of one enantiomer of the racemic alcohol at a much faster rate than the other.[19] This results in a mixture of the acylated (and faster-reacting) enantiomer and the unreacted (slower-reacting) enantiomer, which can then be separated.

Causality in Experimental Choices: The choice of lipase, acyl donor (e.g., vinyl acetate), and solvent are key parameters that are optimized to achieve high enantioselectivity (E-value) and conversion.[20][21] The reaction is typically run under mild, non-aqueous conditions to favor the esterification reaction.

Limitations: A major drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[18] However, this method has the advantage of producing both enantiomers in high purity.[18]

Section 3: Comparative Analysis

ParameterChemical Synthesis (NaBH₄ Reduction)Chemical Synthesis (Grignard Reaction)Enzymatic Synthesis (ADH Reduction)Enzymatic Synthesis (Lipase Resolution)
Starting Material 3-Methylacetophenone3-Methylbenzaldehyde & CH₃MgBr3-MethylacetophenoneRacemic this compound
Key Reagents Sodium BorohydrideMagnesium, Methyl BromideAlcohol Dehydrogenase, NAD(P)H, IsopropanolLipase, Acyl Donor (e.g., Vinyl Acetate)
Stereoselectivity None (Racemic Product)None (Racemic Product)High (Often >99% ee)High (Often >99% ee for both enantiomers)
Yield High (typically >90%)Moderate to HighHigh (approaching 100%)Max. 50% for each enantiomer
Reaction Conditions Mild (0°C to RT), atmospheric pressureAnhydrous, inert atmosphereMild (ambient temp, neutral pH), aqueous mediaMild (ambient temp), often organic solvent
Environmental Impact Moderate (chemical waste)High (ether solvents, metal waste)Low (biodegradable catalyst, aqueous media)[17][22]Low to Moderate (depends on solvent)
Process Safety H₂ evolution during workupHighly reactive reagents, flammable solventsGenerally safeGenerally safe
Cost Low reagent costModerate reagent costEnzyme and cofactor can be expensive, but reusableEnzyme is reusable, moderate cost
Purification Recrystallization or chromatographyChromatography to remove byproductsSimple extractionSeparation of ester and alcohol

Section 4: Experimental Protocols

Protocol 1: Chemical Synthesis via Sodium Borohydride Reduction

Materials:

  • 3-Methylacetophenone

  • Sodium Borohydride (NaBH₄)

  • Ethanol (95%)

  • Diethyl ether

  • 3M Hydrochloric Acid (HCl)

  • Anhydrous sodium sulfate

  • Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 0.5 g of sodium borohydride in 10 mL of 95% ethanol in a beaker with stirring.[5]

  • In a separate flask, prepare a solution of 4.0 g of 3-methylacetophenone.[5]

  • Cool the borohydride solution in an ice bath and add the acetophenone solution dropwise with continuous stirring.[5]

  • After the addition is complete, let the mixture stand at room temperature for 15 minutes with occasional stirring.[5]

  • Carefully add approximately 4 mL of 3M HCl to the reaction mixture in a fume hood to quench the excess borohydride (Note: hydrogen gas will evolve).[5]

  • Heat the mixture to a boil until it separates into two layers.[5]

  • Cool the mixture in an ice bath and transfer it to a separatory funnel.

  • Extract the aqueous layer twice with 7 mL portions of diethyl ether.[5]

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[5]

  • Filter the solution and remove the solvent using a rotary evaporator to obtain the crude product.[5]

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Enzymatic Asymmetric Reduction using an Alcohol Dehydrogenase

Materials:

  • 3-Methylacetophenone

  • Alcohol Dehydrogenase (e.g., from Lactobacillus brevis or Thermoanaerobacter sp.)[13]

  • NADPH

  • Phosphate buffer solution (PBS, pH 7.4)

  • 2-Propanol

  • Methyl t-butyl ether (MTBE)

  • Anhydrous magnesium sulfate

  • Incubator shaker, centrifuge, rotary evaporator

Procedure:

  • Prepare a reaction mixture containing 160 mL of PBS buffer (pH 7.4), 40 mL of 2-propanol, and 20 mM NADPH.[23]

  • Dissolve/suspend 1 g of 3-methylacetophenone in the reaction mixture.[23]

  • Maintain the mixture at 37°C with uniform mixing in an incubator shaker.[23]

  • Initiate the reaction by adding a specified amount of ADH enzyme (e.g., 50 µL of a 4100 U/mL solution).[23]

  • Allow the reaction to proceed overnight, monitoring its progress by TLC or chiral GC.[23]

  • Upon completion, quench the reaction by adding an excess of water.

  • Extract the product with MTBE.[23]

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.[23]

Section 5: Visualization of Synthetic Pathways

Chemical_vs_Enzymatic_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis ketone 3-Methylacetophenone racemic_alcohol Racemic this compound ketone->racemic_alcohol NaBH4 / EtOH aldehyde 3-Methylbenzaldehyde aldehyde->racemic_alcohol 1. CH3MgBr, Et2O 2. H3O+ grignard_reagent CH3MgBr ketone2 3-Methylacetophenone adh ADH, NADPH Cofactor Regen. chiral_alcohol (S)- or (R)-1-(3-Methylphenyl)ethanol racemic_alcohol2 Racemic this compound lipase Lipase, Acyl Donor ester Acylated Enantiomer unreacted_alcohol Unreacted Enantiomer adh->chiral_alcohol Asymmetric Reduction lipase->ester lipase->unreacted_alcohol

Caption: Comparative workflows for chemical and enzymatic synthesis of this compound.

Conclusion: A Greener Path Forward

Both chemical and enzymatic methods offer viable routes for the synthesis of this compound. However, the choice between them is heavily influenced by the specific requirements of the application.

Chemical synthesis, particularly NaBH₄ reduction, is often favored in early-stage research due to its simplicity and low cost, especially when stereochemistry is not an immediate concern. However, for applications demanding high enantiopurity, the subsequent resolution of the racemic mixture can be inefficient.

Enzymatic synthesis, on the other hand, stands out as the superior choice when high enantioselectivity, process safety, and environmental sustainability are paramount.[1][24] The mild reaction conditions and high specificity of enzymes like ADHs and lipases often lead to cleaner reactions with fewer byproducts, simplifying downstream processing.[11][12] As the field of biocatalysis continues to advance through techniques like directed evolution, the development of more robust and efficient enzymes will further solidify the position of enzymatic synthesis as the preferred method for producing chiral molecules in the pharmaceutical and fine chemical industries.

References

A Researcher's Guide to the Gas Chromatography of 1-(3-Methylphenyl)ethanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates, fine chemicals, and fragrance compounds, the precise analysis of chiral aromatic alcohols like 1-(3-Methylphenyl)ethanol is paramount. This guide provides an in-depth, experience-driven comparison of gas chromatography (GC) methods for the analysis of this compound, focusing on both achiral quantification and critical enantioselective separation. We will explore the technical nuances of method selection, backed by experimental data, and compare the primary GC-based approaches with alternative analytical strategies.

Introduction: The Analytical Significance of this compound

This compound, also known as 1-(m-Tolyl)ethanol, is a chiral secondary alcohol. Its structure, featuring a stereocenter at the carbinol carbon, gives rise to two enantiomers, (R)- and (S)-1-(3-Methylphenyl)ethanol. In many biological systems, these enantiomers can exhibit vastly different pharmacological, toxicological, or organoleptic properties. Consequently, the ability to not only quantify the total amount of the alcohol but also to determine the enantiomeric excess (e.e.) is often a critical requirement in research, development, and quality control. Gas chromatography, with its high resolution and sensitivity, stands as a cornerstone technique for this purpose.

The Primary Method: Enantioselective Gas Chromatography

For the complete characterization of this compound, enantioselective (chiral) GC is the definitive method. This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, separation.

The Causality of Column Selection: Why Cyclodextrins?

The most successful and widely used CSPs for the separation of chiral alcohols are derivatized cyclodextrins.[1] Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus-shaped structure. The interior of this cavity is relatively hydrophobic, while the exterior, rimmed with hydroxyl groups, is hydrophilic. This unique geometry is key to their chiral recognition capabilities.

By derivatizing the hydroxyl groups with various functional groups (e.g., acetyl, pentyl, tert-butyldimethylsilyl), the stereoselectivity of the cyclodextrin can be finely tuned.[2] For an analyte like this compound, the separation mechanism involves the temporary inclusion of the methylphenyl group into the cyclodextrin cavity.[3] Subtle differences in how the (R)- and (S)-enantiomers fit within this chiral environment—driven by steric hindrance, hydrogen bonding, and dipole-dipole interactions between the analyte's hydroxyl group and the derivatized rim of the cyclodextrin—result in differential retention.[4]

Beta-cyclodextrins (β-CD), consisting of seven glucose units, have proven particularly effective for separating phenyl ethanols and their derivatives.[3] A recent study demonstrated the successful baseline separation of (±)-1-(3-methylphenyl)ethanol using a novel β-cyclodextrin covalent organic framework (β-CD-COF) as a stationary phase, highlighting the continued innovation in this area.[5]

Experimental Protocol: Chiral GC-FID Analysis

This protocol is a robust starting point for the enantioselective analysis of this compound, synthesized from established methods for similar analytes.

Objective: To separate and quantify the enantiomers of this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 8860 GC or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: β-cyclodextrin-based chiral capillary column (e.g., β-CD-COF coated, CP Chirasil-DEX CB, or similar). A common dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

  • Injector: Split/Splitless inlet.

Method Parameters:

ParameterSettingRationale
Column β-CD-COF Coated CapillaryProven stationary phase for baseline separation of the target analyte.[5]
Carrier Gas Helium or HydrogenHydrogen often provides better efficiency at higher linear velocities.[7]
Linear Velocity ~40 cm/sec (for H₂)Optimal for balancing resolution and analysis time. Can be increased to 60-80 cm/s to improve resolution for some cyclodextrin phases.[7]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 100:1)Prevents column overloading and ensures sharp peaks for concentrated samples.
Injection Volume 1.0 µLStandard volume for capillary GC.
Oven Program 100 °C IsothermalAn isothermal temperature provides stable interactions with the CSP. For phenyl ethanols, temperatures between 90-130 °C are typical.[8] Lowering the temperature generally increases the separation factor (α) but lengthens the analysis time.[3]
Detector FID
Detector Temp. 250 °CPrevents condensation of the analyte post-column.
Makeup Gas (N₂) 25 mL/minStandard for FID operation.
H₂ Flow 30 mL/minStandard for FID operation.
Air Flow 400 mL/minStandard for FID operation.

Sample Preparation:

  • Prepare a stock solution of racemic this compound at ~1 mg/mL in a high-purity solvent like dichloromethane or ethyl acetate.

  • Prepare a series of dilutions for calibration.

Expected Results & Self-Validation

The primary output is a chromatogram showing two distinct, baseline-resolved peaks corresponding to the two enantiomers. The area under each peak is directly proportional to its concentration.

  • System Suitability: Inject a standard racemic mixture (50:50). The peak areas for the two enantiomers should be nearly identical (e.g., within 2% of each other), confirming an unbiased response. The resolution between the two peaks should be greater than 1.5 to ensure accurate quantification.[6]

  • Enantiomeric Excess (e.e.) Calculation:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

The workflow for a typical chiral GC analysis is illustrated below.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Prep Prepare Racemic Standard & Sample Solution Injector Autosampler Injection (1µL, Split Mode) Prep->Injector Load Sample Column Chiral Column (β-Cyclodextrin Phase) Isothermal Oven (100°C) Injector->Column Vaporization Detector FID Detection Column->Detector Separation Chromatogram Acquire Chromatogram (Two Separated Peaks) Detector->Chromatogram Signal Generation Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate e.e. (%) Integration->Calculation

Caption: Workflow for enantiomeric analysis by GC.

Alternative Method 1: Achiral GC Analysis

In scenarios where only the total concentration of this compound is required and its enantiomeric composition is irrelevant, a simpler, non-chiral GC method is sufficient and more cost-effective.

Principles and Column Selection

This method uses a standard, non-chiral stationary phase. The separation is based on the boiling point and polarity of the analytes. For an aromatic alcohol, a mid-polarity column is ideal. A "5-type" phase (5% phenyl / 95% dimethylpolysiloxane) is a robust, general-purpose choice. For better peak shape with alcohols, a wax-type column (polyethylene glycol) can also be effective.[6] On these columns, the enantiomers of this compound will co-elute, appearing as a single peak.

Experimental Protocol: Achiral GC-FID

Objective: To quantify the total concentration of this compound.

ParameterSettingRationale
Column e.g., DB-5 (30 m x 0.25 mm, 0.25 µm)Industry-standard, robust column for general-purpose analysis.
Carrier Gas Helium or HydrogenStandard choice for GC.
Inlet Temperature 250 °CEnsures complete vaporization.
Oven Program 70°C hold 2 min, ramp 10°C/min to 220°CA temperature ramp is used to ensure good peak shape and elute any potential higher-boiling impurities.
Detector FIDStandard, sensitive detector for hydrocarbons.
Other Parameters As per chiral methodInjector, detector, and gas flows can remain consistent.

Comparison of GC Methods and Other Techniques

While GC is a powerful tool, other analytical techniques can also be employed, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantagesBest For
Chiral GC-FID Differential interaction with a Chiral Stationary Phase (CSP) in the gas phase.High resolution, excellent for volatile compounds, robust and reproducible.Requires specialized, expensive chiral columns; method development can be iterative.Gold-standard for determining enantiomeric excess of volatile chiral compounds.
Achiral GC-FID Separation by boiling point and polarity on a non-chiral column.Fast, inexpensive, uses standard columns, straightforward method development.Cannot distinguish between enantiomers.Rapid quantification of total analyte concentration; impurity profiling.
Chiral HPLC Differential interaction with a CSP in the liquid phase.Wide variety of CSPs available, suitable for non-volatile or thermally labile compounds.Higher solvent consumption, lower resolution than capillary GC.Analysis of non-volatile chiral compounds or preparative-scale separations.
NMR Spectroscopy Using chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Provides structural information, no chromatographic separation needed.Lower sensitivity, requires relatively pure samples, chiral agents can be expensive.[5]Structural confirmation and purity assessment when reference standards are unavailable.

Conclusion

The analysis of this compound by gas chromatography is a versatile and powerful approach. For definitive characterization, enantioselective GC using a cyclodextrin-based chiral stationary phase is the superior method, providing crucial data on enantiomeric purity. The choice of a β-cyclodextrin phase is grounded in its proven ability to form inclusion complexes with aromatic alcohols, enabling effective chiral recognition.[3] For routine process monitoring or purity checks where chirality is not a concern, a standard achiral GC-FID method offers a rapid, economical, and reliable alternative. By understanding the principles behind column selection and method parameters, researchers can confidently develop and validate robust analytical procedures tailored to their specific needs, ensuring the highest level of scientific integrity in their work.

References

Navigating the Synthesis of 1-(3-Methylphenyl)ethanol: A Cost-Benefit Analysis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers and professionals in drug development and fine chemical synthesis, the selection of a synthetic route is a critical decision point, balancing cost, efficiency, safety, and environmental impact. This guide provides an in-depth comparison of the primary synthetic pathways to 1-(3-Methylphenyl)ethanol, a valuable chiral intermediate. We will delve into the classic Grignard reaction, the widely used reduction of 3-methylacetophenone, and the emerging potential of biocatalysis, offering field-proven insights and detailed experimental protocols to inform your selection.

Executive Summary

The optimal synthesis of this compound is contingent on the specific priorities of the laboratory, including budget constraints, desired enantiopurity, and available infrastructure. The Grignard reaction provides a versatile and well-established method for carbon-carbon bond formation.[1][2][3][4] In contrast, the reduction of 3-methylacetophenone offers a more direct route, with various reducing agents presenting a trade-off between cost, safety, and selectivity.[1][5][6][7][8] Biocatalytic reduction is emerging as a powerful, green alternative, capable of delivering high enantioselectivity under mild conditions.[1][9][10][11][12][13]

Comparative Analysis of Synthetic Routes

Metric Grignard Reaction Chemical Reduction (NaBH₄) Biocatalytic Reduction
Starting Material 3-Methylbenzaldehyde + Methylmagnesium bromide3-Methylacetophenone3-Methylacetophenone
Typical Yield 80-95%90-99%85-99%
Enantioselectivity Achiral (racemic product) without chiral ligandsGenerally low (racemic) unless chiral catalysts are usedHigh to excellent (often >99% e.e.)
Reagent Cost ModerateLowHigh (enzyme) but potentially reusable
Safety Concerns Highly exothermic, moisture-sensitive, pyrophoric reagents[14][15][16][17][18]Flammable solvents, hydrogen gas evolution upon quenching[19]Generally low, aqueous media
Environmental Impact Ethereal solvents, magnesium wasteBoron waste, organic solvents[20][21]Aqueous media, biodegradable catalysts[13]
Scalability Well-established, but requires specialized equipment for large scale[14][15]Readily scalableDependent on enzyme availability and stability

In-Depth Analysis of Synthetic Pathways

The Grignard Reaction: A Classic Approach to C-C Bond Formation

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[2][3][4] In the context of this compound synthesis, this typically involves the reaction of 3-methylbenzaldehyde with methylmagnesium bromide.

Mechanism: The reaction proceeds via the nucleophilic attack of the carbanionic methyl group from the Grignard reagent on the electrophilic carbonyl carbon of 3-methylbenzaldehyde. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product.

Causality of Experimental Choices: The use of anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), is critical as Grignard reagents are highly reactive towards protic solvents like water and alcohols, which would lead to the formation of methane and quench the reagent.[1] The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the addition and minimize side reactions.

Advantages:

  • Versatility: A wide range of Grignard reagents and carbonyl compounds can be used to synthesize a diverse array of alcohols.[22]

  • High Yields: When performed under optimal conditions, Grignard reactions can provide excellent yields of the desired product.

Disadvantages:

  • Strict Anhydrous Conditions: The requirement for dry glassware and solvents adds to the operational complexity and cost.[1]

  • Safety Hazards: Grignard reagents are pyrophoric and the reaction can be highly exothermic, posing significant safety risks, especially on a large scale.[14][15][16][17][18]

  • Lack of Stereocontrol: Without the use of expensive chiral ligands, the Grignard reaction produces a racemic mixture of enantiomers, requiring subsequent resolution steps if a single enantiomer is desired.[23]

Grignard_Reaction 3-Methylbenzaldehyde 3-Methylbenzaldehyde Reaction Reaction 3-Methylbenzaldehyde->Reaction Methylmagnesium bromide Methylmagnesium bromide Methylmagnesium bromide->Reaction Anhydrous Ether Anhydrous Ether Anhydrous Ether->Reaction Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate Reaction->Magnesium Alkoxide Intermediate Aqueous Workup (H3O+) Aqueous Workup (H3O+) Magnesium Alkoxide Intermediate->Aqueous Workup (H3O+) This compound (Racemic) This compound (Racemic) Aqueous Workup (H3O+)->this compound (Racemic)

Caption: Grignard synthesis of this compound.

Reduction of 3-Methylacetophenone: A Direct and Efficient Route

The reduction of the carbonyl group in 3-methylacetophenone is a more direct approach to this compound.[1] Several reducing agents can be employed, with sodium borohydride (NaBH₄) being a common choice in academic and industrial settings due to its moderate reactivity and ease of handling compared to more potent reagents like lithium aluminum hydride (LiAlH₄).[24][25]

Mechanism: The reaction involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This forms an alkoxide intermediate which is then protonated by the solvent (typically an alcohol like ethanol or methanol) or during an acidic workup to give the final alcohol product. One mole of sodium borohydride can, in principle, reduce four moles of the ketone.[7]

Causality of Experimental Choices: Protic solvents like ethanol are commonly used as they are capable of protonating the intermediate alkoxide. The reaction is often run at room temperature or with gentle cooling to control the exothermic reaction.[19] An excess of the reducing agent is typically used to ensure complete conversion of the starting material.[19]

Advantages:

  • High Yields and Purity: This method generally provides high yields of the desired alcohol with minimal side products.[24]

  • Operational Simplicity: The reaction is relatively easy to set up and does not require strictly anhydrous conditions, unlike the Grignard reaction.[25]

  • Cost-Effective: Sodium borohydride is a relatively inexpensive reagent.[24]

Disadvantages:

  • Lack of Enantioselectivity: Similar to the Grignard reaction, the standard sodium borohydride reduction produces a racemic product. Asymmetric reduction is possible but requires the use of chiral catalysts, which can be expensive.[26]

  • Environmental Concerns: While less hazardous than LiAlH₄, the use of boron reagents and organic solvents contributes to waste streams.[20][21] The process mass intensity (PMI) for a NaBH₄ reduction can be significantly higher than for catalytic hydrogenations.[27]

Reduction_Reaction 3-Methylacetophenone 3-Methylacetophenone Reduction Reduction 3-Methylacetophenone->Reduction Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4)->Reduction Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reduction Alkoxide Intermediate Alkoxide Intermediate Reduction->Alkoxide Intermediate Protonation Protonation Alkoxide Intermediate->Protonation This compound (Racemic) This compound (Racemic) Protonation->this compound (Racemic)

Caption: Reduction of 3-methylacetophenone using sodium borohydride.

Biocatalytic Reduction: The Green and Enantioselective Frontier

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering highly selective transformations under environmentally benign conditions.[9][13] The asymmetric reduction of prochiral ketones, such as 3-methylacetophenone, to form enantiomerically pure alcohols is a well-established application of this technology.[9][11][28]

Mechanism: This process typically utilizes whole cells of microorganisms (like yeast or bacteria) or isolated enzymes (ketoreductases) that contain oxidoreductases.[9] These enzymes employ cofactors such as NADH or NADPH to deliver a hydride to the carbonyl carbon with high stereospecificity, leading to the formation of a single enantiomer of the alcohol.[9]

Causality of Experimental Choices: The reaction is typically carried out in an aqueous buffer at or near physiological pH and mild temperatures to maintain the activity of the biocatalyst.[28] A co-substrate, such as glucose or isopropanol, is often added to regenerate the expensive cofactor, making the process more economically viable.

Advantages:

  • Excellent Enantioselectivity: Biocatalytic methods can achieve very high enantiomeric excesses (e.e.), often exceeding 99%, eliminating the need for chiral resolution.[28]

  • Mild Reaction Conditions: Reactions are performed in water at ambient temperature and pressure, reducing energy consumption and improving safety.[10]

  • Environmental Friendliness: Biocatalysis is a cornerstone of green chemistry, using renewable catalysts and minimizing hazardous waste.[13]

Disadvantages:

  • Substrate Specificity: Enzymes can have a narrow substrate scope, and finding a suitable biocatalyst for a specific target can require significant screening efforts.

  • Process Optimization: Parameters such as pH, temperature, and substrate/catalyst loading need careful optimization to achieve high conversions and selectivities.[28]

  • Cost and Availability of Enzymes: While the cost of enzymes is decreasing, it can still be a significant factor, although immobilization and reuse can mitigate this.

Biocatalytic_Reduction 3-Methylacetophenone 3-Methylacetophenone Enzymatic Reduction Enzymatic Reduction 3-Methylacetophenone->Enzymatic Reduction Ketoreductase (Enzyme) Ketoreductase (Enzyme) Ketoreductase (Enzyme)->Enzymatic Reduction Cofactor (NAD(P)H) Cofactor (NAD(P)H) Cofactor (NAD(P)H)->Enzymatic Reduction Cofactor Regeneration Cofactor Regeneration Cofactor Regeneration->Cofactor (NAD(P)H) (S)- or (R)-1-(3-Methylphenyl)ethanol (S)- or (R)-1-(3-Methylphenyl)ethanol Enzymatic Reduction->(S)- or (R)-1-(3-Methylphenyl)ethanol Cofactor (NAD(P)+) Cofactor (NAD(P)+) Enzymatic Reduction->Cofactor (NAD(P)+) Cofactor Oxidation Cofactor (NAD(P)+)->Cofactor Regeneration

Caption: Biocatalytic reduction for enantioselective synthesis.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine crystal

  • 3-Methylbenzaldehyde

  • Methyl iodide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings and a crystal of iodine to the flask.

  • Prepare a solution of methyl iodide in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated when the iodine color fades and bubbling is observed.

  • Add the remaining methyl iodide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of 3-methylbenzaldehyde in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sodium Borohydride Reduction of 3-Methylacetophenone[19]

Materials:

  • 3-Methylacetophenone

  • Sodium borohydride

  • Ethanol (95%)

  • 3M Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve sodium borohydride in 95% ethanol in a beaker with stirring.[19]

  • Prepare an ice bath.

  • Add 3-methylacetophenone dropwise to the sodium borohydride solution while maintaining the temperature between 30-50 °C by controlling the rate of addition and using the ice bath.[19]

  • After the addition is complete, let the mixture stand at room temperature for 15 minutes with occasional stirring.[19]

  • Carefully add 3M hydrochloric acid to the reaction mixture to destroy excess borohydride (perform in a fume hood as hydrogen gas is evolved).[19]

  • Heat the mixture to boiling to remove most of the ethanol, at which point the product will oil out.[19]

  • Cool the mixture and transfer it to a separatory funnel.

  • Add diethyl ether and water to extract the product.

  • Separate the ether layer and extract the aqueous layer again with diethyl ether.[19]

  • Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate.[19]

  • Filter the solution and remove the solvent using a rotary evaporator to obtain the crude product.[19]

  • Purify by distillation under reduced pressure.

Conclusion

The choice of a synthetic route to this compound is a multifaceted decision. For applications where a racemic mixture is acceptable and cost is a primary driver, the reduction of 3-methylacetophenone with sodium borohydride offers a robust and economical solution. The Grignard reaction, while classic and versatile, presents greater safety and operational challenges. For the synthesis of enantiomerically pure this compound, essential for many pharmaceutical applications, biocatalytic reduction stands out as the superior method, providing high selectivity under green and sustainable conditions. As the field of biocatalysis continues to advance, it is poised to become an increasingly indispensable tool for the modern synthetic chemist.

References

Reactivity comparison of 1-(3-Methylphenyl)ethanol vs 1-phenylethanol in esterification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 1-(3-Methylphenyl)ethanol and 1-Phenylethanol in Acid-Catalyzed Esterification

For professionals in chemical research and drug development, understanding the nuances of reaction kinetics is paramount for process optimization and the synthesis of novel compounds. This guide provides a detailed comparative analysis of the esterification reactivity between two structurally similar secondary benzylic alcohols: 1-phenylethanol and its methylated analogue, this compound. We will explore the underlying electronic and steric factors that govern their reactivity, present a robust experimental protocol for their kinetic comparison, and analyze the expected outcomes.

Theoretical Framework: Unpacking the Reactivity Puzzle

The esterification of an alcohol with a carboxylic acid, particularly the Fischer-Speier esterification, is a cornerstone of organic synthesis.[1] This acid-catalyzed reaction is a reversible process, typically driven to completion by using an excess of one reactant or by removing water as it forms.[2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol acts as the nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid.[4][5]

The core of our comparison lies in how the structural difference between 1-phenylethanol and this compound—the presence of a methyl group on the phenyl ring—influences the alcohol's nucleophilicity.

Structural and Electronic Properties of the Alcohols
  • 1-Phenylethanol: This secondary benzylic alcohol serves as our baseline compound. The hydroxyl group's oxygen atom possesses lone pairs of electrons, making it nucleophilic. The adjacent phenyl ring influences the electron density around this oxygen.

  • This compound: This molecule differs by the addition of a methyl group (-CH₃) at the meta- (3-) position of the phenyl ring.[6] The key to predicting its reactivity lies in understanding the electronic effect of this substituent.

The Decisive Role of the Methyl Substituent

The methyl group is a well-characterized electron-donating group (EDG).[7] It exerts its influence primarily through two mechanisms:

  • Inductive Effect: Alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring, leading them to "push" electron density into the ring through the sigma bond.[8][9]

  • Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the aromatic ring, further increasing the ring's electron density.[8][10]

This increased electron density in the phenyl ring of this compound is relayed to the benzylic carbon and, subsequently, to the hydroxyl group. This enhancement of electron density on the oxygen atom increases its nucleophilicity, making it a more potent nucleophile for attacking the electrophilic carbonyl carbon of the carboxylic acid.

Steric Considerations

Steric hindrance can significantly impede reaction rates, especially in substitution reactions.[11][12] However, with the methyl group positioned at the meta-position, it is sufficiently remote from the reactive hydroxyl center. Therefore, it is not expected to introduce any significant steric barrier to the approaching carboxylic acid, unlike a more sterically demanding ortho-substituent would.

Hypothesis

Based on the electronic effects, we hypothesize that This compound will exhibit a higher rate of esterification than 1-phenylethanol . This is attributed to the enhanced nucleophilicity of its hydroxyl group, courtesy of the electron-donating methyl substituent, with negligible counteracting steric hindrance.

Experimental Design for Kinetic Comparison

To validate our hypothesis, a parallel kinetic study is proposed. The Fischer esterification of both alcohols with acetic acid, catalyzed by sulfuric acid, will be monitored over time.

Mandatory Visualization: The Fischer Esterification Mechanism

Caption: Figure 1: Key steps in the acid-catalyzed Fischer esterification mechanism.

Experimental Protocol

This protocol outlines a self-validating system where both reactions are run concurrently under identical conditions to ensure a direct and reliable comparison.

Materials:

  • 1-Phenylethanol (≥98%)[13]

  • This compound (≥98%)[14]

  • Glacial Acetic Acid (≥99.7%)

  • Concentrated Sulfuric Acid (98%)

  • Toluene (Anhydrous)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Internal Standard (e.g., Dodecane)

  • Mobile Phase for HPLC (e.g., Acetonitrile/Water mixture)

Equipment:

  • Two identical round-bottom flasks with reflux condensers and heating mantles

  • Magnetic stirrers and stir bars

  • Temperature probes

  • Volumetric flasks and pipettes

  • Syringes for sampling

  • Vials for sample quenching

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

Procedure:

  • Reaction Setup:

    • To two separate, dry 100 mL round-bottom flasks, add a magnetic stir bar.

    • In Flask A, add 1-phenylethanol (e.g., 10 mmol).

    • In Flask B, add this compound (e.g., 10 mmol).

    • To each flask, add glacial acetic acid (e.g., 20 mmol, 2 equivalents) and toluene (e.g., 40 mL). The use of excess acid helps drive the equilibrium.[15]

    • Add a precise amount of an internal standard (e.g., dodecane) to each flask for accurate quantification.

  • Initiation and Monitoring:

    • Place both flasks in heating mantles and begin stirring.

    • Carefully add concentrated sulfuric acid (e.g., 0.5 mmol, 5 mol%) to each flask. This serves as the catalyst.[4]

    • Immediately take a time-zero (t=0) sample (~0.1 mL) from each flask and quench it in a vial containing cold, saturated sodium bicarbonate solution (~1 mL).

    • Heat both reactions to a consistent reflux temperature (e.g., 110°C).

    • Collect samples at regular intervals (e.g., 15, 30, 60, 90, 120, 180 minutes), quenching each immediately.

  • Sample Analysis (HPLC):

    • Prepare the quenched samples for HPLC analysis by extracting the organic layer or diluting with the mobile phase.

    • Analyze the samples via HPLC to determine the concentration of the reactant alcohol and the product ester relative to the internal standard. Monitoring reaction kinetics via chromatography is a well-established method.[16]

Mandatory Visualization: Experimental Workflow

Experimental_Workflow Figure 2: Workflow for Comparative Kinetic Analysis prep Reagent Preparation (Flask A: 1-Phenylethanol) (Flask B: 1-(3-MePh)ethanol) setup Reaction Setup (Add Acetic Acid, Toluene, Int. Std.) prep->setup initiate Initiate Reaction (Add H₂SO₄ Catalyst) setup->initiate reflux Heat to Reflux (e.g., 110°C) initiate->reflux sampling Timed Sampling (t = 0, 15, 30... min) reflux->sampling Parallel Reactions quench Quench Samples (Sat. NaHCO₃) sampling->quench analyze HPLC Analysis (Quantify Reactant & Product) quench->analyze data Data Interpretation (Plot % Conversion vs. Time) analyze->data

Caption: Figure 2: A streamlined workflow for the parallel kinetic study of esterification.

Data Presentation and Interpretation

The data obtained from the HPLC analysis can be used to calculate the percent conversion of the alcohol at each time point. The results should be summarized in a clear, comparative table.

Table 1: Representative Experimental Data for Esterification

Time (minutes)% Conversion: 1-Phenylethanol% Conversion: this compound
000
1518.524.1
3034.243.8
6055.968.2
9068.779.5
12076.486.1
18085.192.3

(Note: The data presented above is hypothetical but reflects the expected kinetic trend based on theoretical principles.)

Analysis of Results

The representative data in Table 1 clearly supports our initial hypothesis. At every time point, this compound shows a higher percentage of conversion compared to 1-phenylethanol. This indicates a faster reaction rate. The initial rate of reaction for this compound is visibly greater, and it approaches completion more rapidly.

This enhanced reactivity is a direct consequence of the electron-donating methyl group at the meta-position. By increasing the electron density on the hydroxyl oxygen, the methyl group renders this compound a more effective nucleophile in the rate-determining step of the Fischer esterification.[17] The absence of significant steric effects from the meta-position allows this electronic advantage to be fully expressed kinetically.

Conclusion and Implications

For researchers and drug development professionals, this finding has practical implications:

  • Reaction Optimization: When working with substituted benzylic alcohols, the electronic nature of ring substituents can be leveraged to tune reactivity. Reactions with electron-rich substrates like this compound may require shorter reaction times or milder conditions to achieve high yields.

  • Predictive Synthesis: Understanding these structure-activity relationships allows for more accurate prediction of reaction outcomes, saving valuable time and resources in the design of synthetic routes.

  • Substrate Selection: In competitive reactions or when developing libraries of compounds, the inherent reactivity differences between variously substituted precursors must be considered to ensure desired product distributions.

This guide demonstrates that even a subtle structural modification, such as the addition of a single methyl group, can have a measurable and predictable impact on chemical reactivity.

References

A Senior Application Scientist's Guide to Purity Assessment of 1-(3-Methylphenyl)ethanol Using Titration Methods

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methylphenyl)ethanol is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity is a critical quality attribute that directly impacts the yield, purity, and safety profile of the final product. While chromatographic methods like GC and HPLC are often employed for comprehensive impurity profiling, classical titration methods offer a robust, cost-effective, and often more precise approach for assaying the bulk substance and quantifying specific impurities like water.

This guide provides an in-depth comparison of various titration methods for the purity assessment of this compound. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, enabling you to select and implement the most appropriate technique for your specific analytical needs. The methodologies discussed are grounded in established pharmacopeial principles to ensure data integrity and regulatory compliance.[1][2][3]

Physicochemical Properties of this compound

Understanding the analyte's properties is fundamental to selecting an appropriate analytical method.

  • Chemical Structure:

    alt text
    (A static image would be placed here in a real document; this is a placeholder.)

  • Molecular Formula: C₉H₁₂O[4][5]

  • Molecular Weight: 136.19 g/mol [4][5]

  • Key Functional Group: Secondary alcohol (-OH)

  • Acidity/Basicity: The hydroxyl group is essentially neutral, making direct acid-base titration for assay purposes impractical.

Conceptual Framework for Titrimetric Purity Assessment

The purity of a substance is not a single value but a composite of its bulk content (assay) and the absence of specific impurities. Titration can address both aspects through different chemical principles.

G cluster_0 Purity Assessment of this compound cluster_1 Assay (Bulk Content) cluster_2 Specific Impurity Quantification Analyte This compound (Sample) Assay Target: Secondary Alcohol (-OH) Group Analyte->Assay Impurity Target: Specific Impurities Analyte->Impurity Redox Redox Back-Titration (Oxidation of -OH) Assay->Redox Acetylation Acetylation + Acid-Base Titration (Hydroxyl Value) Assay->Acetylation KF Karl Fischer Titration (Water Content) Impurity->KF AB_Impurity Acid-Base Titration (Acidic/Basic Impurities) Impurity->AB_Impurity

Caption: Overall strategy for titrimetric purity assessment of this compound.

Method Comparison: Assay and Water Content

We will now explore the three most relevant titration methods in detail: Karl Fischer titration for water content, and two distinct methods for the assay of the alcohol itself.

Karl Fischer Titration: The Gold Standard for Water Determination

Water is a common process-related impurity that can affect reaction stoichiometry and product stability. Karl Fischer (KF) titration is the benchmark method for its quantification due to its specificity for water.[6]

Principle of Operation: The KF reaction is based on the oxidation of sulfur dioxide by iodine in the presence of water.[7][8] The stoichiometry is precise, with one mole of iodine consumed for every mole of water present. The endpoint is detected potentiometrically when a slight excess of iodine is present.

Trustworthiness: The specificity of the iodine-water reaction makes this method highly reliable. Unlike "Loss on Drying," KF titration is not affected by other volatile components, providing a true measure of water content.[6]

Experimental Protocol: Volumetric Karl Fischer Titration

  • System Preparation: Fill the titration vessel with a suitable KF solvent (e.g., methanol-based).[9] The instrument will automatically perform a pre-titration to eliminate ambient moisture in the solvent until a stable, low-drift endpoint is achieved.

  • Titrant Standardization: Accurately determine the concentration (titer) of the KF titrant using a certified water standard. This step is crucial for accurate results and is a key part of method validation.[10]

  • Sample Analysis:

    • Accurately weigh a suitable amount of the this compound sample (typically 0.5-1.0 g, depending on expected water content) into a gas-tight syringe.

    • Inject the sample directly into the conditioned titration vessel.

    • Initiate the titration. The instrument will automatically add the titrant until the endpoint is reached.

    • The instrument software calculates the water content based on the sample weight, titrant volume, and titrant concentration.

  • Data Reporting: Perform the analysis in triplicate (n=3) to ensure precision. Report the mean water content and the relative standard deviation (%RSD).

Hypothetical Experimental Data

ReplicateSample Weight (g)Titrant Volume (mL)Water Content (%)
10.85210.910.053
20.87550.940.054
30.86340.920.053
Mean --0.053
%RSD --1.1%
Assuming a titrant titer of 5.0 mg/mL.
Redox Back-Titration: Assay via Oxidation

This method leverages the chemical reactivity of the secondary alcohol functional group, providing a direct measure of the analyte content.

Principle of Operation: Secondary alcohols can be oxidized to ketones by a strong oxidizing agent, such as potassium dichromate, in an acidic medium.[11] To ensure the reaction goes to completion, a known excess of the oxidant is used. The amount of unreacted oxidant is then determined by a subsequent titration (a "back-titration").

Causality Behind Experimental Choices: A direct titration is not feasible as the oxidation reaction can be slow. A back-titration approach ensures all the alcohol reacts, leading to a more accurate result. Iodometry is chosen for the back-titration because the reaction between dichromate and iodide is stoichiometric and produces iodine, which can be precisely titrated with sodium thiosulfate using a sharp starch indicator endpoint.[12]

G start Start: Accurately Weighed Sample step1 Step 1: Oxidation Add known excess of acidic K₂Cr₂O₇ solution. Heat to ensure complete reaction. start->step1 Analyte + Excess Oxidant step2 Step 2: Iodine Liberation Add excess Potassium Iodide (KI). Unreacted Cr₂O₇²⁻ oxidizes I⁻ to I₂. step1->step2 Solution contains Cr³⁺ + Unreacted Cr₂O₇²⁻ step3 Step 3: Titration Titrate the liberated I₂ with standardized Sodium Thiosulfate (Na₂S₂O₃) solution. step2->step3 Solution contains I₂ end End: Calculate Purity step3->end Endpoint detected with starch indicator

Caption: Experimental workflow for the redox back-titration assay.

Experimental Protocol: Redox Back-Titration

  • Sample Preparation: Accurately weigh ~0.25 g of this compound into a 250 mL conical flask.

  • Oxidation:

    • Carefully add 25.00 mL of standardized 0.1 N potassium dichromate solution using a volumetric pipette.

    • Slowly add 10 mL of concentrated sulfuric acid while swirling.

    • Loosely cover the flask and heat in a water bath at 60°C for 30 minutes. Allow to cool to room temperature.

  • Iodine Liberation: Add 10 mL of a 15% w/v potassium iodide solution. The solution will turn a dark reddish-brown due to the formation of iodine.

  • Titration:

    • Titrate the liberated iodine immediately with standardized 0.1 N sodium thiosulfate solution.

    • As the endpoint approaches (solution turns yellowish-brown), add 1-2 mL of starch indicator solution. The solution will turn deep blue/black.

    • Continue titrating dropwise until the blue color disappears, leaving a pale green solution (the color of Cr³⁺ ions). Record the volume of titrant used.

  • Blank Determination: Perform a blank titration using the same procedure but without the analyte sample. This is a critical self-validating step to account for any side reactions.

  • Calculation: The purity is calculated based on the difference in titrant volume between the blank and the sample.

Hypothetical Experimental Data

DeterminationSample Weight (g)Titrant Vol. (mL)
Blank-49.95
Sample 10.251512.85
Sample 20.253012.50
Sample 30.250813.00
  • Calculation:

    • Volume of K₂Cr₂O₇ consumed by sample 1 = (49.95 - 12.85) mL of Na₂S₂O₃ equivalent

    • Purity (%) = [ (V_blank - V_sample) * N_Na2S2O3 * Eq. Wt_analyte ] / [ W_sample * 10 ]

    • Assuming 0.1 N titrants and the stoichiometry of the reaction, the calculated purity for Sample 1 would be ~99.6%.

Acetylation & Acid-Base Titration: Assay via Derivatization

This classical method determines the "hydroxyl value" and is an effective way to quantify the alcohol by converting the non-titratable -OH group into a titratable species.

Principle of Operation: The alcohol is reacted with a known excess of acetic anhydride in a pyridine catalyst. The hydroxyl group is acetylated, and for each mole of alcohol that reacts, one mole of acetic acid is liberated. The unreacted acetic anhydride is then hydrolyzed to acetic acid. The total amount of acetic acid is then titrated with a standardized base (e.g., NaOH). A blank is run to determine the initial amount of acetic anhydride. The difference in base consumed between the blank and the sample corresponds to the amount of alcohol present.

Experimental Protocol: Acetylation Method

  • Sample and Blank Preparation:

    • Sample: Accurately weigh ~1.0 g of the alcohol into a flask. Add 5.00 mL of an acetic anhydride/pyridine reagent.

    • Blank: Prepare a second flask with 5.00 mL of the reagent only.

  • Reaction: Stopper both flasks, swirl, and heat in a water bath at 60°C for 1 hour.

  • Hydrolysis: Cool the flasks and add 10 mL of deionized water to each to hydrolyze the unreacted acetic anhydride.

  • Titration:

    • Add phenolphthalein indicator to each flask.

    • Titrate the contents of both the blank and sample flasks with standardized 0.5 N NaOH solution to a permanent pink endpoint.[13][14]

  • Calculation: The purity is calculated from the difference in titrant volumes between the blank and the sample.

Hypothetical Experimental Data

DeterminationSample Weight (g)Titrant Vol. (mL)
Blank-45.50
Sample 11.02529.85
Sample 21.01830.10
  • Calculation:

    • Purity (%) = [ (V_blank - V_sample) * N_NaOH * MW_analyte ] / [ W_sample * 10 ]

    • The calculated purity for Sample 1 would be ~99.5%.

Comparative Performance Summary

ParameterKarl Fischer TitrationRedox Back-TitrationAcetylation & Acid-Base Titration
Analyte Target WaterThis compoundThis compound
Principle Specific reaction with IodineOxidation of secondary alcoholDerivatization of -OH group
Specificity Very High (for water)Moderate (Other reducing impurities can interfere)Moderate (Other hydroxyl-containing impurities can interfere)
Typical Precision (%RSD) < 2.0%< 0.5%< 0.5%
Primary Use Water content determinationAssay of bulk substanceAssay, Hydroxyl value determination
Key Advantage Unambiguous water quantificationHigh precision for assayEstablished method for -OH quantification
Key Limitation Requires specialized equipmentUse of hazardous reagents (H₂SO₄, Cr₂O₇²⁻)Slower reaction time; use of pyridine

Method Validation: Ensuring Trustworthy Results

Regardless of the method chosen, it must be validated to demonstrate its suitability for its intended purpose, as outlined in guidelines like ICH Q2(R1) and USP General Chapter <1225>.[10][15][16] While pharmacopeial methods are considered validated, their suitability must be verified under actual conditions of use.[17][18]

Key validation parameters for these titration methods include:

  • Specificity: The ability to assess the analyte without interference from impurities or excipients.[15] For the assay methods, this can be demonstrated by showing that common impurities do not consume the titrant.

  • Accuracy: The closeness of the test results to the true value. This can be established by assaying a high-purity reference standard.[19]

  • Precision: Assessed at two levels:

    • Repeatability: The precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

  • Linearity: The ability to elicit results that are directly proportional to the concentration of the analyte. For titration, this is demonstrated by the linear regression of sample weight versus the volume of titrant consumed.[16][20]

Conclusion and Recommendations

Titration methods provide a powerful, precise, and cost-effective suite of tools for the purity assessment of this compound.

  • For Water Content: Karl Fischer titration is the unequivocal method of choice. Its specificity and precision are unmatched for this purpose.

  • For Assay (Bulk Content): Both Redox Back-Titration and the Acetylation Method are viable and precise.

    • The Redox Back-Titration is generally faster but involves more hazardous reagents. It is an excellent choice for routine quality control where potential interference from other reducing agents is known to be negligible.

    • The Acetylation Method is a classic technique for quantifying hydroxyl groups. While it has a longer reaction time, it may offer better specificity if the primary impurities are not other alcohols.

The final choice of assay method should be based on a risk assessment considering the impurity profile of the material, laboratory safety protocols, and desired sample throughput. All chosen methods must be properly validated or verified to ensure the generation of reliable and defensible analytical data.

References

Safety Operating Guide

Navigating the Disposal of 1-(3-Methylphenyl)ethanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 1-(3-Methylphenyl)ethanol, moving beyond simple compliance to instill a deep understanding of the chemical's hazard profile and the logic behind each procedural step. Our commitment is to empower you with the knowledge to manage chemical waste with confidence and scientific integrity.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic properties and associated hazards is paramount. This compound (CAS No. 7287-81-2) is an aromatic alcohol that presents several key hazards that directly inform its handling and disposal.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed[1].

  • Irritant: Causes skin and serious eye irritation[1].

  • Respiratory Irritant: May cause respiratory irritation[1].

A critical parameter for determining the disposal pathway for a liquid organic compound is its flashpoint—the lowest temperature at which its vapors can ignite in the presence of an ignition source. While a specific flashpoint for this compound is not consistently reported across all safety data sheets, data for its isomer, 1-(4-Methylphenyl)ethanol, indicates a flashpoint of 102 °C (215.6 °F). This suggests that this compound is a combustible liquid. However, without a definitive flashpoint for the specific chemical in use, a conservative approach is mandated.

PropertyValue/ClassificationSource
Molecular Formula C9H12O--INVALID-LINK--[1]
Molecular Weight 136.19 g/mol --INVALID-LINK--[1]
GHS Hazard Statements H302, H315, H319, H335--INVALID-LINK--[1]
Primary Hazards Irritant, Harmful if Swallowed--INVALID-LINK--[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow is designed to ensure the safe and compliant disposal of this compound. This process is grounded in the Resource Conservation and Recovery Act (RCRA) regulations established by the U.S. Environmental Protection Agency (EPA).

Diagram: Disposal Decision Workflow for this compound

Caption: Decision workflow for the safe disposal of this compound.

Experimental Protocol for Disposal

Objective: To safely collect, store, and dispose of waste this compound in accordance with EPA regulations.

Materials:

  • Waste this compound

  • Chemically compatible waste container (e.g., glass or high-density polyethylene) with a secure, vapor-tight lid

  • Hazardous waste labels

  • Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Chemical splash goggles

    • Flame-resistant lab coat

Procedure:

  • Hazard Assessment and PPE:

    • Before handling, review the Safety Data Sheet (SDS) for this compound.

    • Don the appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat.

  • Waste Determination:

    • The first step in RCRA compliance is to determine if the material is a hazardous waste. A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).

    • This compound is not a listed hazardous waste.

  • Waste Collection:

    • All waste, including the primary chemical, any contaminated materials (e.g., pipette tips, absorbent pads), and rinsate from cleaning contaminated glassware, must be collected as hazardous waste.

    • Do not dispose of this compound down the drain. This is a violation of EPA regulations for flammable and combustible liquids and can harm aquatic environments.

    • Select a waste container that is compatible with the chemical. Glass or polyethylene containers are generally suitable. Ensure the container has a secure, leak-proof cap to prevent the release of vapors.

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The identified hazard characteristics: "Ignitable" and "Irritant"

      • The EPA Waste Code: "D001"

      • The date you first added waste to the container (the "accumulation start date")

  • Storage (Satellite Accumulation Area):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.

    • The storage location must be a flammable materials safety cabinet.

    • Segregate this waste from incompatible materials, particularly strong oxidizing agents, to prevent a dangerous chemical reaction.

    • Keep the waste container closed at all times except when adding waste.

  • Final Disposal:

    • Adhere to your institution's limits for the volume of waste and the time it can be stored in an SAA.

    • Once the container is nearly full or the time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.

    • EHS professionals will then transport the waste for final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring the "cradle-to-grave" management of the hazardous waste is properly documented.

Spill Management: Preparedness and Response

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Minor Spills (inside a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wear your standard PPE.

    • Contain the spill with a chemical-absorbent material (e.g., vermiculite or sand). Do not use paper towels, as they are combustible.

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated absorbent material into a designated hazardous waste container and label it accordingly.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spills (outside a chemical fume hood or a large volume):

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if there is a risk of fire.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Trustworthiness Through Self-Validating Systems

The protocols outlined in this guide are designed to be self-validating. By treating the waste as ignitable in the absence of a definitive flashpoint, you are building in a margin of safety that ensures compliance even under the most stringent interpretation of the regulations. The clear labeling and segregation requirements prevent accidental mixing of incompatible chemicals, a common source of laboratory incidents. Adherence to these steps inherently minimizes risk and ensures a defensible position on safety and compliance.

As laboratory professionals, our diligence in the proper management of chemical waste is a direct reflection of our commitment to safety, environmental stewardship, and the integrity of our scientific pursuits.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(3-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including 1-(3-Methylphenyl)ethanol, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the selection, use, and disposal of Personal Protective Equipment (PPE) for this compound, moving beyond a simple checklist to explain the causality behind each critical safety measure.

Hazard Profile Analysis: The "Why" Behind the PPE

This compound is an organic compound with specific hazards that directly inform our choice of protective equipment. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary risks are well-defined.[1] Understanding these hazards is the foundational step in any risk assessment.

The compound is classified as:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1]

  • Causes skin irritation (Skin Corrosion/Irritation, Category 2).[1]

  • Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2A).[1]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3).[1]

These classifications necessitate a multi-faceted PPE approach to shield personnel from oral, dermal, ocular, and respiratory exposure.

Table 1: Hazard Summary and PPE Implications for this compound

Hazard ClassificationGHS CodePotential Route of ExposureRequired PPE Intervention
Harmful if swallowedH302IngestionHand hygiene, proper glove removal, no eating/drinking in the lab.
Causes skin irritationH315Dermal ContactChemical-resistant gloves, lab coat/protective clothing.[1][2]
Causes serious eye irritationH319Ocular Contact (Splash)Chemical splash goggles and/or face shield.[1]
May cause respiratory irritationH335Inhalation (Vapors/Aerosols)Engineering controls (fume hood) or respiratory protection.[1][2]

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is critical to recognize its place within the established hierarchy of safety controls. PPE is the last line of defense. The most effective safety strategies involve, in order of preference:

  • Elimination/Substitution: Using a less hazardous chemical if possible.

  • Engineering Controls: Using equipment to isolate the hazard, such as a certified chemical fume hood. This is the primary method for controlling respiratory exposure to vapors.[3][4]

  • Administrative Controls: Modifying work practices, such as minimizing the quantities used or the duration of exposure.

  • Personal Protective Equipment (PPE): The equipment worn by the user.

This guide focuses on PPE, assuming that engineering and administrative controls are already in place.

Selecting Appropriate PPE: A Component-by-Component Guide

A risk assessment of the specific procedure being performed is essential for selecting the correct level of PPE.

Eye and Face Protection

Given that this compound causes serious eye irritation, robust eye protection is mandatory.[1]

  • Minimum Requirement: Chemical splash goggles that conform to the ANSI Z87.1 standard (or equivalent) are required for all handling operations.[3][5] Unlike standard safety glasses, goggles provide a seal around the eyes, protecting against splashes and vapors.[6][7]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large volumes or conducting reactions under pressure, a face shield must be worn in addition to chemical splash goggles.[3][7] A face shield alone does not provide adequate protection.[8]

Hand Protection

To prevent skin irritation from dermal contact, the selection of appropriate gloves is crucial.[1]

  • Glove Type: Disposable nitrile gloves are generally suitable for incidental contact with this compound.[3][6] However, for prolonged contact or immersion, it is imperative to consult the glove manufacturer’s chemical resistance guide to ensure the material provides an adequate barrier.

  • Protocol: Gloves must be inspected for tears or holes before each use.[3] If contact with the chemical occurs, gloves should be removed immediately and disposed of properly, followed by thorough hand washing.[8] Never reuse disposable gloves.

Body Protection

Protecting the skin on the arms and body is an integral part of safe handling.

  • Laboratory Coat: A properly fitting, long-sleeved laboratory coat must be worn and kept buttoned.[3] This provides a removable barrier in the event of a spill.

  • Personal Attire: Long pants and closed-toe, closed-heel shoes are mandatory to cover all skin on the lower body and feet.[3] Polyester and acrylic fabrics should be avoided as they can melt in the presence of certain chemicals or heat.

Respiratory Protection

The potential for respiratory tract irritation means that inhalation of vapors must be controlled.[1]

  • Primary Control: All procedures that may generate vapors or aerosols of this compound should be performed within a properly functioning chemical fume hood.[2][4]

  • When Respirators are Needed: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required.[3] The use of a respirator necessitates a formal respiratory protection program, including fit testing and medical evaluation, as mandated by OSHA standards.

Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when planning to work with this compound.

PPE_Selection_Workflow start Plan to Handle This compound task_assessment Assess Task - Small scale transfer? - Large volume reaction? - Heating? start->task_assessment ventilation_check Work in Chemical Fume Hood? task_assessment->ventilation_check splash_risk High Splash Potential? ventilation_check->splash_risk Yes ppe_respirator STOP Consult EHS Respirator Required ventilation_check->ppe_respirator No ppe_base Required PPE: - Nitrile Gloves - Lab Coat - Splash Goggles splash_risk->ppe_base No ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes ppe_face_shield->ppe_base

Caption: Decision workflow for selecting appropriate PPE for this compound.

Operational and Disposal Plans

Safe handling extends beyond wearing PPE to include the entire lifecycle of the chemical in the lab.

Step-by-Step PPE Protocol
  • Donning (Putting On):

    • Put on the laboratory coat and fasten all buttons.

    • Put on chemical splash goggles.

    • Wash hands thoroughly and dry them.

    • Put on the correct size of nitrile gloves, pulling the cuffs over the cuffs of the lab coat.

  • Doffing (Taking Off) to Avoid Contamination:

    • Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

    • Remove the lab coat by rolling it inside-out and avoiding shaking it.

    • Remove goggles.

    • Wash hands thoroughly with soap and water.

Waste Disposal
  • Chemical Waste: All solutions and unused quantities of this compound must be disposed of as hazardous chemical waste.[2] Do not pour it down the drain.[2] Collect it in a clearly labeled, sealed waste container.[9]

  • Contaminated PPE: Used gloves, disposable lab coats, and any materials used for spill cleanup must be placed in a designated solid hazardous waste container for disposal according to your institution's guidelines.

By integrating this expert-level understanding of hazard analysis with meticulous operational procedures, researchers can handle this compound with the highest degree of safety, ensuring both personal well-being and the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Methylphenyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(3-Methylphenyl)ethanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.